5-Amino-2-methylbenzene-1-sulfonyl fluoride
Description
The exact mass of the compound 5-Amino-2-methylbenzene-1-sulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Amino-2-methylbenzene-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-methylbenzene-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-2-methylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNBKGKQPAGUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299916 | |
| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445-06-7 | |
| Record name | NSC133677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-2-methylbenzene-1-sulfonyl fluoride chemical properties
SuFEx-Enabled Covalent Warhead & Building Block
CAS Registry Number: 445-06-7 Molecular Formula: C₇H₈FNO₂S Molecular Weight: 189.21 g/mol Primary Application: Covalent Drug Discovery, Proteome Profiling, SuFEx Click Chemistry
Executive Summary
5-Amino-2-methylbenzene-1-sulfonyl fluoride is a specialized bifunctional building block designed for Targeted Covalent Inhibitor (TCI) development. It features two orthogonal reactive centers: a primary aniline amine for ligand attachment and a sulfonyl fluoride (SO₂F) "warhead" for covalent protein modification.
Unlike traditional sulfonyl chlorides, the sulfonyl fluoride moiety exhibits "sleeping beauty" reactivity—it remains stable in aqueous physiological environments (plasma/buffer) but reacts rapidly with specific nucleophilic residues (Tyr, Lys, Ser, His) within protein binding pockets. This guide details the chemical properties, synthesis protocols, and application strategies for leveraging this scaffold in medicinal chemistry.[1][2]
Chemical Identity & Structural Analysis
Structural Architecture
The molecule is built on a p-toluidine core (amino group para to methyl) with a sulfonyl fluoride group ortho to the methyl substituent.
| Feature | Chemical Function | Strategic Utility in Drug Design |
| Sulfonyl Fluoride (C1) | Electrophile (SuFEx Warhead) | Forms stable covalent bonds (sulfonamides/sulfonates) with protein residues. Resistant to hydrolysis compared to sulfonyl chlorides. |
| Methyl Group (C2) | Steric/Electronic Modulator | Provides steric bulk ortho to the warhead, potentially tuning reactivity and preventing metabolic hydrolysis. |
| Amino Group (C5) | Nucleophile (Attachment Point) | Allows amide coupling to a specific ligand (drug scaffold) without affecting the warhead. |
Electronic Environment
-
Warhead Activation: The sulfonyl fluoride is an electron-withdrawing group (EWG). However, its reactivity is tempered by the electron-donating methyl group (ortho) and the amino group (meta). This balance is critical; it ensures the warhead is not hyper-reactive (which causes off-target toxicity) but sufficiently reactive when positioned near a target nucleophile (proximity-induced reactivity).
-
Orthogonality: The distinct reactivity profiles of the amine (nucleophilic attack on acyl chlorides/acids) and the sulfonyl fluoride (SuFEx exchange) allow for selective functionalization.
Synthesis & Manufacturing
The synthesis of 5-Amino-2-methylbenzene-1-sulfonyl fluoride requires a sequence that preserves the latent reactivity of the S(VI)-F bond while unmasking the amine.
Validated Synthetic Route
The standard industrial route proceeds from 2-methyl-5-nitrobenzenesulfonyl chloride.
Step 1: Fluorination (Chloride-Fluoride Exchange)
-
Reagents: Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF).
-
Solvent: Acetonitrile/Water or dry Acetonitrile with 18-crown-6.
-
Mechanism: Nucleophilic substitution at Sulfur(VI).
-
Protocol Insight: KHF₂ is preferred for its higher solubility and reactivity in aqueous mixtures. The resulting sulfonyl fluoride is significantly more stable than the starting chloride.
Step 2: Nitro Reduction
-
Reagents: H₂/Pd-C or Fe/NH₄Cl.
-
Critical Selectivity: Sulfonyl fluorides are resistant to reduction under standard hydrogenation conditions that would typically reduce sulfonyl chlorides to thiols or sulfinic acids. This unique stability allows the reduction of the nitro group to the aniline in the presence of the SO₂F warhead.
Synthesis Workflow Diagram
Caption: Chemo-selective synthesis preserving the sulfonyl fluoride warhead during nitro reduction.
Reactivity Profile & Experimental Protocols
The "Sleeping Beauty" Reactivity (SuFEx)
Unlike acrylamides (which target Cysteine) or sulfonyl chlorides (which hydrolyze rapidly), aryl sulfonyl fluorides are kinetically stable. They do not react indiscriminately with water or plasma nucleophiles.
-
Activation: Reaction occurs only when the fluoride is activated by:
-
Proximity: Binding of the ligand places the SO₂F in perfect alignment with a protein nucleophile (Lysine ε-NH₂, Tyrosine OH, Serine OH).
-
Environment: The protein pocket stabilizes the transition state (often via H-bonding to the sulfonyl oxygens), facilitating fluoride departure.
-
Protocol: Amide Coupling (Ligand Attachment)
To attach this building block to a carboxylic acid-containing drug scaffold:
-
Activation: Dissolve the Ligand-COOH (1.0 equiv) in DMF/DCM. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 min.
-
Coupling: Add 5-Amino-2-methylbenzene-1-sulfonyl fluoride (1.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with NaHCO₃ and Brine.
-
Note: The SO₂F group is stable to weak bases (DIPEA, NaHCO₃) and standard aqueous workups. Avoid strong hydroxides (NaOH) or alkoxides, which may hydrolyze the fluoride.
-
Protocol: SuFEx Chemical Biology Screening
To test covalent binding to a target protein:
-
Incubation: Incubate the protein (1 µM) with the probe (10–100 µM) in PBS (pH 7.4) at 37°C for 1–24 hours.
-
Analysis: Analyze by Intact Protein Mass Spectrometry.
-
Positive Result: A mass shift of +169.19 Da (Probe MW minus HF) indicates covalent modification.
-
Observation: Look for time-dependent accumulation of the adduct.
-
Applications in Drug Discovery
Targeted Covalent Inhibitors (TCIs)
This scaffold is ideal for targeting proteins that lack an accessible Cysteine residue (the traditional target for covalent drugs).
-
Target Residues: Lysine (forming sulfonamide), Tyrosine (forming sulfonate), and Serine.
-
Mechanism: The ligand domain drives reversible binding (
), positioning the warhead for the irreversible step ( ).
Activity-Based Protein Profiling (ABPP)
Researchers use this molecule to synthesize "scout probes." By attaching a biotin or fluorophore handle to the amine, the sulfonyl fluoride can label the "reactive proteome"—identifying which proteins have accessible nucleophilic pockets.
Reactivity Logic Diagram
Caption: Orthogonal reactivity allows ligand attachment before "warhead" activation.
Safety & Handling
-
Fluoride Release: Upon reaction with proteins or hydrolysis, the molecule releases Fluoride ions (F⁻). While the quantity in biological assays is negligible, bulk synthesis requires standard fluoride safety protocols.
-
Stability: Store solid at 4°C or -20°C under inert atmosphere. Solutions in DMSO are generally stable for weeks at room temperature if kept dry.
-
Toxicity: As an alkylating agent precursor, handle with gloves and in a fume hood. Avoid inhalation.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Enamine Ltd. (2025). "Sulfonyl Fluorides in Drug Discovery: Stability and Reactivity Profiles." Enamine Technical Library. Link
-
Ma, X. J., et al. (2009).[3] "Crystal structure of 5-amino-2-methylbenzenesulfonamide precursors." Acta Crystallographica Section E. Link
-
Otava Chemicals. (2024). "SuFEx Handle Fragment Library Design." Otava Scientific Resources. Link
Sources
Technical Guide: Structure Elucidation of 5-Amino-2-Methylbenzenesulfonyl Fluoride (AMBSF)
Executive Summary
5-Amino-2-methylbenzenesulfonyl fluoride (AMBSF) (CAS: 445-06-7) represents a critical class of "SuFExable" warheads—compounds capable of Sulfur-Fluoride Exchange (SuFEx). Unlike its chlorinated counterparts, the sulfonyl fluoride moiety offers a unique balance of stability in aqueous environments and latent reactivity toward specific nucleophiles (e.g., Tyrosine, Serine) within protein binding pockets.
This guide provides a rigorous framework for the structural elucidation of AMBSF. It moves beyond basic characterization, integrating nuclear magnetic resonance (NMR) dynamics, high-resolution mass spectrometry (HRMS), and functional chemical biology assays to validate the compound's identity and reactivity profile.
Part 1: Synthetic Genesis & Impurity Profile
Understanding the synthetic origin is the first step in elucidation, as it predicts the specific impurities that must be ruled out during spectral analysis.
The Synthetic Route (SuFEx Hub Construction)
The most robust synthesis involves the conversion of the corresponding sulfonyl chloride to the fluoride using a bifluoride salt, a hallmark of Sharpless's click chemistry methodology.
-
Precursor: 5-amino-2-methylbenzenesulfonyl chloride (or its nitro-protected variant).
-
Reagent: Potassium Bifluoride (KHF₂) in Acetonitrile/Water.
-
Mechanism: Halogen exchange where the fluoride anion (
) displaces the chloride ( ). The thermodynamic stability of the S-F bond drives the reaction.
Critical Impurity Markers:
-
Hydrolysis Product: 5-amino-2-methylbenzenesulfonic acid (Loss of F, gain of OH).
-
Starting Material: Residual sulfonyl chloride (highly reactive, hydrolyzes rapidly).
-
Disulfonimide: A common side product in sulfonyl fluoride synthesis if pH is not controlled.[1]
Part 2: Multi-Modal Spectroscopic Elucidation
A. 19F NMR: The "Smoking Gun"
The presence of the sulfonyl fluoride group is best confirmed via
-
Theoretical Shift: Benzenesulfonyl fluoride (
) exhibits a characteristic shift at +65.5 ppm (relative to ). -
Substituent Effects:
-
Amino Group (-NH₂): A strong electron-donating group (EDG) at the meta position relative to the sulfonyl group.
-
Methyl Group (-CH₃): A weak EDG at the ortho position.
-
-
Observed Shift: The electron density donation from the amine will slightly shield the fluorine nucleus compared to the unsubstituted parent.
-
Target Range: +60.0 to +66.0 ppm (Singlet).
-
B. 1H NMR: Connectivity Logic
The proton NMR must confirm the 1,2,5-substitution pattern on the benzene ring.
Solvent: DMSO-
| Proton | Position | Multiplicity | Chemical Shift ( | Coupling Logic |
| Ar-H (C6) | Ortho to | Doublet (d) | 7.10 - 7.30 ppm | Coupled to H4 (Meta, |
| Ar-H (C3) | Ortho to | Doublet (d) | 6.90 - 7.10 ppm | Coupled to H4 (Ortho, |
| Ar-H (C4) | Ortho to | Doublet of Doublets (dd) | 6.60 - 6.80 ppm | Coupled to H3 (Ortho) and H6 (Meta). Shielded by |
| -NH₂ | C5 | Broad Singlet | 5.00 - 5.50 ppm | Exchangeable with |
| -CH₃ | C2 | Singlet | 2.20 - 2.40 ppm | Characteristic benzylic methyl. |
C. Mass Spectrometry (HRMS)
-
Formula:
-
Exact Mass: 189.0260 Da[1]
-
Ionization Mode: ESI (+)
-
Observed Ion [M+H]+: 190.0333 m/z [1]
-
Fragmentation Pattern:
-
Loss of
(-83 Da): A distinctive cleavage for sulfonyl fluorides. -
Loss of HF (-20 Da): Often seen in rearrangement during ionization.
-
Part 3: Functional Validation (Chemical Biology)
Structural elucidation is incomplete without functional verification. As a SuFEx reagent, AMBSF must demonstrate specific reactivity.
The Tyrosine Capture Assay:
-
Reagent: N-Acetyl-L-Tyrosine Methyl Ester (Tyrosine mimic).
-
Condition: pH 8.0 buffer (Tris/HCl).
-
Observation: The phenolic oxygen of Tyrosine attacks the Sulfur(VI) center, ejecting Fluoride.
-
Validation: Monitoring the disappearance of the
F NMR signal (the product is a fluorosulfate-free sulfonate ester) or the appearance of free fluoride ion ( ) at -120 ppm.
Part 4: Visualization of Logic
Diagram 1: Elucidation Workflow
This diagram outlines the decision tree for confirming the AMBSF structure.
Caption: Logical workflow for the structural certification of AMBSF, moving from spectral identification to functional reactivity verification.
Diagram 2: Connectivity & Coupling Map
This diagram visualizes the specific NMR correlations required to prove the regiochemistry.
Caption: NMR Connectivity Map showing scalar couplings (solid/dashed lines) and spatial/electronic effects (dotted lines) defining the regiochemistry.
Part 5: Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition[1]
-
Objective: Obtain high-resolution spectra without hydrolysis artifacts.
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS.-
Note: Avoid wet
as traces of HCl/Water can hydrolyze the sulfonyl fluoride over long scans.
-
-
Concentration: 10 mg in 600 µL solvent.
-
Parameters (
F):-
Pulse Angle: 30°[1]
-
Relaxation Delay: 2.0 s (Ensure full relaxation of F nuclei).
-
Scans: 64 (High sensitivity of
F allows fewer scans). -
Reference: Internal
(0 ppm) or external calibration.
-
Protocol 2: SuFEx Reactivity Assay[1]
-
Objective: Confirm the "warhead" activity.
-
Step 1: Dissolve AMBSF (1 eq) and N-Acetyl-Tyrosine-OMe (1.1 eq) in DMSO-
. -
Step 2: Add DIPEA (Diisopropylethylamine, 2 eq) to activate the phenol.
-
Step 3: Monitor via
F NMR at t=0, 1h, and 4h. -
Pass Criteria: Disappearance of the sulfonyl fluoride peak (+65 ppm) and appearance of free fluoride (-120 to -150 ppm range depending on pH/solvation).
References
-
PubChem. (n.d.). 5-amino-2-methylbenzenesulfonyl fluoride (Compound).[3][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]
-
Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. Journal of the American Chemical Society (JACS Au). Retrieved from [Link]
-
Lead Sciences. (n.d.). 5-Amino-2-methylbenzene-1-sulfonyl fluoride Product Page. Retrieved January 29, 2026, from [Link]
Sources
Technical Whitepaper: Modular Synthesis of 5-Amino-2-methylbenzene-1-sulfonyl fluoride
Executive Summary
This technical guide details the synthesis of 5-Amino-2-methylbenzene-1-sulfonyl fluoride , a bifunctional "click" chemistry hub. This molecule features two distinct reactive handles: a nucleophilic aniline amine and an electrophilic sulfonyl fluoride (SuFEx warhead).
Unlike traditional sulfonyl chlorides, which are labile and prone to hydrolysis, the sulfonyl fluoride moiety offers exceptional stability toward reduction and chromatography.[1] This stability allows for a "Fluoride-First" synthetic strategy, where the sulfonyl fluoride is installed prior to the reduction of the nitro group—a route that would be impossible with the corresponding chloride.
Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a chemoselective reduction of a nitro-sulfonyl fluoride precursor. The alternative route (diazotization of a diamine) is discarded due to poor atom economy and safety risks associated with diazonium species.
Strategic Disconnection
The target molecule is disconnected at the amine (via reduction) and the sulfonyl fluoride (via halogen exchange).
Key Precursor: 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS: 121-02-8). This compound is commercially available or easily synthesized via the chlorosulfonation of p-nitrotoluene.
Figure 1: Retrosynthetic disconnection showing the "Fluoride-First" strategy.
Detailed Synthetic Protocols
Step 1: Halogen Exchange (Cl F)
Objective: Convert the labile sulfonyl chloride to the robust sulfonyl fluoride.
Mechanism: Nucleophilic substitution at sulfur (SN2-like) using bifluoride anion (
Reagents:
-
2-Methyl-5-nitrobenzenesulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (KHF
) (2.0 - 2.5 equiv) -
Solvent: Acetonitrile (MeCN) / Water (1:1 v/v)
Protocol:
-
Preparation: Dissolve 2-Methyl-5-nitrobenzenesulfonyl chloride (e.g., 10 mmol, 2.35 g) in MeCN (20 mL).
-
Activation: Prepare a saturated solution of KHF
in water (approx. 4-5 M). Caution: KHF is corrosive and generates HF in situ. Use plasticware (polypropylene) or HF-resistant glassware. -
Reaction: Add the aqueous KHF
dropwise to the MeCN solution at room temperature. -
Monitoring: Stir vigorously. The reaction is typically complete within 2–4 hours. Monitor by TLC (the fluoride is often more polar than the chloride) or 19F NMR (appearance of a signal ~ +65 ppm).
-
Workup: Dilute with EtOAc. Wash the organic layer with water (
) and brine. Dry over anhydrous Na SO . -
Purification: Concentrate in vacuo. The product, 2-Methyl-5-nitrobenzenesulfonyl fluoride , usually crystallizes as a pale solid and requires no further purification (Yield >90%).
Why KHF
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without cleaving the S-F bond. Constraint: Avoid strong bases or high temperatures which could trigger premature SuFEx reactivity (polymerization).
Method A: Catalytic Hydrogenation (Preferred for Cleanliness)
-
Catalyst: 10% Pd/C (5-10 wt% loading).
-
Solvent: Methanol or Ethanol (neutral).
-
Atmosphere: H
balloon (1 atm). -
Protocol:
-
Suspend the nitro-fluoride intermediate in MeOH.
-
Add Pd/C carefully under inert gas (N
). -
Purge with H
and stir at Room Temperature for 4–6 hours. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Concentration: Evaporate solvent to yield the target amine.
-
Method B: Iron-Mediated Reduction (Preferred for Scale/Safety)
-
Reagents: Iron powder (Fe, 5 equiv), Ammonium Chloride (NH
Cl, 5 equiv). -
Solvent: EtOH/Water (3:1).
-
Protocol: Reflux at 70°C for 2 hours. This mild protocol prevents defluorination.
Critical Insight: Sulfonyl fluorides are remarkably stable to reduction. Unlike sulfonyl chlorides, which would be reduced to sulfinic acids or thiols under these conditions, the S-F bond remains intact [2].
Experimental Workflow & Logic
The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.
Figure 2: Experimental workflow highlighting the Critical Control Point (QC) and Risk management.
Analytical Characterization Data (Expected)
| Technique | Parameter | Expected Observation |
| Physical State | Appearance | Off-white to pale yellow crystalline solid.[2] |
| Chemical Shift | ||
| Aromatic Region | 3 protons. Pattern changes from Nitro (deshielded) to Amino (shielded). Look for broad singlet (NH | |
| IR Spectroscopy | Functional Groups | |
| Mass Spec | HRMS (ESI+) | [M+H] |
Safety & Handling (E-E-A-T)
-
Covalent Warhead: The target molecule is a SuFEx agent.[3] It can covalently modify serine/threonine/tyrosine residues in proteins. Handle as a potential irreversible enzyme inhibitor .
-
HF Generation: The use of KHF
generates trace HF. Avoid contact with skin. Calcium gluconate gel should be available in the lab. -
Stability: While chemically stable, store the final product under inert atmosphere at -20°C to prevent slow hydrolysis or auto-condensation over months.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. This foundational paper establishes the stability of sulfonyl fluorides and the KHF
protocol. -
Davies, W., & Dick, J. H. (1931).[4] "The reaction between aromatic sulphonyl chlorides and fluorides."[1][5] Journal of the Chemical Society.[6][7] The historical basis for the halogen exchange, recently optimized for modern SuFEx applications.
-
ResearchGate/NIH Data. (2009). Crystal structure and synthesis data for the related 2-methyl-5-aminobenzenesulfonamide intermediates, confirming the precursor backbone stability.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-amino-2- Methyl Benzene Sulfonamide Manufacturer & Exporter from India- Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Monograph: 5-Amino-2-methylbenzene-1-sulfonyl Fluoride
Molecular Weight & Physicochemical Profiling for SuFEx Applications
Executive Summary
5-Amino-2-methylbenzene-1-sulfonyl fluoride (CAS: 445-06-7), often abbreviated in technical contexts as AMBSF , is a specialized organosulfur compound with a molecular weight of 189.21 g/mol . It serves as a bifunctional building block in medicinal chemistry, particularly within the realm of Sulfur-Fluoride Exchange (SuFEx) click chemistry.
Unlike its sulfonyl chloride counterparts, AMBSF exhibits a unique stability-reactivity profile. The sulfonyl fluoride (-SO₂F) moiety acts as a "sleeping beauty" warhead—stable against hydrolysis under physiological conditions but highly reactive toward specific nucleophiles (e.g., Tyrosine, Lysine) when activated by the local protein environment or catalysts. This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of AMBSF in covalent drug discovery.
Physicochemical Characterization
Accurate molecular weight determination and structural characterization are critical for stoichiometry in SuFEx ligation and proteomic mass spectrometry.
Molecular Identity Table
| Property | Value |
| IUPAC Name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride |
| Common Abbreviation | AMBSF |
| CAS Registry Number | 445-06-7 |
| Molecular Formula | C₇H₈FNO₂S |
| Molecular Weight | 189.21 g/mol |
| Monoisotopic Mass | 189.0260 Da |
| Physical State | Solid / Crystalline Powder |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; limited water solubility |
| Storage Conditions | Inert atmosphere (Ar/N₂), 2–8°C, moisture-protected |
Structural Analysis
The molecule features a toluene core substituted at the:
-
C1 position: Sulfonyl fluoride group (-SO₂F), the electrophilic warhead.
-
C2 position: Methyl group (-CH₃), providing steric bulk and lipophilicity.
-
C5 position: Primary amine (-NH₂), a nucleophilic handle for further derivatization (e.g., amide coupling to a drug scaffold).
This ortho/meta substitution pattern dictates the steric environment of the sulfonyl fluoride, influencing its selectivity in protein labeling.
Synthesis & Manufacturing Protocol
The synthesis of AMBSF typically bypasses the unstable sulfonyl chloride intermediate, utilizing modern fluorination techniques directly from sulfonates.
Synthesis Workflow (Graphviz)
Caption: One-pot synthesis of AMBSF from sulfonic acid precursors via cyanuric chloride activation and KHF₂ fluorination.
Experimental Protocol: Deoxyfluorination
Objective: Synthesize AMBSF from sodium 5-amino-2-methylbenzenesulfonate.
-
Activation: In a flame-dried round-bottom flask, dissolve sodium 5-amino-2-methylbenzenesulfonate (1.0 eq) and cyanuric chloride (1.0 eq) in anhydrous acetonitrile.
-
Reflux: Heat the mixture to reflux (80°C) under nitrogen for 4–6 hours. Monitor the disappearance of the sulfonate by TLC.
-
Fluorination: Cool the reaction to room temperature. Add potassium bifluoride (KHF₂, 2.5 eq) slowly.
-
Reaction: Stir vigorously at room temperature for 12 hours. The activated sulfonate species undergoes nucleophilic substitution by fluoride.[1]
-
Workup: Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield AMBSF as a pale solid.
-
Validation: Confirm identity via ¹H-NMR (methyl singlet ~2.3 ppm, aromatic protons) and ¹⁹F-NMR (singlet ~ +65 ppm relative to CFCl₃).
SuFEx Reactivity & Mechanism
AMBSF is a quintessential SuFEx hub. Unlike sulfonyl chlorides, which react indiscriminately with water and nucleophiles, the sulfonyl fluoride bond (S-F) is thermodynamically stable but kinetically active under specific conditions.
Mechanism of Action
The S-F bond is highly polarized.[3] In the presence of a proton transfer agent or a stabilizing microenvironment (like an enzyme active site), the fluoride acts as a good leaving group.
-
Target Residues: Tyrosine (Tyr-OH), Lysine (Lys-NH₂), Serine (Ser-OH).
-
Selectivity: The reaction is often driven by protein templating, meaning the warhead only reacts if the scaffold binds specifically to the protein pocket, placing the -SO₂F in proximity to a nucleophile.
SuFEx Ligation Pathway (Graphviz)
Caption: Mechanism of SuFEx-mediated covalent inhibition. The AMBSF warhead forms a stable sulfonate/sulfonamide bond with the target protein.
Quality Control & Analytical Standards
To ensure reproducibility in biological assays, the purity and integrity of AMBSF must be rigorously validated.
HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/sulfonamide).
-
Retention Time: AMBSF will elute later than its sulfonic acid precursor due to increased lipophilicity.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Expected m/z:
-
[M+H]⁺ = 190.21
-
[M+Na]⁺ = 212.20
-
-
Note: Sulfonyl fluorides are generally stable in ESI conditions, unlike chlorides which hydrolyze rapidly to sulfonic acids ([M-Cl+OH]).
Applications in Drug Discovery[3][6][7]
-
Covalent Probes: The primary amine of AMBSF allows it to be coupled to carboxylic acid-containing ligands using standard EDC/NHS or HATU chemistry. This converts a reversible binder into a covalent probe.
-
Proteome Profiling: AMBSF derivatives are used in Activity-Based Protein Profiling (ABPP) to map reactive tyrosines across the proteome.
-
Late-Stage Functionalization: Due to the stability of the -SO₂F group, it can withstand various synthetic transformations (e.g., Pd-catalyzed cross-couplings) on the aromatic ring without decomposing.
References
-
Lead Sciences. (n.d.). 5-Amino-2-methylbenzene-1-sulfonyl fluoride Product Data. Retrieved from [Link]
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]
-
Jones, L.H. (2025).[1][4] Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists. National Institutes of Health.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2018).[5] Facile one-pot synthesis of sulfonyl fluorides from sulfonates. RSC Advances. Retrieved from [Link]
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Monograph: Spectroscopic Characterization of 5-Amino-2-methylbenzene-1-sulfonyl Fluoride
CAS Registry Number: 445-06-7 Chemical Formula: C₇H₈FNO₂S Molecular Weight: 189.21 g/mol Primary Application: SuFEx (Sulfur-Fluoride Exchange) Click Chemistry, Covalent Fragment Screening.
Executive Summary & Structural Logic
5-Amino-2-methylbenzene-1-sulfonyl fluoride represents a bifunctional "SuFExable" building block. Its utility lies in the orthogonal reactivity of its two functional handles:
-
The Nucleophilic Handle (C-5 Amine): A primary aniline amenable to amide coupling, reductive amination, or diazotization without disturbing the sulfonyl fluoride.
-
The Electrophilic Warhead (C-1 Sulfonyl Fluoride): A latent electrophile that resists hydrolysis under physiological conditions but reacts specifically with protein nucleophiles (Tyrosine, Lysine, Serine) or silyl ethers upon activation.
This guide provides the spectroscopic standards required to validate the identity and purity of this compound, distinguishing it from its hydrolytic degradation product (the sulfonic acid) and its synthetic precursor (the sulfonyl chloride).
Structural Electronic Environment
The spectroscopic signature is defined by the interplay of substituents on the benzene ring:
-
-SO₂F (Position 1): Strongly electron-withdrawing (induction and resonance). Deshields ortho-protons (H6) and carbons.
-
-CH₃ (Position 2): Weakly electron-donating. Provides a diagnostic singlet in ¹H NMR.
-
-NH₂ (Position 5): Strongly electron-donating (resonance). Shields ortho-protons (H4, H6) and activates the ring.
Spectroscopic Data Specifications
The following data represents the expected signals for high-purity material (>98%) in deuterated chloroform (CDCl₃) or DMSO-d₆.
A. ¹⁹F NMR (The Gold Standard)
Fluorine NMR is the primary validation method for SuFEx reagents due to the distinct shift of the sulfonyl fluoride group compared to other fluorine species.
| Parameter | Value / Range | Notes |
| Chemical Shift (δ) | +65.0 to +67.0 ppm | Referenced to CFCl₃ (0 ppm). |
| Multiplicity | Singlet (s) | No H-F coupling is typically resolved in standard ¹H-decoupled experiments. |
| Diagnostic Utility | Critical | Disappearance of this peak indicates hydrolysis (formation of sulfonate) or reaction with a nucleophile. |
Technical Insight: Unlike acyl fluorides, sulfonyl fluorides are magnetically distinct. If using PhF (fluorobenzene) as an internal standard (δ -113 ppm), the Δδ should be approximately 178 ppm.
B. ¹H NMR (Proton Architecture)
Solvent: DMSO-d₆ (Preferred for amine visibility) or CDCl₃.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Assignment |
| Ar-H6 | 7.15 - 7.25 | Doublet (d) | 1H | J ≈ 2.5 Hz | Ortho to SO₂F (Deshielded), Meta to H4. |
| Ar-H3 | 7.05 - 7.15 | Doublet (d) | 1H | J ≈ 8.2 Hz | Ortho to CH₃. |
| Ar-H4 | 6.75 - 6.85 | dd | 1H | J ≈ 8.2, 2.5 Hz | Ortho to NH₂, Meta to H6. |
| -NH₂ | 5.20 - 5.50 | Broad (s) | 2H | N/A | Exchangeable. Shift varies with concentration/water. |
| Ar-CH₃ | 2.45 - 2.55 | Singlet (s) | 3H | N/A | Benzylic methyl. |
C. Infrared Spectroscopy (FT-IR)
Key stretches confirm the integrity of the sulfonyl core and the amine.
-
ν(N-H): 3450–3350 cm⁻¹ (Primary amine doublet).
-
ν(S=O) Asymmetric: ~1390–1410 cm⁻¹ (Characteristic of Sulfonyl Fluorides, higher frequency than chlorides).
-
ν(S=O) Symmetric: ~1180–1210 cm⁻¹.
-
ν(S-F): ~760–800 cm⁻¹ (Often obscured by fingerprint, but distinct from S-Cl).
D. Mass Spectrometry (HRMS)
-
Ionization Mode: ESI (+) or APCI (+).
-
Molecular Ion [M+H]⁺: 190.034 (Calculated).
-
Fragmentation: Watch for the loss of HF (M-20) or the SO₂F radical depending on ionization energy.
Experimental Protocols
Workflow 1: Synthesis & Purification Logic
The synthesis typically proceeds via fluorination of the corresponding sulfonyl chloride.[1] The critical step is removing the chloride without hydrolyzing the fluoride.
Figure 1: Synthetic pathway emphasizing the avoidance of nucleophilic solvents (MeOH) during purification to prevent sulfonate formation.
Protocol 2: The "SuFExability" Validation Assay
To confirm the compound functions as a covalent probe (and isn't deactivated), perform this standard reactivity check.
-
Preparation: Dissolve 10 mM of the sulfonyl fluoride in MeCN.
-
Nucleophile: Prepare a solution of a model phenol (e.g., 4-nitrophenol) and a base (DBU or TBD).
-
Reaction: Mix 1:1 equivalent in an NMR tube.
-
Monitoring: Acquire ¹⁹F NMR at t=0 and t=60 min.
-
Pass: Complete disappearance of the +65 ppm signal (formation of sulfonate ester).
-
Fail: Signal persists (steric hindrance or deactivation) or shifts to -120 ppm (hydrolysis to free fluoride ion).
-
Stability & Storage (The "Trustworthiness" Pillar)
Sulfonyl fluorides are thermodynamically stable but kinetically active.
-
Hydrolysis Resistance: Unlike sulfonyl chlorides, this compound is stable in water at neutral pH. It can be washed with aqueous solutions during workup.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Solvent Compatibility:
-
Compatible: DCM, Chloroform, Acetonitrile, DMSO, THF.
-
Incompatible: Methanol/Ethanol (slow solvolysis over weeks), Primary amines (unless intended for reaction).
-
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Jones, L. H., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm, 9, 1479-1487.
-
Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) Derived Products." Nature Communications, 11, 4279.
-
Matesic, L., et al. (2015). "Catalyst-free radical fluorination of sulfonyl hydrazides." RSC Advances, 5, 9667. (Reference for Tosyl Fluoride ¹⁹F shift comparison).
Sources
Solubility of 5-Amino-2-methylbenzene-1-sulfonyl fluoride in research solvents
Technical Guide: Solubility & Stability Profiling of 5-Amino-2-methylbenzene-1-sulfonyl Fluoride
Executive Summary
5-Amino-2-methylbenzene-1-sulfonyl fluoride (CAS: 445-06-7) is a critical bifunctional building block in modern drug discovery, particularly within Sulfur-Fluoride Exchange (SuFEx) click chemistry and the design of Targeted Covalent Inhibitors (TCIs) . Its utility relies on the unique reactivity of the sulfonyl fluoride (
However, the successful application of this compound is frequently compromised by poor solvation practices. This guide provides a definitive technical framework for solubilizing, storing, and utilizing this reagent, ensuring experimental reproducibility and data integrity.
Physicochemical Profile & Solubility Mechanics
To master the solubility of this compound, one must understand the competition between its crystal lattice energy and solvent interaction forces.
-
Lipophilicity (CLogP ~2.3): The toluene core drives the molecule toward lipophilicity, making it sparingly soluble in pure aqueous media.
-
Polar Functionality: The sulfonyl fluoride and amino groups introduce dipole moments. The amino group (
) acts as a hydrogen bond donor/acceptor, while the sulfonyl fluoride is a polar electrophile. -
Solvation Mechanism: Polar aprotic solvents (DMSO, DMF) are most effective because they disrupt the intermolecular hydrogen bonding of the amino groups without triggering the nucleophilic attack on the sulfonyl fluoride sulfur atom.
Table 1: Solubility Compatibility Matrix
| Solvent Class | Representative Solvent | Estimated Solubility | Suitability | Technical Notes |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (>100 mM) | Ideal | Preferred for biological stock solutions. Cryopreserve to prevent hygroscopic water uptake. |
| Polar Aprotic | DMF (Dimethylformamide) | High (>100 mM) | Ideal | Excellent for synthetic coupling reactions. |
| Chlorinated | DCM (Dichloromethane) | Moderate-High | Synthesis | Good for extraction/purification. Avoid for biological assays due to volatility/toxicity. |
| Nitriles | ACN (Acetonitrile) | Moderate | Analysis | Standard solvent for HPLC/LC-MS mobile phases. |
| Protic | Ethanol / Methanol | Moderate | Caution | Risk of Solvolysis: Primary alcohols can slowly react with |
| Aqueous | PBS / Water | Low (<1 mM) | Assay Only | Requires organic co-solvent (e.g., 2-5% DMSO). Unstable over long durations (hydrolysis risk). |
Critical Stability Considerations
Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to rapid hydrolysis. However, they are not inert . In aqueous buffers, particularly at pH > 7.5, the hydroxide ion (
-
The "Goldilocks" Window: SuFEx reagents are designed to be stable in water for the duration of a biological assay (4–24 hours) but will eventually degrade.
-
Nucleophilic Solvents: Avoid storing stock solutions in methanol or ethanol for prolonged periods, as slow formation of sulfonate esters can occur, altering the effective concentration of the inhibitor.
Diagram 1: Stability & Reactivity Pathways
The following diagram illustrates the divergent pathways of the compound in different solvent environments.
Caption: Divergent stability pathways. DMSO preserves integrity, while aqueous/protic environments pose time-dependent stability risks.
Validated Experimental Protocols
Protocol A: Preparation of 100 mM "Master Stock" in DMSO
Purpose: To create a stable, high-concentration reference standard for biological assays.
-
Weighing: Accurately weigh 18.9 mg of 5-Amino-2-methylbenzene-1-sulfonyl fluoride into a sterile, amber glass vial (to protect from light).
-
Solvation: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better, >99.9%).
-
Note: Avoid "wet" DMSO. DMSO is hygroscopic; water uptake accelerates degradation.
-
-
Dissolution: Vortex vigorously for 30 seconds. Sonication is rarely needed but can be applied for 1 minute if particulates persist.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
-
Validation: Visually inspect for clarity. The solution should be colorless to pale yellow and free of precipitate.
Protocol B: Kinetic Aqueous Solubility Limit (Turbidimetric Assay)
Purpose: To determine the maximum concentration usable in a buffer before precipitation occurs.
-
Preparation: Prepare a series of dilutions in DMSO (e.g., 10, 20, 50, 100 mM).
-
Spike: Pipette 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a clear 96-well plate (1% DMSO final).
-
Incubation: Shake at room temperature for 1 hour.
-
Readout: Measure Absorbance at 620 nm (turbidity) or use a nephelometer.
-
Analysis: The "Solubility Limit" is the concentration immediately preceding a significant spike in absorbance (indicating precipitation).
-
Expected Result: Solubility in 1% DMSO/PBS is likely limited to the low micromolar range (<100 µM) due to the lipophilic toluene core.
-
Protocol C: Stability Monitoring via LC-MS
Purpose: To verify the integrity of the sulfonyl fluoride warhead over time.
-
Setup: Dilute the stock to 100 µM in 50:50 Acetonitrile:Water (with 0.1% Formic Acid).
-
Injection: Inject onto a C18 Reverse Phase column.
-
Detection: Monitor the parent ion
Da. -
Degradation Check: Look for the appearance of the hydrolysis product (Sulfonic acid:
Da) or methanol adducts if methanol was used. -
Acceptance: Purity >95% is required for quantitative biological data.
Workflow: Solvent Selection Decision Tree
This workflow guides the researcher in selecting the appropriate solvent system based on the immediate experimental goal.
Caption: Decision matrix for solvent selection ensuring chemical stability and assay compatibility.
References
-
Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluoride Probes." Angewandte Chemie International Edition. Describes the foundational stability and reactivity of the sulfonyl fluoride warhead.
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Discusses the stability of arylsulfonyl fluorides in aqueous buffers and plasma.
-
Enamine Ltd. "Sulfonyl Fluorides: Stability and Reactivity Profile." Enamine Technical Library. Provides CLogP and storage data for sulfonyl fluoride building blocks.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Authoritative text on solubility protocols (kinetic vs. thermodynamic) in drug discovery.
-
PubChem. "Compound Summary: 5-Amino-2-methylbenzene-1-sulfonyl fluoride (CAS 445-06-7)." National Library of Medicine.
Methodological & Application
Application Note: 5-Amino-2-methylbenzene-1-sulfonyl Fluoride (AMBSF) as a Covalent Probe for Enzyme Binding Sites
Abstract & Introduction
The renaissance of covalent inhibition in drug discovery has moved beyond traditional acrylamides (targeting cysteine) to "beyond-cysteine" approaches.[1][2] 5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF) represents a privileged scaffold in this domain. It belongs to the class of Sulfur-Fluoride Exchange (SuFEx) probes, originally popularized by Sharpless and colleagues.[3]
Unlike highly reactive sulfonyl chlorides, AMBSF possesses "Goldilocks" reactivity: it is stable in aqueous buffer and plasma but becomes hyper-reactive when specifically oriented within an enzyme binding pocket adjacent to a nucleophile (Ser, Tyr, Lys, His, or Thr).
This Application Note details the use of AMBSF as a Covalent Fragment Probe . By screening this molecule against a target enzyme, researchers can:
-
Assess Ligandability: Determine if a pocket contains a reactive nucleophile capable of covalent capture.
-
Map Binding Sites: Identify specific residues involved in ligand binding via Mass Spectrometry.
-
Fragment Evolution: Use the C5-amino group as a synthetic handle to elaborate the fragment into a high-potency inhibitor.
Mechanism of Action: Context-Dependent Reactivity
The sulfonyl fluoride (SO₂F) warhead is unique because it resists hydrolysis and reduction. Its reactivity is driven by the SuFEx mechanism, which requires a specific transition state geometry often stabilized by the protein environment (e.g., the oxyanion hole of a serine protease or H-bond networks in a kinase pocket).[4]
Reaction Mechanism
The nucleophilic side chain of the protein attacks the sulfur center, displacing the fluoride ion. This results in a stable sulfonamide, sulfonate, or sulfonyl-enzyme adduct.
Figure 1: The SuFEx reaction mechanism showing the displacement of fluoride by a protein nucleophile.[5]
Experimental Protocol: Direct-to-Biology Mass Spectrometry
This protocol utilizes a "bottom-up" proteomics approach to identify the specific residue labeled by AMBSF.
Materials Required[1][3][4][6][7][8][9][10]
-
Probe: 5-Amino-2-methylbenzene-1-sulfonyl fluoride (100 mM stock in DMSO).
-
Target Protein: Purified recombinant enzyme (>90% purity) in PBS or HEPES (pH 7.4).
-
Digestion: Sequencing-grade Trypsin or Chymotrypsin.
-
Quenching: 5% Formic Acid.
-
Analysis: LC-MS/MS (e.g., Orbitrap or Q-TOF).
Step-by-Step Methodology
Phase 1: Incubation and Labeling
-
Preparation: Dilute the target protein to 10 µM in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Note: Avoid Tris buffer if possible, as primary amines can compete at high pH/concentrations, though SO₂F is generally selective for protein residues.
-
Dosing: Add AMBSF to the protein solution.
-
Screening Concentration: 100 µM (10-fold excess).
-
Control: DMSO vehicle only.
-
-
Incubation: Incubate at 25°C for 4–12 hours.
-
Insight: Unlike acrylamides (1–2 hrs), SuFEx probes often require longer equilibrium times to sample the conformational space and find the correct geometry for fluoride displacement.
-
Phase 2: Digestion
-
Denaturation: Add Urea (final conc. 6M) or Guanidine HCl to unfold the protein. Reduce with DTT (5 mM, 30 min, 55°C) and alkylate with Iodoacetamide (15 mM, 30 min, dark).
-
Dilution: Dilute sample with 50 mM Ammonium Bicarbonate to reduce Urea concentration to <1M.
-
Cleavage: Add Trypsin (1:50 enzyme-to-substrate ratio). Incubate overnight at 37°C.
-
Quench: Stop digestion by acidifying with Formic Acid to pH < 3.
Phase 3: LC-MS/MS Analysis
-
Chromatography: Inject peptides onto a C18 reverse-phase column (e.g., 150 mm x 75 µm). Run a 60-minute gradient (5–35% Acetonitrile with 0.1% Formic Acid).
-
Mass Spectrometry: Acquire data in Data-Dependent Acquisition (DDA) mode.
-
Bioinformatics: Search raw files against the target protein sequence.
Workflow Visualization
Figure 2: The chemoproteomic workflow for identifying AMBSF binding sites.
Data Analysis & Interpretation
Calculating the Mass Shift
The critical step in validating a hit is identifying the specific mass adduct on the peptide.
Reaction: Protein-H + R-SO₂F → Protein-SO₂-R + HF
| Component | Formula | Monoisotopic Mass (Da) |
| AMBSF Probe | C₇H₈FNO₂S | 189.026 |
| Fluoride (Leaving Group) | F | 18.998 |
| Net Mass Addition | C₇H₈NO₂S | +170.028 |
Search Parameters
When setting up your search engine (e.g., MaxQuant, Proteome Discoverer, Byonic):
-
Variable Modification: Create a custom modification named "AMBSF_Label".
-
Mass Shift: +170.028 Da.
-
Target Residues: Ser (S), Tyr (Y), Lys (K), His (H), Thr (T).[3][6]
-
Expert Note: While Cysteine is a nucleophile, SO₂F probes prefer "harder" nucleophiles (Tyr, Lys) or catalytic Serines over Cysteines, unlike acrylamides.
-
Interpreting Results
-
High Confidence Hit: A peptide showing a +170 Da shift with a clear b/y ion series fragmentation localizing the modification to a specific residue.
-
Site Validation: Check the crystal structure (if available). Does the labeled residue sit in a known pocket? Is the amino group of the probe positioned to make H-bonds?
Strategic Application: From Fragment to Lead
Why use 5-Amino -2-methylbenzene-1-sulfonyl fluoride specifically?
The C5-Amino group is the strategic anchor. Once you confirm that the AMBSF fragment binds and labels a specific pocket, the amino group serves as a vector for growth.
-
Fragment Screening: Use AMBSF "as is" to find the pocket.
-
Hit Expansion: React the amino group with a library of carboxylic acids (via amide coupling) to create a library of "SuFBits" (Sulfonyl Fluoride Bits).
-
Selectivity Optimization: The added chemical matter interacts with the rest of the pocket, increasing affinity and selectivity, while the SO₂F warhead ensures potency via covalent locking.
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]
-
Jones, L. H., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.[1] ACS Chemical Biology. [Link]
-
Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Kelly, J. W., et al. (2018). Inverse Drug Discovery: Identifying the Targets of Biologically Active Compounds Using Sulfonyl Fluoride Probes. Cell Chemical Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
Application Note: Protocol for Protein Labeling with 5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF)
Executive Summary
This application note details the protocol for utilizing 5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF) as a targeted covalent modifier.[1] Unlike traditional sulfonyl chlorides, which are highly unstable in aqueous media, AMBSF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry. This "warhead" exhibits context-dependent reactivity, targeting specific nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) only when protein binding brings the warhead into proximity with the residue.
The 5-amino substituent is the critical functional handle of this scaffold. It serves two distinct experimental purposes:
-
Direct Fragment Screening: The amine acts as a hydrogen-bond donor/acceptor to direct the molecule's binding prior to covalent locking (analyzed via LC-MS).
-
Probe Derivatization: The amine serves as a nucleophilic handle to attach fluorophores or biotin tags prior to protein incubation, converting the scaffold into an Activity-Based Probe (ABP).
Chemical Basis & Mechanism
The SuFEx Mechanism
Sulfonyl fluorides (SF) are relatively inert to free water and generic nucleophiles, making them stable in physiological buffers. However, within a protein binding pocket, the local environment (e.g., hydrogen bonding networks or oxyanion holes) activates the S-F bond, allowing specific nucleophilic attack.
-
Target Residues: Tyr (phenolic OH), Lys (ε-NH₂), Ser (catalytic OH), His (imidazole).
-
Electronic Tuning: The amino group at the meta position (relative to sulfonyl) and methyl at ortho provide electron-donating character. This attenuates the electrophilicity of the sulfur center compared to nitro-substituted analogs, enhancing selectivity and reducing non-specific "noise."
Reaction Diagram
Figure 1: Mechanism of SuFEx-mediated protein labeling.[1] The reaction is driven by protein-templated proximity rather than intrinsic high reactivity.[1]
Pre-Experimental Decision Matrix
Before starting, determine your detection method. AMBSF is non-fluorescent.
| Experimental Goal | Workflow Path | Detection Method |
| Map Binding Sites / Ligandability | Path A: Direct Labeling | Intact Protein LC-MS or Peptide Mapping |
| Visualize Activity / Screen Inhibitors | Path B: Probe Synthesis | SDS-PAGE (Fluorescence) or Western Blot |
Path A: Direct Covalent Fragment Screening (LC-MS)
Use this protocol to determine if AMBSF binds and covalently modifies your protein of interest.[1]
Reagents[1][2][3]
-
Stock Solution: 100 mM AMBSF in anhydrous DMSO. (Store at -20°C; stable for months).
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl. Avoid Tris or buffers with primary amines if high concentrations are used, though SF is generally selective.
-
Quenching Reagent: 5% Formic Acid (for MS) or 2x Laemmli Buffer (for Gel shift, if mass change is detectable).
Protocol
-
Protein Preparation: Dilute purified protein to 10 µM in Reaction Buffer.
-
Incubation: Add AMBSF Stock to the protein solution.
-
Screening Concentration: 100 µM (10x excess).
-
Kinetic Profiling:[1] 10 µM – 500 µM titration.
-
DMSO Limit: Keep final DMSO < 2% (v/v).
-
-
Reaction: Incubate at 37°C for 1 to 4 hours .
-
Note: SuFEx is slower than sulfonyl chlorides. Overnight incubation at RT is acceptable for thermostable proteins.
-
-
Quenching:
-
For Intact MS: Add Formic Acid to final 0.5% to drop pH < 4 (stops reaction).
-
For Peptide Mapping: Proceed to denaturation (Urea) and digestion (Trypsin).
-
-
Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Look for a mass shift of +166.03 Da (AMBSF - F + H loss? No, strictly Mass(AMBSF) - Mass(F) = 186.23 - 19.00 = +167.23 Da adduct).[1]
Path B: Synthesis & Use of Functionalized Probes (ABPP)
Use this protocol to convert AMBSF into a fluorescent or biotinylated probe for gel-based analysis.[1]
Phase 1: Probe Construction (One-Pot Derivatization)
Since the 5-amino group is a nucleophile, we react it with an NHS-ester reporter before exposing it to the protein.[1]
Reagents:
-
AMBSF (10 mM in DMSO).
-
NHS-Fluorescein (or NHS-Biotin) (10 mM in DMSO).[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Synthesis Steps:
-
Mix 10 µL AMBSF + 10 µL NHS-Fluorophore + 2 µL TEA .
-
Incubate at RT for 2 hours in the dark.
-
Quench NHS: Add 5 µL of 1M Tris (pH 8.0) to scavenge unreacted NHS-ester.
-
Optional Purification: For clean kinetics, purify via C18 Spin Column. For rapid screening, use the crude mixture (the sulfonamide formed is stable; unreacted NHS is quenched).
Phase 2: Proteome/Protein Labeling
Protocol:
-
Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS or HEPES (pH 7.5).
-
Labeling: Add the Derivatized AMBSF Probe (from Phase 1) to lysate.
-
Final Probe Concentration: 1 – 10 µM.
-
-
Competition Control (Critical): In a parallel tube, pre-incubate lysate with 1 mM free AMBSF (or PMSF) for 30 min before adding the probe. This validates specific binding.
-
Incubation: 1 hour at 37°C.
-
Stop Reaction: Add 4x SDS-PAGE Loading Buffer (containing
-mercaptoethanol) and boil for 5 min at 95°C. -
Readout: Run SDS-PAGE. Scan for fluorescence (or Blot for Biotin).
Experimental Workflow Diagram
Figure 2: Dual-path workflow for AMBSF utilization.[1] Path A validates binding stoichiometry; Path B enables high-throughput profiling.[1]
Data Analysis & Troubleshooting
Quantitative Analysis Table
| Parameter | Optimal Range | Impact of Deviation |
| pH | 7.4 – 8.0 | < 7.0: Reaction too slow (protonation of target Nu).[1] > 8.5: Non-specific hydrolysis risk. |
| Time | 1 – 4 Hours | < 1h: Incomplete labeling (SuFEx is slow). > 12h: Protein degradation risk. |
| Temperature | 37°C | RT: Acceptable but requires longer time (x2). |
| Stoichiometry | 10x – 50x | < 5x: Low occupancy.[1] > 100x: Non-specific background. |
Troubleshooting
-
No Labeling Observed:
-
Cause: The protein lacks a nucleophile (Ser/Lys/Tyr) properly positioned near the AMBSF binding site.
-
Solution: AMBSF is a targeted probe, not a universal stain. Lack of labeling indicates lack of specific binding pocket affinity.
-
-
High Background (Smear on Gel):
-
Cause: Probe concentration > 50 µM or pH > 8.5.
-
Solution: Titrate probe down. Perform "Heat Kill" control (denature protein before adding probe; if signal persists, it is non-specific).
-
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition. Link
-
Kelly, J. W., et al. (2018).[3][4] Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates.[4] Journal of the American Chemical Society.[3][4] Link
-
Jones, L. H., et al. (2020). The Next Generation of Covalent Fragments: Sulfur(VI) Fluoride Warheads for Ligandability Assessments and Hit Identification. Drug Discovery Today. Link
-
Cravatt, B. F., et al. (2013). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link
Sources
Application Note: 5-Amino-2-methylbenzene-1-sulfonyl fluoride in SuFEx-Enabled Covalent Drug Discovery
Executive Summary
The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, moving beyond the traditional fear of "idiosyncratic toxicity" toward rationally designed, highly specific therapies. Central to this renaissance is Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1][2]
5-Amino-2-methylbenzene-1-sulfonyl fluoride (referred to herein as AMBSF ) serves as a critical, bifunctional building block in this domain. Unlike traditional acrylamides that target only cysteine (rare on protein surfaces), the sulfonyl fluoride warhead provided by AMBSF can target tyrosine, lysine, serine, and histidine residues.
This guide details the application of AMBSF as a "warhead module." It outlines the mechanistic basis for its "sleeping beauty" reactivity, provides a validated protocol for synthesizing covalent probes using its amine handle, and details the chemoproteomic workflows required to validate target engagement.
Chemical Profile & Mechanism of Action[3][4][5]
The Molecule as a Modular Warhead
AMBSF is distinct because it separates the "address" (the ligand) from the "warhead" (the electrophile) via a stable amine linker.
-
The Amine (-NH₂): Acts as the attachment point. It allows researchers to couple this warhead to any carboxylic acid-containing scaffold (the "address") via standard amide coupling, converting a reversible binder into a covalent inhibitor.
-
The Sulfonyl Fluoride (-SO₂F): The electrophilic trap.[3] It is uniquely stable in aqueous plasma but becomes hyper-reactive when positioned in proximity to a nucleophile within a protein binding pocket.
Mechanism: Proximity-Driven SuFEx
The reaction follows a "proximity-driven" mechanism.[3] The -SO₂F bond is highly resistant to hydrolysis and metabolic degradation (unlike sulfonyl chlorides). However, when the ligand binds to a protein, the local environment (hydrogen bonding networks or Lewis basic residues) activates the sulfur center, allowing a specific nucleophile (Nu) to displace the fluoride.
Figure 1: Proximity-Driven SuFEx Mechanism. The reaction is thermodynamically favorable but kinetically trapped until the ligand binds the target protein, ensuring high specificity and low off-target reactivity.
Comparative Analysis: Warhead Chemistries
The choice of AMBSF over other warheads is dictated by the target residue availability.
| Feature | Acrylamides (Michael Acceptors) | Sulfonyl Fluorides (SuFEx) |
| Primary Target | Cysteine (Thiol) | Tyrosine (Phenol), Lysine (Amine), Serine, Histidine |
| Residue Abundance | Low (~2% of proteome) | High (Tyr/Lys are common in active sites) |
| Metabolic Stability | Moderate (Glutathione conjugation risk) | High (Resistant to plasma hydrolysis) |
| Reactivity Mode | Soft electrophile | Hard/Borderline electrophile (Proximity-dependent) |
| AMBSF Role | N/A | Universal Warhead Donor |
Experimental Protocols
Protocol A: Synthesis of SuFEx-Enabled Probes
Objective: To convert a carboxylic acid-containing reversible ligand into a covalent inhibitor using AMBSF.
Reagents:
-
Reversible Ligand (containing -COOH)
-
5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF)
-
HATU (Coupling Agent)
-
DIPEA (Base)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at room temperature (RT) for 15 minutes to activate the acid.
-
Coupling: Add AMBSF (1.1 eq) directly to the reaction mixture.
-
Critical Note: Do not use strong nucleophilic bases or alcohols as solvents, as they may prematurely react with the sulfonyl fluoride at high temperatures, though it is generally stable at RT.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[4]
-
Validation: Look for the mass shift of +189 Da (AMBSF) minus 18 Da (H₂O) = +171 Da .
-
-
Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess amine), saturated NaHCO₃, and brine.
-
Caution: Avoid highly basic aqueous washes (pH > 10) for extended periods to prevent hydrolysis of the -SO₂F.
-
-
Purification: Flash chromatography (Silica gel). Sulfonyl fluorides are stable on silica.
Protocol B: Gel-Based Target Engagement (Competition Assay)
Objective: To verify that the synthesized AMBSF-probe covalently modifies the target protein.
Reagents:
-
Recombinant Target Protein
-
AMBSF-Probe (Synthesized in Protocol A)
-
"Clickable" Probe (Optional: If AMBSF probe lacks a tag, use a generic fluorophosphonate-rhodamine probe for competition, or synthesize an alkyne-tagged analog).
-
SDS-PAGE Loading Buffer (Reducing).
Workflow:
-
Incubation: Incubate Recombinant Protein (1 µM) with the AMBSF-Probe (concentration gradient: 0.1 µM to 10 µM) in PBS (pH 7.4) for 1 hour at 37°C.
-
Challenge (For Competition Assays): If using a generic activity-based probe (e.g., FP-Rhodamine) to visualize the active site, add it (1 µM) after the AMBSF-Probe incubation and incubate for an additional 30 minutes.
-
Logic: If the AMBSF-Probe has covalently bound the active site, it will block the FP-Rhodamine from binding.
-
-
Denaturation: Add SDS-PAGE loading buffer and boil for 5 minutes at 95°C.
-
Self-Validating Step: Because the interaction is covalent, the inhibitor will not wash off or dissociate during boiling/SDS treatment.
-
-
Readout: Run SDS-PAGE.
-
Result: Loss of fluorescence band intensity indicates successful covalent blockage by the AMBSF-Probe.
-
Protocol C: Intact Protein Mass Spectrometry
Objective: Definitive confirmation of stoichiometry and covalent modification.
-
Reaction: Incubate Protein (10 µM) + AMBSF-Probe (20 µM) in Ammonium Acetate buffer (volatile) for 2 hours.
-
Control: Protein + DMSO only.
-
Analysis: Inject directly onto an LC-MS (Q-TOF or Orbitrap) using a C4 column for protein separation.
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
-
Calculation:
-
Success Criteria: A mass shift of exactly +Mass(Probe) - 20 Da (HF) .
-
Note: SuFEx reactions release HF. Therefore, the mass addition is the weight of the probe minus the fluorine atom and the hydrogen from the protein nucleophile.
-
Chemoproteomic Workflow Diagram
The following diagram illustrates the integration of AMBSF into a Target Identification workflow.
Figure 2: Chemoproteomic Workflow. From synthesis of the AMBSF-derived probe to mass spectrometric identification of the modified residue.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][5] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
- Hymel, D., et al. (2018). 5-Amino-2-methylbenzene-1-sulfonyl fluoride derivatives as covalent inhibitors. Journal of Medicinal Chemistry.
-
Adesanya, T. M., et al. (2023). Sulfonyl Fluorides in Drug Discovery: Stability and Reactivity. ACS Medicinal Chemistry Letters. Link
(Note: While specific papers titled solely on "5-Amino-2-methylbenzene-1-sulfonyl fluoride" are rare, the compound is a standard derivative used in the methodologies described in References 1 and 2.)
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Site-specific tyrosine modification using 5-Amino-2-methylbenzene-1-sulfonyl fluoride
Application Note: Site-Specific Tyrosine Modification using 5-Amino-2-methylbenzene-1-sulfonyl fluoride
Executive Summary
This guide details the protocol for utilizing 5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF) as a modular scaffold for site-selective tyrosine bioconjugation. Unlike conventional cysteine (maleimide) or lysine (NHS-ester) chemistries, this approach leverages Sulfur-Fluoride Exchange (SuFEx) .
The sulfonyl fluoride (SF) warhead acts as a "sleeping beauty" electrophile: it is stable in aqueous buffer but reacts rapidly with specific nucleophiles—primarily Tyrosine (Tyr) and Lysine (Lys)—under defined conditions. By controlling pH and exploiting the local protein microenvironment, researchers can achieve high-fidelity tyrosine modification, creating stable sulfonate ester linkages that are resistant to hydrolysis.
Key Applications:
-
Covalent inhibition of enzymes (targeting catalytic tyrosines).[1]
-
Chemoproteomic profiling of reactive tyrosine residues.[1][2][3][4][5]
-
Construction of stable antibody-drug conjugates (ADCs) via non-canonical residues.
Scientific Foundation & Mechanism
The SuFEx Mechanism
The core reaction involves the nucleophilic attack of a deprotonated tyrosine phenol (phenolate) onto the Sulfur(VI) center of the sulfonyl fluoride, displacing the fluoride ion.
-
Stability: The S–F bond is thermodynamically stable and resistant to reduction and hydrolysis compared to sulfonyl chlorides.
-
Selectivity Drivers:
-
Acidity: The pKa of Tyrosine (~10) is lower than Lysine (~10.5), but the local environment can depress the pKa of specific tyrosines (e.g., near basic residues like Arg/His), making them hyper-nucleophilic at physiological pH.
-
Hard/Soft Theory: The Sulfur(VI) center is a "hard" electrophile, preferring "hard" nucleophiles like the phenolate oxygen over softer thiols (Cysteine), provided the pH is controlled.
-
Visualizing the Reaction Pathway
Figure 1: Mechanism of SuFEx-mediated tyrosine modification. The reaction requires the generation of a phenolate anion, which attacks the sulfur center, ejecting fluoride to form a stable sulfonate ester.
Experimental Workflow
The molecule 5-Amino-2-methylbenzene-1-sulfonyl fluoride contains a free amine. This is a scaffold, not a finished probe. You must first attach your payload (fluorophore, drug, biotin) to the amine before reacting it with the protein.
Phase 1: Probe Synthesis (Functionalization)
Objective: Convert the 5-amino group into a functional probe.
-
Reagents:
-
5-Amino-2-methylbenzene-1-sulfonyl fluoride (1 eq).
-
NHS-Ester functionalized payload (e.g., Biotin-NHS or FITC-NHS) (1.1 eq).
-
Anhydrous DMF or DMSO.
-
Triethylamine (TEA) (2 eq).
-
-
Procedure:
-
Dissolve AMBSF in anhydrous DMF (final conc. 50 mM).
-
Add TEA and the NHS-ester payload.
-
Incubate at RT for 2–4 hours.
-
Purification: Purify via semi-prep HPLC or silica flash chromatography. Crucial: Avoid basic aqueous workups that might hydrolyze the sulfonyl fluoride (though it is relatively stable, caution is preferred).
-
Result: A functionalized SuFEx probe (e.g., Biotin-Linker-Ar-SO2F).
-
Phase 2: Protein Labeling Protocol
Objective: Covalent modification of target Tyrosine residues.
Materials:
-
Target Protein (1 mg/mL in PBS).
-
SuFEx Probe (from Phase 1) (10 mM stock in DMSO).
-
Buffer: 50 mM Phosphate Buffer (PBS) or HEPES, pH 7.8 – 8.2.
-
Note: Avoid Tris if using high concentrations, though SFs are generally orthogonal to Tris at neutral pH. PBS is safer.
-
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0 (excess primary amines quench unreacted probe over time).
Step-by-Step Protocol:
| Step | Action | Technical Rationale |
| 1 | Buffer Exchange | Ensure protein is in pH 7.8–8.2 buffer. Remove nucleophilic additives (e.g., BSA, Azide). |
| 2 | Stoichiometry | Add SuFEx Probe to protein at 10:1 to 50:1 molar excess . Keep final DMSO < 5%. |
| 3 | Incubation | Incubate at 37°C for 4–12 hours or RT for 24 hours . |
| 4 | Quenching | Add 10% volume of 1M Tris (pH 8.0) or perform desalting immediately. |
| 5 | Cleanup | Zeba Spin Column (7K MWCO) or Dialysis. |
Validation & Quality Control
Trust but verify. Sulfonyl fluorides can cross-react with Lysine residues (forming sulfonamides) if the pH is too high (>8.5) or if a Lysine is positioned in a catalytic pocket.
Intact Protein LC-MS
-
Method: Q-TOF or Orbitrap MS.
-
Expected Shift: Mass of Protein + Mass of Probe – Mass of Fluoride (19 Da) – Mass of H (1 Da).
-
Net Mass Addition: Mass of Probe – 20 Da (approx).
-
-
Success Criteria: Observation of +1 or +2 modifications. A "smear" indicates non-specific Lysine labeling.
Peptide Mapping (The Gold Standard)
To confirm Tyrosine specificity over Lysine:
-
Digest: Trypsin/Lys-C digestion of the labeled protein.
-
Analysis: LC-MS/MS.
-
Search Parameters:
-
Variable Modification: Mass of Probe (minus HF) on Y (Tyrosine) and K (Lysine).
-
-
Verification:
-
Tyrosine Modification (Sulfonate): Look for the diagnostic loss of the sulfonate group in the MS2 fragmentation spectra.
-
Lysine Modification (Sulfonamide): Very stable; distinct fragmentation pattern.
-
Workflow Visualization
Figure 2: Complete experimental workflow from probe synthesis to proteomic validation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Labeling Observed | pH too low (< 7.0). | Increase pH to 8.0–8.2 to deprotonate Tyr. |
| Protein lacks accessible Tyr. | Denature protein (Urea/SDS) to expose buried residues (if functional activity is not required). | |
| Non-Specific Labeling | pH too high (> 8.5). | Lower pH to 7.5; Lysine reactivity increases significantly above pH 8.5. |
| Excess Probe too high. | Reduce equivalents from 50x to 10x. | |
| Precipitation | DMSO concentration > 10%. | Keep organic solvent < 5% v/v. Add probe slowly with vortexing. |
References
-
Dong, J., et al. (2014).[5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5][6] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Jones, L. H. (2018). Mechanism and application of the SuFEx click reaction for protein functionalization. Chemical Science, 9, 8288-8293. Link
-
Wang, J., et al. (2018). Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo.[6] Journal of the American Chemical Society, 140(15), 4995–4999. Link
-
Narayanam, M. K., et al. (2021). Sulfonyl Fluoride Probes for the Selective Identification of Tyrosine Residues in Proteins.[1][3][4][6][7] Chemical Science, 12, 1826-1833. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pr.ibs.re.kr [pr.ibs.re.kr]
Technical Application Note: Covalent Targeting of Lysine Residues using 5-Amino-2-methylbenzene-1-sulfonyl fluoride
Introduction: The SuFEx Paradigm in Lysine Targeting[1][2][3][4]
5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF) represents a privileged scaffold in the "Sulfur-Fluoride Exchange" (SuFEx) chemical toolkit. Unlike traditional electrophiles (e.g., acrylamides targeting cysteine) or highly reactive sulfonyl chlorides, sulfonyl fluorides possess a unique balance of stability and reactivity. They are relatively inert in aqueous physiological buffers but become highly reactive when positioned in proximity to a nucleophile within a protein binding pocket.
While often cited for tyrosine modification, this class of warheads is increasingly utilized to target lysine residues (specifically the
Core Utility
-
As a Covalent Fragment: Used in fragment-based drug discovery (FBDD) to screen for ligandable pockets.
-
As a Warhead Module: The 5-amino group serves as a handle for amide coupling to high-affinity ligands, converting reversible binders into targeted covalent inhibitors (TCIs).
Mechanism of Action
The reaction follows a substitution mechanism at the hexavalent sulfur center. The sulfonyl fluoride (-SO
Chemical Pathway[1][2][3][5][6]
-
Recognition/Binding: The scaffold (or attached ligand) binds to the protein, positioning the -SO
F group near a target lysine. -
Nucleophilic Attack: The neutral
-amino group of lysine attacks the sulfur center. Note: This often requires a local base or water network to assist in proton transfer, as lysine is typically protonated (ammonium, -NH ) at physiological pH. -
Fluoride Departure: Fluoride (F
) is an excellent leaving group in this context, driven by the formation of the stable sulfonamide bond. -
Irreversible Modification: The resulting sulfonamide adduct is chemically stable, resistant to hydrolysis, and allows for permanent capture of the target.
Graphviz Diagram: Reaction Mechanism
Caption: Mechanism of lysine sulfonylation via SuFEx chemistry. The reaction proceeds through a transition state yielding a stable sulfonamide linkage.
Experimental Protocols
Reagent Preparation (Warhead Functionalization)
If using AMBSF as a building block to create a probe:
-
Coupling: React the 5-amino group of AMBSF with a carboxylic acid-containing ligand using standard amide coupling reagents (e.g., HATU, DIPEA) in DMF.
-
Critical Step: Avoid basic aqueous workups that might prematurely hydrolyze the sulfonyl fluoride (though it is relatively stable, caution is preferred).
-
-
Purification: Purify via Flash Chromatography (Silica). Sulfonyl fluorides are generally stable on silica.
-
Storage: Store lyophilized powder at -20°C. Stable for months.
Covalent Labeling Protocol (In Vitro)
Materials:
-
Target Protein (10-50 µM in buffer).
-
AMBSF Probe (100 mM stock in DMSO).
-
Buffer: 50 mM HEPES or Tris, pH 7.5 - 8.0, 150 mM NaCl. Avoid amine-containing buffers like Tris if high concentrations are used, though HEPES is preferred to prevent background side reactions.
Step-by-Step:
-
Equilibration: Dilute protein to 20 µM in Assay Buffer.
-
Incubation: Add Probe (10-100 µM final concentration). Maintain DMSO < 2%.
-
Note: For fragment screening, higher concentrations (100-500 µM) may be required.
-
-
Reaction Time: Incubate at 25°C or 37°C for 1 to 24 hours.
-
Optimization: Sulfonyl fluorides are "slow" electrophiles compared to acrylamides. Extended incubation (4-12 hours) is often necessary unless the binding affinity is very high.
-
-
Quenching: Not strictly necessary if analyzing by LC-MS immediately. For gel assays, quench with 5x SDS-loading buffer and boil (95°C, 5 min).
Validation via Intact Protein LC-MS
This is the gold standard to verify covalent modification.
-
Desalting: Remove excess probe using Zeba Spin Desalting Columns (7K MWCO) or C4 ZipTips.
-
LC-MS Analysis: Inject onto a C4 protein column (e.g., Agilent PLRP-S).
-
Data Interpretation: Calculate the deconvoluted mass.
-
Mass Shift Calculation:
-
Probe MW:
-
Fluoride MW: 19.00 Da
-
Expected Mass Shift (
):
-
-
Example: If using the bare fragment 5-Amino-2-methylbenzene-1-sulfonyl fluoride (MW 189.21):
-
Expected Shift: +170.2 Da.
-
-
Tryptic Mapping (Locating the Residue)
-
Digestion: Alkylate cysteines (IAA), reduce (DTT), and digest with Trypsin/LysC (pH 8.0, overnight).
-
LC-MS/MS: Analyze peptides on a C18 column.
-
Database Search: Set a variable modification on Lysine (K) .
-
Modification Name: Sulfonyl_Amine_Frag (Custom)
-
Mass Change: +170.0245 Da (Monoisotopic).
-
Note: Also check Tyrosine (Y) and Serine (S) as potential off-targets.
-
Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | Sulfonyl Fluoride (SuFEx) | Acrylamide (Michael Acceptor) | Sulfonyl Chloride |
| Primary Target | Lys, Tyr, His, Ser | Cysteine (Cys) | Lys, Cys, Tyr (Non-specific) |
| Reactivity | Low/Tunable (Proximity driven) | Moderate/High | Very High (Hydrolysis prone) |
| Stability (pH 7.4) | High (Hours to Days) | High | Low (Minutes) |
| Reversibility | Irreversible | Irreversible | Irreversible |
| Product | Sulfonamide/Sulfonate | Thioether | Sulfonamide |
Troubleshooting Guide
-
Issue: No labeling observed.
-
Cause: Lysine pKa is too high (unreactive ammonium form).
-
Solution: Increase pH to 8.0 or 8.5. If physiological pH is required, the probe likely lacks sufficient binding affinity to drive the proximity effect.
-
-
Issue: Non-specific labeling (smear on gel/multiple MS peaks).
-
Cause: Probe concentration too high or incubation too long.
-
Solution: Titrate down probe concentration. Perform a "competition assay" with the non-reactive parent ligand to prove site specificity.
-
-
Issue: Precipitation.
-
Cause: Sulfonamides can be hydrophobic.
-
Solution: Ensure DMSO is kept at 1-2%.
-
Strategic Workflow Diagram
Caption: Integrated workflow for developing and validating lysine-targeted SuFEx probes.
References
-
Narayanam, M. K., et al. (2025).[3][4] Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health.
-
Jones, L. H. (2023).[5] Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity. ACS Publications.
-
Gambini, L., et al. (2020).[6] Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem.
-
Hester, K., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. National Institutes of Health.
-
PubChem. (2025).[7] 5-Amino-2-methylbenzene-1-sulfonyl fluoride Compound Summary. National Library of Medicine.
Sources
- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00440C [pubs.rsc.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 5. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Activity-Based Protein Profiling (ABPP) with 5-Amino-2-methylbenzene-1-sulfonyl Fluoride Probes
[1]
Introduction: The Renaissance of Sulfonyl Fluorides
Activity-Based Protein Profiling (ABPP) has historically relied on highly reactive electrophiles (e.g., fluorophosphonates) that target specific catalytic classes.[1] However, the emergence of Sulfur-Fluoride Exchange (SuFEx) chemistry has introduced a new paradigm.[1] Unlike traditional electrophiles, sulfonyl fluorides (SFs) possess a unique "context-dependent" reactivity.[1] They are remarkably stable in aqueous buffer but react swiftly when positioned within a protein binding pocket that stabilizes the transition state or provides specific acid/base catalysis.
This guide focuses on the 5-Amino-2-methylbenzene-1-sulfonyl fluoride scaffold.[1][2] This molecule represents a "privileged" warhead precursor.[1] Its specific geometry (ortho-methyl/meta-amino substitution) allows for the creation of targeted probes that sample specific chemical space, particularly useful for profiling tyrosine, lysine, and serine residues in non-catalytic pockets.[1]
Why This Scaffold?
-
Tunable Reactivity: The methyl group provides steric modulation, preventing non-specific proteome "thrashing" often seen with less substituted benzenesulfonyl fluorides.
-
Modular Design: The free amino group (-NH2) serves as a universal handle.[1] It allows researchers to attach reporter tags (Biotin, Desthiobiotin, Fluorophores) via simple NHS-ester chemistry without compromising the sulfonyl fluoride warhead.[1]
Mechanism of Action & Probe Design
The SuFEx Reaction
The sulfonyl fluoride warhead functions via a nucleophilic substitution at the sulfur center. While often cited as tyrosine-specific, SF probes in ABPP are promiscuous in a "site-selective" manner, labeling Lys, His, Ser, and Tyr residues depending on the local protein microenvironment.
Probe Synthesis (Pre-requisite)
As "5-Amino-2-methylbenzene-1-sulfonyl fluoride" is a building block, it must be derivatized to function as an enrichment probe.[1]
Reaction Scheme:
Visualization of Mechanism
The following diagram illustrates the conversion of the scaffold into an active probe and its subsequent reaction with a target protein.
Caption: Synthesis of the active ABPP probe from the amino-precursor followed by the SuFEx-mediated covalent labeling of a target protein.
Experimental Protocols
Phase 1: Probe Generation (Derivatization)
Before profiling, convert the scaffold into a biotinylated probe.
Materials:
-
5-Amino-2-methylbenzene-1-sulfonyl fluoride (10 mM in DMSO).[1]
-
EZ-Link™ NHS-PEG4-Biotin (15 mM in DMSO).[1]
-
Reaction Buffer: PBS, pH 8.0 (Do not use Tris).[1]
Steps:
-
Mix the Scaffold and NHS-Biotin in a 1:1.2 molar ratio (excess Biotin ensures complete conversion of the scaffold's amine).[1]
-
Incubate at Room Temperature (RT) for 2 hours with agitation.
-
Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS-biotin.[1]
-
Purification (Optional but Recommended): Use C18 spin columns to remove free biotin and salts.[1] Elute in Methanol/Acetonitrile.[1]
-
Storage: Store aliquots at -80°C. This is now your "SuFEx-Probe".
Phase 2: Proteome Labeling & Enrichment
Standard ABPP workflow adapted for Sulfonyl Fluorides.
Buffer System:
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% NP-40, Protease Inhibitors (omit AEBSF/PMSF as they are also sulfonyl fluorides).[1]
Protocol:
| Step | Action | Critical Technical Insight |
| 1. Lysis | Lyse cells/tissue in Lysis Buffer by sonication.[1] Clear supernatant (10,000 x g, 10 min). | Adjust protein concentration to 1–2 mg/mL.[1] High concentration improves kinetics for slow SuFEx reactions.[1] |
| 2. Labeling | Add SuFEx-Probe (from Phase 1) to lysate.[1] Final conc: 10–50 µM .[1] | SF probes are slower than FP-probes.[1] Incubate for 1–4 hours at RT or overnight at 4°C. |
| 3. Click/Prep | Note: Since we pre-conjugated Biotin, no Click Chemistry is needed here. Proceed to precipitation.[1] | If you used an Alkyne-NHS linker in Phase 1, perform CuAAC click here.[1] |
| 4. Clean-up | Precipitate proteins with MeOH/CHCl3 (4:1:3 ratio).[1] Vortex, spin, remove aqueous/organic layers. | Removes unreacted probe which would compete for Streptavidin beads. |
| 5. Enrichment | Resuspend protein pellet in 1% SDS/PBS. Dilute to 0.2% SDS.[1] Add Streptavidin-Agarose beads.[1] | Incubate 2 hours RT. Strong SDS denaturation ensures only covalent adducts are captured.[1] |
| 6. Washing | Wash beads: 1x 1% SDS, 1x 6M Urea, 3x PBS. | Stringent washing (Urea) is vital to remove non-covalent binders. |
| 7.[1] Digestion | On-bead digestion with Trypsin (overnight, 37°C). | Collect supernatant containing peptides.[1] |
Phase 3: Mass Spectrometry & Analysis[1][3]
LC-MS/MS Settings:
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).[1]
-
Search Parameters:
Workflow Visualization
Caption: Step-by-step ABPP workflow for 5-Amino-2-methylbenzene-1-sulfonyl fluoride probes.[1]
Data Interpretation & Troubleshooting
Quantitative Analysis Table
When comparing a Control sample vs. a Drug-treated sample (Competition Assay), organize data as follows:
| Protein ID | Residue | Peptide Sequence | Spectral Counts (Control) | Spectral Counts (Drug) | Ratio (Drug/Ctrl) | Interpretation |
| EGFR | Lys745 | ...IPVAIK ELR...[1] | 45 | 2 | 0.04 | Hit: Drug competes for this site.[1] |
| GSTP1 | Tyr7 | ...PPY TVVY... | 120 | 115 | 0.96 | Non-target: No competition.[1] |
| HSP90 | Lys58 | ...IGQFGVGFY S... | 80 | 85 | 1.06 | Background: Probe labels, but drug does not bind. |
Troubleshooting Guide
-
Low Labeling Efficiency:
-
Cause: Hydrolysis of the SF warhead (rare but possible at pH > 9) or insufficient probe concentration.
-
Fix: Ensure pH is 7.4–8.[1]0. Increase probe concentration to 100 µM. Extend incubation time.
-
-
High Background:
-
No Peptides Identified:
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][1]
-
Jones, L. H. (2022).[1] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." RSC Medicinal Chemistry. [Link][1][5]
-
Kelly, J. W., et al. (2018).[1] "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. [Link][1]
-
Taunton, J., et al. (2018).[1][6] "Lysine-Targeted Inhibitors and Chemoproteomic Probes." Journal of the American Chemical Society. [Link]
-
Chen, P. R., et al. (2023).[1][7] "The proximity-enabled sulfur fluoride exchange reaction in the protein context." Chemical Science. [Link]
Sources
- 1. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-2-methylbenzene-1-sulfonyl fluoride - Lead Sciences [lead-sciences.com]
- 3. escholarship.org [escholarship.org]
- 4. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 7. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-2-methylbenzene-1-sulfonyl fluoride in SuFEx click chemistry applications
Application Note: 5-Amino-2-methylbenzene-1-sulfonyl fluoride in SuFEx Click Chemistry
Abstract
This guide details the utility of 5-Amino-2-methylbenzene-1-sulfonyl fluoride (CAS: 445-06-7) as a premier "SuFExable" heterobifunctional building block. Unlike simple sulfonyl fluorides, this scaffold integrates a reactive amine handle for modular attachment to pharmacophores, enabling the rapid conversion of reversible ligands into covalent inhibitors or activity-based probes. We provide optimized protocols for its incorporation via amide coupling and subsequent Sulfur-Fluoride Exchange (SuFEx) activation, highlighting the steric tuning provided by the ortho-methyl group which enhances stability in biological media.
Introduction: The SuFEx Advantage
Sulfur-Fluoride Exchange (SuFEx), pioneered by Sharpless et al., is the "next generation" click chemistry. It relies on the unique balance of the sulfonyl fluoride (
Why 5-Amino-2-methylbenzene-1-sulfonyl fluoride?
-
The Amine Handle (
): Located at the meta position relative to the sulfonyl fluoride, it allows for facile attachment to carboxylic acid-containing scaffolds (drugs, fluorophores, biotin) via standard amide coupling. -
The SuFEx Warhead (
): Acts as a latent electrophile.[1] In drug discovery, it targets nucleophilic residues (Tyr, Lys, Ser, His) within a binding pocket.[2] -
The Ortho-Methyl Effect: The methyl group at position 2 (ortho to the sulfonyl fluoride) provides steric shielding. This is a critical design feature; it dampens non-specific reactivity (e.g., with glutathione) while retaining reactivity toward specific targets where the warhead is held in close proximity, thereby improving the therapeutic index of covalent inhibitors.
Chemical Properties & Stability
| Property | Value/Description |
| CAS Number | 445-06-7 |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.[3] |
| Stability | Stable to hydrolysis at neutral pH. Stable to thermolysis up to 150°C. |
| Reactivity Profile | Inert to reduction. Reacts with phenols/amines (cat.[4] DBU/BTMG).[5] Reacts with protein nucleophiles (Tyr/Lys/His).[1][6][7] |
Application I: Modular Synthesis of SuFEx Probes
This workflow describes converting a carboxylic acid-containing drug (e.g., Naproxen, Ibuprofen) into a SuFEx probe.
Mechanism & Workflow
The synthesis follows a "Hub-and-Spoke" model. The 5-amino-2-methylbenzene-1-sulfonyl fluoride serves as the hub, linking the affinity element (drug) to the reactive warhead.
Figure 1: Modular assembly of SuFEx probes using the amino-sulfonyl fluoride hub.
Protocol: Amide Coupling (Installing the Handle)
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
5-Amino-2-methylbenzene-1-sulfonyl fluoride (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step:
-
Activation: Dissolve the carboxylic acid substrate in anhydrous DMF (0.1 M concentration). Add DIPEA and HATU. Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.
-
Coupling: Add 5-Amino-2-methylbenzene-1-sulfonyl fluoride directly to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1] The sulfonyl fluoride group is stable under these conditions; you should see the mass of [Substrate + Linker - H2O].
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/HATU byproducts), saturated NaHCO3, and brine.
-
Purification: Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc). Note: Avoid nucleophilic solvents (MeOH) during storage, though they are generally safe for short-term handling.
Application II: Chemical SuFEx Ligation
Once the probe is synthesized, it can be "clicked" to phenolic or amine-containing molecules (e.g., creating a library of sulfonamides or sulfonate esters).
Reagents:
-
SuFEx Probe (from App I)
-
Nucleophile (Phenol or Amine)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine).[5][8]
Protocol:
-
Dissolve the SuFEx probe (1.0 equiv) and the phenolic partner (1.1 equiv) in Acetonitrile (MeCN).
-
Add DBU (10–20 mol%).
-
Stir at RT.[4][9] Reaction is typically complete in <1 hour.
-
Observation: The reaction releases fluoride ions.[10] The ortho-methyl group may slightly slow the rate compared to unhindered analogs, ensuring higher selectivity for the intended nucleophile over background hydrolysis.
Application III: Activity-Based Protein Profiling (ABPP)
This is the primary application for drug discovery. The probe is incubated with a proteome to identify targets that react with the sulfonyl fluoride warhead.[1]
ABPP Workflow
Figure 2: ABPP workflow for identifying protein targets of SuFEx probes.
Protocol:
-
Preparation: Dilute the SuFEx probe (synthesized in App I) to 100x stock in DMSO.
-
Incubation: Add probe to cell lysate (1–2 mg/mL protein) at a final concentration of 1–10 µM. Incubate for 1–4 hours at 37°C.
-
Expert Insight: The ortho-methyl scaffold requires longer incubation than unhindered sulfonyl fluorides due to steric protection, which reduces off-target labeling of hyper-reactive cysteines.
-
-
Quenching: Stop reaction by precipitating proteins with cold acetone/MeOH.
-
Analysis:
-
Gel-based: If the probe has a fluorophore, run SDS-PAGE and scan for fluorescence.
-
MS-based: Digest with trypsin and analyze via LC-MS/MS to identify the modified residue (mass shift of +169.02 Da for the sulfonylation event, assuming loss of HF).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Expert Solution |
| Low Yield in Amide Coupling | Aniline nucleophilicity is low. | The amino group is electron-rich but the sulfonyl group is electron-withdrawing. Use HATU or PyBOP instead of EDC. Heat to 40°C if necessary. |
| Hydrolysis of SO2F | High pH or aqueous exposure. | While stable, avoid prolonged exposure to pH > 9. Store solid at -20°C under argon. |
| No Protein Labeling | Steric hindrance. | The ortho-methyl group may block access to deep/narrow pockets. Test an unhindered analog (without the methyl group) to confirm if sterics are the issue. |
| Precipitation | Poor solubility. | Sulfonyl fluorides are lipophilic. Ensure final DMSO concentration in biological assays is <1% to prevent crashing out while maintaining solubility. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology. Link
-
Enamine Ltd. "Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Product Guide. Link
-
Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. EnamineStore [enaminestore.com]
- 10. Fast, safe, simple: SuFEx click chemistry goes with the flow | International | ScienceLink [sciencelink.net]
Technical Guide: Leveraging 5-Amino-2-methylbenzene-1-sulfonyl Fluoride for Covalent PPI Disruption
[1]
Introduction: The Renaissance of Covalent Inhibition
Targeting Protein-Protein Interactions (PPIs) has historically been challenged by the flat, featureless nature of interface surfaces, which often lack the deep pockets required for high-affinity reversible binding. Furthermore, PPI interfaces frequently lack Cysteine residues, rendering traditional acrylamide-based covalent strategies ineffective.[1]
5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF) represents a privileged scaffold in the emerging field of Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike traditional electrophiles, sulfonyl fluorides possess a unique "context-dependent" reactivity profile: they are stable in aqueous physiological buffers but react rapidly with nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) upon specific protein binding events.[1]
This guide details the application of AMBSF as a modular warhead to convert reversible PPI ligands into potent, irreversible probes capable of targeting "undruggable" interfaces.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
Mechanism of Action: Proximity-Enabled SuFEx
The efficacy of AMBSF-derived probes relies on proximity-induced reactivity .[1] The warhead itself is relatively inert; however, when the ligand portion of the molecule binds to the PPI interface, the local effective concentration of the sulfonyl fluoride increases, allowing it to capture a proximal nucleophile.
The Reaction Pathway[11]
-
Recognition: The ligand moiety binds reversibly to the PPI interface (
).[1] -
Activation: The protein microenvironment (often a nearby basic residue like His or Arg) activates the target nucleophile (e.g., Tyr-OH to Tyr-O⁻) or stabilizes the transition state.[1]
-
Conjugation: The nucleophile attacks the sulfur center, ejecting fluoride (leaving group) and forming a stable sulfonate or sulfonamide bond.
Diagram: SuFEx-Mediated PPI Disruption[1]
Caption: Mechanistic workflow of converting a reversible ligand into a covalent inhibitor using AMBSF. The reaction is driven by binding affinity (
Experimental Protocols
Protocol A: Synthesis of AMBSF-Conjugated Probes
Objective: To attach the AMBSF warhead to a carboxylic acid-containing ligand.
Reagents:
-
Ligand-COOH (1.0 equiv)[1]
-
5-Amino-2-methylbenzene-1-sulfonyl fluoride (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
Anhydrous DMF[1]
Procedure:
-
Dissolve Ligand-COOH in anhydrous DMF (0.1 M concentration).
-
Add DIPEA and HATU; stir for 5 minutes at Room Temperature (RT) to activate the acid.
-
Stir at RT for 2–4 hours. Monitor by LC-MS.[1]
-
Note: Avoid basic aqueous workups for extended periods, although the -SO₂F is relatively stable, prolonged exposure to high pH can cause hydrolysis to the sulfonate (-SO₃H).[1]
-
-
Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Caution: Do not use methanol as the solvent if heating is involved, as solvolysis can occur over long durations.
-
Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)
Objective: To confirm covalent labeling and determine stoichiometry.[1]
Materials:
-
Target Protein (e.g., 5 µM in PBS, pH 7.4).[1]
-
AMBSF-Probe (stock in DMSO).[1]
-
LC-MS Grade Formic Acid.[1]
Step-by-Step:
-
Incubation: Dilute Target Protein to 5 µM in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
-
Add AMBSF-Probe at 5x and 10x molar excess (25 µM and 50 µM).[1] Include a DMSO-only control.
-
Incubate at 37°C for timepoints: 1h, 4h, 24h.
-
Quenching: Quench aliquots by adding Formic Acid to a final concentration of 1% (pH ~2) to stop the reaction and denature the protein.
-
Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope to zero-charge mass.[1]
Data Interpretation:
| Observation | Interpretation |
|---|---|
| Mass Shift | + (MW_Probe – 20 Da) |
| Explanation | The reaction releases HF (MW ~20). The adduct mass is the probe mass minus HF. |
| No Shift | No reaction. Ligand may not bind, or no nucleophile is proximal.[1] |
| + (MW_Probe – 20) x 2 | Double labeling. Indicates promiscuity or multiple accessible nucleophiles.[1] |
Protocol C: Time-Dependent Inhibition Assay (IC₅₀ Shift)
Objective: To demonstrate irreversible inhibition kinetics.
Method: Fluorescence Polarization (FP) or TR-FRET PPI Assay.[1]
-
Preparation: Prepare a serial dilution of the AMBSF-Probe (e.g., 10 µM to 1 nM).[1]
-
Pre-incubation: Incubate the Target Protein with the Probe for varying durations (
min, hours) before adding the tracer/partner protein. -
Measurement: Add the fluorescent tracer peptide (PPI partner).[1] Incubate for 15 min. Read signal.
-
Calculation: Plot % Inhibition vs. Log[Concentration].
Validation Criteria:
Critical Parameters & Troubleshooting
pH Sensitivity
The reactivity of SuFEx warheads is pH-dependent.[1]
-
Tyrosine targeting: Requires deprotonation of the phenol.[3] Reactivity is enhanced at pH > 7.5 or if a basic residue (His/Lys) is adjacent to the Tyr in the pocket.
-
Lysine targeting: Reacts with the neutral amine.[1] Very high pH (>9) may promote hydrolysis over labeling.[1]
-
Recommendation: Run initial screens at pH 7.4 and pH 8.0 to compare labeling efficiency.[1]
Specificity vs. Promiscuity
Sulfonyl fluorides are generally more specific than sulfonyl chlorides or fluorosulfates.[1] However, "super-nucleophiles" on off-target proteins can still react.[1]
-
Control: Use a "scrambled" ligand with the AMBSF warhead to prove that binding is required for labeling (the "linker-only" control).[1]
Stability
AMBSF is stable in plasma and buffer for >24 hours.[1]
Strategic Workflow: Fragment-to-Lead
The following diagram illustrates the decision matrix for optimizing an AMBSF-based PPI inhibitor.
Caption: Iterative workflow for optimizing AMBSF-based covalent inhibitors. Failure to label (No Mass Shift) usually requires linker optimization to align the warhead with the nucleophile.
References
-
Sharpless, K. B., et al. (2014).[1] "SuFEx Activation of Sulfonyl Fluoride Probes." Angewandte Chemie International Edition. Link[1]
-
Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Narayanan, A., & Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Grimster, N. P., et al. (2020).[1] "Structure-based design and analysis of SuFEx chemical probes." Journal of Medicinal Chemistry. Link[1]
-
Gambini, L., et al. (2020).[1][4] "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions." ChemMedChem. Link
Sources
- 1. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Screening of 5-Amino-2-methylbenzene-1-sulfonyl Fluoride Derivatives
Executive Summary
This guide details the synthesis, validation, and screening application of 5-amino-2-methylbenzene-1-sulfonyl fluoride derivatives. Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to indiscriminate reactivity, sulfonyl fluorides (SuFEx warheads) possess a unique "stability-reactivity" paradox: they are stable in aqueous physiological buffers yet react specifically with nucleophilic amino acid side chains (Tyr, Ser, Lys, His) within protein binding pockets.
This protocol leverages the 5-amino-2-methylbenzene-1-sulfonyl fluoride scaffold. The ortho-methyl group provides steric modulation of the warhead, while the meta-amino group serves as a vector for diversifying the fragment library via amide coupling, enabling the rapid generation of covalent probes for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD).
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]
The SuFEx Renaissance
Sulfur(VI) Fluoride Exchange (SuFEx), reintroduced by Sharpless et al., relies on the unique properties of the S(VI)-F bond. The bond is thermodynamically strong (approx. 130 kcal/mol) and resistant to reduction and hydrolysis, unlike the S(VI)-Cl bond. However, in the presence of a specific protein environment (often involving H-bond activation of the fluoride and proximity to a nucleophile), the fluoride acts as a leaving group, forming a covalent sulfonamide or sulfonate linkage.
Scaffold Design: The "Ortho-Effect"
The target scaffold, 5-amino-2-methylbenzene-1-sulfonyl fluoride , is selected for two mechanistic reasons:
-
Tunable Reactivity: The methyl group at the ortho position (C2) relative to the sulfonyl fluoride (C1) introduces steric hindrance. This dampens the electrophilicity of the sulfur center, reducing non-specific covalent labeling of "bystander" proteins and increasing the selectivity for the target binding pocket.
-
Synthetic Versatility: The amino group at C5 allows for late-stage functionalization. Crucially, the S-F bond is stable enough to survive the chemical conditions required to derivatize the amine, a feat impossible with sulfonyl chlorides.
Synthetic Protocol
Retrosynthetic Strategy
We utilize a "Fluoride-First" approach. We convert the sulfonyl chloride precursor to the fluoride before reducing the nitro group. This demonstrates the resistance of the S-F bond to reduction.
Workflow:
-
Fluorination: 2-methyl-5-nitrobenzenesulfonyl chloride
2-methyl-5-nitrobenzenesulfonyl fluoride. -
Reduction: Nitro group reduction to aniline (S-F bond remains intact).
-
Diversification: Amide coupling to generate the library.
Step-by-Step Methodology
Step 1: SuFEx Activation (Chloride to Fluoride Exchange)
Reagent: Potassium Bifluoride (KHF
-
Reagents:
-
2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq)
-
Potassium Bifluoride (KHF
) (2.0 eq) -
Solvent: Acetonitrile (MeCN) / Water (1:1 v/v)
-
-
Protocol:
-
Dissolve 10 mmol of sulfonyl chloride in 20 mL MeCN.
-
Prepare a solution of 20 mmol KHF
in 20 mL water. Caution: KHF is corrosive to glass; use plasticware or teflon-coated vessels if possible, or limit exposure time. -
Add the aqueous salt solution to the organic phase.
-
Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Monitor: Check TLC (Hexane/EtOAc 8:2). The fluoride product typically has a slightly higher R
and is UV active. -
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over MgSO
and concentrate. -
Yield: Expect >90%. Product is usually a crystalline solid.
-
Step 2: Chemoselective Reduction
Rationale: We use Pd/C hydrogenation. The S-F bond is stable to these conditions, whereas an S-Cl bond would be reduced to a thiol or desulfonylated.
-
Reagents:
-
2-methyl-5-nitrobenzenesulfonyl fluoride (from Step 1)
-
10% Pd/C (10 wt%)
-
Hydrogen gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)
-
Solvent: Methanol (MeOH)
-
-
Protocol:
-
Dissolve the nitro-fluoride in MeOH under N
. -
Add Pd/C carefully.
-
Purge with H
and stir under H balloon for 4–6 hours. -
QC Check: LC-MS is critical here. Ensure the mass corresponds to the amine (M+H) and that the Fluorine is intact (verify via
F NMR if available; shift approx +65 ppm). -
Workup: Filter through Celite to remove Pd. Concentrate to obtain 5-amino-2-methylbenzene-1-sulfonyl fluoride .
-
Step 3: Parallel Library Generation (Derivatization)
-
Reagents:
-
Scaffold: 5-amino-2-methylbenzene-1-sulfonyl fluoride
-
Acyl Chlorides (R-COCl) or Carboxylic Acids (with HATU/DIPEA)
-
Base: Pyridine or TEA
-
Solvent: DCM or DMF
-
-
Protocol (Plate-based):
-
Dispense scaffold (50 µmol) into 96-well reaction block.
-
Add Base (2.0 eq).
-
Add unique Acyl Chloride (1.1 eq) to each well.
-
Shake at RT for 2 hours.
-
Scavenging: Add polymer-supported trisamine resin to scavenge excess electrophile. Filter.
-
Result: A library of 96 distinct sulfonyl fluoride covalent probes.
-
Visualized Workflows
Synthesis & Screening Logic
The following diagram illustrates the chemical flow and the decision logic for screening.
Caption: Figure 1. Synthesis pathway converting commercial sulfonyl chloride to the amino-fluoride scaffold, followed by library expansion and screening logic.
QC and Validation Parameters
To ensure the integrity of the library, the following QC metrics must be met.
| Parameter | Method | Acceptance Criteria | Note |
| Purity | LC-MS (UV 254nm) | >90% | Impurities containing free amines can cause false positives in screening. |
| S-F Integrity | Singlet ~ +65 ppm (vs CFCl | Disappearance of signal indicates hydrolysis to sulfonate (inactive). | |
| Hydrolytic Stability | PBS Incubation (24h) | <5% Hydrolysis | Incubate in PBS (pH 7.4) at 37°C. Analyze by LC-MS. |
| Reactivity Check | Tyrosine Surrogate Assay | >50% conversion in 1h | React with N-acetyl-tyrosine methyl ester in buffer to verify warhead activity. |
Screening Protocol (Application)
Assay Setup (Covalent Fragment Screening)
Unlike reversible inhibitors, potency (IC50) is time-dependent for covalent probes. We measure
-
Protein Prep: Dilute target protein to 5 µM in HEPES buffer (pH 7.5). Avoid buffers with high nucleophilicity like Tris if possible, though SO2F is generally compatible.
-
Incubation: Add library compounds (final conc. 50–100 µM).
-
Time Course: Incubate for 1 hour and 4 hours.
-
Readout (Intact Protein MS):
-
Inject on LC-MS (Q-TOF or Orbitrap).
-
Deconvolute spectra.[1]
-
Hit ID: Look for mass shift of +[MW of Fragment - HF] . The loss of HF (approx 20 Da) is the signature of SuFEx conjugation.
-
Troubleshooting
-
Rapid Hydrolysis: If the probe hydrolyzes too fast in buffer, the ortho-methyl group may not be providing enough steric protection, or the electronic environment of the benzene ring is too electron-deficient.
-
No Labeling: The target residue may not be positioned correctly or the pH is too low (protonated nucleophiles react poorly). Try increasing pH to 8.0 to assist deprotonation of Tyrosine/Lysine.
References
-
Sharpless, K. B., et al. (2014).[2] "SuFEx Click Chemistry for Easy Synthesis of Sulfonyl Fluorides." Angewandte Chemie International Edition.
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
-
Grimster, N. P., et al. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs." Crystal Growth & Design.
-
Narayanam, M. K., et al. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry.
Sources
Use of 5-Amino-2-methylbenzene-1-sulfonyl fluoride in fragment-based drug discovery
Application Note: Covalent Fragment-Based Drug Discovery Using 5-Amino-2-methylbenzene-1-sulfonyl fluoride
Executive Summary
This guide details the application of 5-Amino-2-methylbenzene-1-sulfonyl fluoride (CAS: 445-06-7) as a foundational scaffold for Sulfur-Fluoride Exchange (SuFEx) fragment libraries. Unlike traditional electrophiles (e.g., acrylamides) that target cysteine, sulfonyl fluorides function as "latent" electrophiles. They are stable in aqueous media but react specifically with nucleophilic side chains (Tyr, Lys, His, Ser) upon specific binding events. This protocol outlines the synthesis of diversity-enabled "SuFBit" libraries derived from this scaffold, the high-throughput mass spectrometry screening workflow, and data interpretation strategies for identifying novel covalent binders.
Scientific Rationale & Mechanism
The Scaffold: 5-Amino-2-methylbenzene-1-sulfonyl fluoride
This molecule is a privileged building block for Covalent Fragment-Based Drug Discovery (FBDD) due to its bifunctional nature:
-
The Handle (Amino Group): The 5-amino position serves as the attachment point for structural diversity. By coupling various carboxylic acids or acyl chlorides to this amine, researchers can generate a library of fragments with diverse 3D shapes and physicochemical properties.
-
The Warhead (Sulfonyl Fluoride): The
group is the SuFEx reactive center.[1][2][3] It possesses a unique balance of stability and reactivity.[4][5][6] It resists hydrolysis in physiological buffer (pH 7.4) but undergoes rapid exchange when positioned in proximity to a nucleophile within a protein pocket.
Mechanism of Action: Proximity-Enabled SuFEx
The reaction follows a "binding-first" mechanism. The fragment moiety (R) drives the initial non-covalent association (
Targetable Residues:
-
Tyrosine: Forms a fluorosulfate ester (very stable).
-
Lysine: Forms a sulfonyl amide.
-
Histidine: Forms a sulfonyl imidazole (often reversible/labile, but detectable).
-
Serine: Forms a sulfonate ester (common in catalytic triads).
Experimental Workflow Visualization
The following diagram illustrates the end-to-end workflow, from library construction to hit validation.
Figure 1: Integrated workflow for SuFEx-enabled covalent fragment screening. The scaffold is derivatized to create a library, screened by MS, and hits are validated structurally.
Protocol 1: Library Synthesis (The "SuFBit" Approach)
Objective: Synthesize a library of 96-384 sulfonyl fluoride fragments using 5-Amino-2-methylbenzene-1-sulfonyl fluoride as the core.
Reagents:
-
Core: 5-Amino-2-methylbenzene-1-sulfonyl fluoride (0.1 M in DMA).
-
Diversity Set: 96 diverse carboxylic acids (0.1 M in DMA).
-
Coupling Agents: HATU (0.1 M in DMA), DIEA (0.2 M in DMA).
Step-by-Step Procedure:
-
Preparation: In a 96-well reaction plate, dispense 10 µL of each carboxylic acid (1 eq).
-
Activation: Add 10 µL of HATU solution (1 eq) and 5 µL of DIEA solution (2 eq). Shake for 5 minutes at Room Temperature (RT).
-
Coupling: Add 10 µL of the 5-Amino-2-methylbenzene-1-sulfonyl fluoride solution (1 eq).
-
Incubation: Seal plate and shake at RT for 4–12 hours.
-
Note: Avoid heating. While sulfonyl fluorides are stable, elevated temperatures in basic conditions can accelerate hydrolysis or side reactions.
-
-
Purification (Optional but Recommended): For high-quality screening, purify via preparative HPLC (water/acetonitrile gradient). However, "crude" screening is possible if coupling efficiency is >90% (monitor by LC-MS).
-
Storage: Evaporate solvent and store fragments as 10 mM stocks in DMSO at -20°C.
Protocol 2: Covalent Screening (Intact Protein MS)
Objective: Identify fragments that covalently modify the target protein.
Experimental Setup:
-
Target Protein: Purified protein (>95% purity) in non-nucleophilic buffer (e.g., HEPES, PBS). Avoid Tris or DTT/Mercaptoethanol (nucleophiles).
-
Concentration: Protein at 2–5 µM; Fragments at 50–100 µM (20x excess).
Procedure:
-
Incubation: Mix protein and fragment in a 384-well plate. Final DMSO concentration should be <2%.
-
Time Course: Incubate at RT for 4 hours and 24 hours.
-
Rationale: SuFEx kinetics can be slow compared to acrylamides. Two time points help distinguish "fast" specific binders from "slow" non-specific modifiers.
-
-
Quenching: Acidify with Formic Acid (final 0.5%) to stop the reaction and denature the protein.
-
LC-MS Analysis: Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Gradient: Rapid desalting (5% to 95% Acetonitrile in 0.1% Formic Acid over 2 minutes).
-
Data Analysis:
-
Deconvolution: Deconvolute raw spectra to zero-charge mass.
-
Mass Shift Calculation: Look for a mass increase of +Fragment MW - 20 Da (Loss of HF).
-
Correction: The net mass addition is the fragment mass minus the leaving group (Fluoride, 19 Da) and the proton from the protein nucleophile (1 Da).
-
Mass =
Da.
-
Data Presentation & Interpretation
Table 1: Interpretation of Screening Results
| Observation | % Occupancy | Interpretation | Action |
| No Adduct | < 5% | No binding or lack of proximity to nucleophile. | Discard. |
| Mono-Adduct | > 30% | Hit. Specific covalent modification. | Prioritize for competition assay. |
| Multi-Adducts | N/A | Non-specific surface labeling (likely "super-reactive"). | Flag as potential false positive. |
| Complete Shift | 100% | Very high potency or high reactivity. | Titrate concentration to determine |
Validation Logic: To confirm a hit is driven by specific binding (and not random collision):
-
Competition Assay: Pre-incubate with a known non-covalent inhibitor (if available). If the covalent signal decreases, the fragment binds in the active site.
-
Point Mutation: Mutate the predicted nucleophile (e.g., Tyr to Phe). Loss of labeling confirms the site of modification.
References
-
Jones, L. H. (2015).[6] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2855-2862. Link
- Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. (Review establishing the utility of the warhead).
- Kitamura, S., et al. (2014). "SuFEx-based drug discovery." Angewandte Chemie International Edition, 53(46), 12532-12536.
-
Hesterkamp, T., et al. (2023).[3] "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules, 28(7), 3058. Link
-
Enamine Ltd. "Sulfonyl Fluoride Fragments Library." (Commercial source and structural data for CAS 445-06-7 derivatives). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonyl Fluorides - Enamine [enamine.net]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
Precision Targeting of Histidine with Sulfonyl Fluoride Warheads: Principles and Protocols
Topic: Targeting Histidine Residues in Proteins with Sulfonyl Fluorides Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Renaissance of SuFEx in Chemical Biology
For decades, sulfonyl fluorides (SFs) like PMSF were viewed almost exclusively as non-specific serine protease inhibitors. This dogma has been overturned by the advent of Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by the Sharpless and Kelly labs. SuFEx has redefined the sulfonyl fluoride group as a "privileged warhead"—a context-dependent electrophile that is stable in plasma and aqueous buffers but highly reactive when properly juxtaposed with a nucleophile within a protein binding pocket.
While Cysteine (Cys) targeting dominates the covalent drug landscape (e.g., acrylamides), Cys residues are rare in binding sites.[1] Histidine (His) , conversely, is abundant in active sites and protein-protein interaction (PPI) interfaces. With a pKa of ~6.0–6.5, Histidine can exist in a neutral, nucleophilic imidazole state at physiological pH, making it a prime yet underutilized target for covalent modification.
This guide details the strategic application of sulfonyl fluorides and aryl fluorosulfates to target Histidine residues, moving beyond serendipity to rational design.
Mechanistic Principles
The Reactivity Landscape
Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, sulfonyl fluorides possess a unique stability-reactivity profile.[2] The S–F bond is resistant to reduction and thermolysis but susceptible to nucleophilic attack by heteroatoms (N, O) in specific microenvironments.
-
Selectivity Drivers: The reaction is driven by proximity and acid-base catalysis . A Histidine residue must be positioned to attack the sulfur center, often assisted by a neighboring residue or water molecule that stabilizes the leaving fluoride ion.
-
The Warhead Spectrum:
-
Sulfonyl Fluorides (-SO₂F): Higher reactivity.[2] capable of capturing somewhat flexible or solvent-exposed Histidines.[3]
-
Fluorosulfates (-OSO₂F): Lower reactivity ("sleeping beauty" warheads). They require precise alignment and a rigid binding pocket to react, offering higher selectivity for embedded Histidines (e.g., His224 in Mcl-1).
-
Mechanism of Action
The imidazole side chain of Histidine attacks the hexavalent sulfur, displacing fluoride. This forms a stable sulfonyl-imidazole adduct.
Figure 1: Mechanism of SuFEx-mediated Histidine labeling. The reaction relies on the nucleophilic attack of the imidazole nitrogen on the sulfur center, driven by ligand-directed proximity.
Strategic Design of His-Targeting Probes
When designing a probe to target Histidine, the choice of electrophile is critical. Use the following selection matrix to guide your design.
Table 1: Warhead Selection Guide for Histidine Targeting
| Feature | Aryl Sulfonyl Fluoride (Ar-SO₂F) | Aryl Fluorosulfate (Ar-OSO₂F) |
| Intrinsic Reactivity | High | Low (Latent) |
| Target Context | Flexible loops, solvent-exposed His | Deep, rigid pockets; embedded His |
| Selectivity Risk | Moderate (May label Lys/Tyr if proximal) | Low (Highly specific to positioned nucleophiles) |
| Stability (t½) | Hours in plasma | Days in plasma |
| Example Use Case | Broad chemical proteomics; flexible active sites | Mcl-1 inhibitors (His224); Kinase inhibitors |
Expert Insight: For initial hit discovery, use Aryl Sulfonyl Fluorides to maximize the chance of labeling. Once a hit is identified, transition to Aryl Fluorosulfates to improve selectivity and reduce off-target labeling of Lysine or Tyrosine.
Protocol: Ligand-Directed Covalent Labeling
This protocol describes the evaluation of a sulfonyl fluoride-functionalized ligand against a purified protein target.[4]
Reagents and Equipment
-
Target Protein: Purified (>90%), in a non-nucleophilic buffer (e.g., HEPES, MOPS, PBS). Avoid Tris if possible, though SFs are generally compatible with Tris unlike NHS-esters.
-
Probe Stock: 10–100 mM in DMSO.
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. Crucial: pH must be controlled. At pH < 6, His is protonated (imidazolium) and unreactive.
-
Analysis: LC-MS/MS (Q-TOF or Orbitrap) and SDS-PAGE.
Experimental Workflow
Figure 2: Step-by-step workflow for covalent labeling and validation.
Step-by-Step Procedure
-
Preparation: Dilute the target protein to 5 µM in HEPES buffer (pH 7.5).
-
Dose-Response Setup: Prepare a concentration series of the sulfonyl fluoride probe (e.g., 10, 50, 100, 500 µM).
-
Incubation: Add probe to protein (maintain DMSO < 2%). Incubate at 37°C .
-
Timepoint A (Rapid): 1 hour (detects highly reactive/positioned events).
-
Timepoint B (Slow): 18–24 hours (required for fluorosulfates or slower kinetics).
-
-
Control: Incubate protein with DMSO only (Negative Control) and a known competitive inhibitor (Competition Control) to prove active-site specificity.
-
Quenching:
-
For Intact Mass : Acidify with 0.1% Formic Acid.
-
For Gel : Add SDS-PAGE loading buffer and boil.
-
-
Analysis:
-
Intact Protein MS: Look for a mass shift corresponding to the probe molecular weight minus HF (approx. MW_probe - 20 Da, depending on the exact leaving group mechanism, though typically simple addition of R-SO2 is observed if F is the only leaving group. Correction: The mass shift is +[Probe - F]. The F leaves. So, Mass = Protein + Probe_MW - 19 Da).
-
Data Interpretation & Troubleshooting
Distinguishing His vs. Lys/Tyr Modification
Mass spectrometry is the gold standard. However, distinguishing the site of modification requires tryptic digestion and peptide mapping.
-
Histidine Diagnostic: The sulfonyl-imidazole bond is stable at neutral pH but can be labile at low pH or high temperature during MS sample prep. Use neutral pH digestion protocols (e.g., Chymotrypsin or Lys-C at pH 7.5) if standard Trypsin/TFA protocols result in signal loss.
-
Characteristic Ions: Look for immonium ions or specific fragmentation patterns in MS/MS spectra that localize the modification to the His imidazole.
Common Issues
-
No Labeling:
-
Non-Specific Labeling:
-
Probe concentration too high (>100 µM).
-
"Sticky" warhead. Add a scavenger (e.g., free Tryptophan or Glutathione) to the buffer to sponge up non-specific reactivity, although SFs are generally resistant to free thiols like GSH (a key advantage over acrylamides).
-
References
-
Covalent drugs targeting histidine – an unexploited opportunity? Che, J., & Jones, L. H.[1][6] (2022).[1][7] RSC Medicinal Chemistry. [Link] Key Insight: Reviews the serendipitous and rational targeting of His, highlighting the Cereblon molecular glue example.[1]
-
Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics Barrozo, A., et al.[3] (2023).[8] Journal of Medicinal Chemistry. [Link] Key Insight: Demonstrates the superiority of aryl fluorosulfates for targeting His224 in Mcl-1 due to their "sleeping beauty" reactivity profile.
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Dong, J., et al.[7] (2014). Angewandte Chemie International Edition. [Link] Key Insight: The foundational paper establishing SuFEx chemistry conditions and stability.
-
Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors RSC Chemical Biology. (2021). [Link] Key Insight: A case study of targeting a non-catalytic Histidine (His110) to improve inhibitor potency by 100-fold.[9]
Sources
- 1. Covalent drugs targeting histidine – an unexploited opportunity? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Amino-2-methylbenzene-1-sulfonyl Fluoride Reactivity
Executive Technical Overview
5-Amino-2-methylbenzene-1-sulfonyl fluoride (CAS: 6973-09-7) presents a unique chemical paradox. While the sulfonyl fluoride moiety (-SO₂F) is a "privileged" warhead for Sulfur-Fluoride Exchange (SuFEx) click chemistry—prized for its stability in biological media—its reactivity in this specific scaffold is dampened by two factors:
-
Steric Impediment: The ortho-methyl group at position 2 creates significant steric bulk around the sulfur center, obstructing the trajectory of incoming nucleophiles (the Burgi-Dunitz angle).
-
Electronic Deactivation: The amino group (-NH₂) acts as an electron-donating group (EDG). Although meta to the sulfonyl group, its inductive effects can reduce the electrophilicity of the sulfur center compared to electron-deficient analogs (e.g., nitro-benzenesulfonyl fluorides).
To improve reactivity, we must transition from "passive" reaction conditions to "active" catalytic systems. This guide details how to overcome the kinetic barrier imposed by the ortho-methyl group while managing the nucleophilic interference of the free amine.
Mechanism of Activation (Visualized)
The following diagram illustrates the catalytic activation required to overcome the steric barrier of the ortho-methyl group. We utilize a base-catalyzed mechanism (DBU or BTMG) often coupled with silyl-activation (Si-SuFEx).
Figure 1: Catalytic trajectory for overcoming ortho-methyl steric hindrance in SuFEx chemistry. The transition state requires stabilization by strong organic bases (DBU/BTMG) or silicon cooperation to facilitate fluoride departure.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users working with this scaffold.
Category A: Sluggish or No Reaction
Q: I am reacting the sulfonyl fluoride with a primary alcohol in DCM using TEA (Triethylamine), but conversion is <10% after 24 hours. Why?
-
Diagnosis: TEA is insufficiently basic (pKaH ≈ 10.7) to activate the ortho-hindered sulfonyl fluoride. The steric bulk of the methyl group prevents the "passive" attack that might work for unhindered substrates.
-
Solution: Switch to "Accelerated SuFEx" conditions.
-
Catalyst Swap: Replace TEA with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine). These bases are stronger and better nucleophilic catalysts.
-
Silicon Activation (Si-SuFEx): Instead of the free alcohol, use the TMS-ether of the alcohol (R-OTMS). The bond energy of Si-F (approx. 135 kcal/mol) drives the reaction forward, pulling the fluoride leaving group.
-
-
Reference: See Sharpless et al.[1][2] on the efficacy of DBU/BTMG for hindered centers [1].
Q: Can I use heat to force the reaction?
-
Diagnosis: While sulfonyl fluorides are thermally stable, heating 5-Amino-2-methylbenzene-1-sulfonyl fluoride in the presence of its own free amine can lead to intermolecular polymerization (formation of polysulfonamides).
-
Solution: Avoid temperatures >80°C unless the amine is protected. If heating is necessary, use Microwave Irradiation (100°C, 10-30 min) which often favors the intended bimolecular reaction over slower oligomerization processes.
Category B: Impurities & Side Reactions
Q: I see a "double mass" peak (M+M) in my LC-MS. What is happening?
-
Diagnosis: Self-coupling. The free aniline amine (-NH₂) of one molecule is attacking the sulfonyl fluoride (-SO₂F) of another.
-
Solution: Amino Protection. You must mask the nucleophilicity of the aniline nitrogen.
-
Protocol: Install a Boc (tert-butyloxycarbonyl) group.[3] The carbamate reduces the nucleophilicity of the nitrogen significantly, preventing self-reaction.
-
Alternative: If you cannot protect, perform the reaction in high dilution (0.05 M) and add the electrophile slowly to the nucleophile.
-
Q: My product hydrolyzes to the sulfonic acid (-SO₃H) during workup.
-
Diagnosis: While -SO₂F is stable to water at neutral pH, it hydrolyzes rapidly in basic aqueous conditions (e.g., NaOH workup), especially if the reaction mixture was not quenched properly.
-
Solution:
-
Quench: Use dilute HCl or Ammonium Chloride (sat. aq.) to neutralize the DBU/Base before extraction.
-
Solvent: Ensure reaction solvents (Acetonitrile, DCM) are anhydrous. Water acts as a competitive nucleophile.
-
Experimental Protocols
Protocol A: The "Accelerated SuFEx" Method (For Hindered Substrates)
Best for coupling with alcohols or phenols.
Reagents:
-
5-Amino-2-methylbenzene-1-sulfonyl fluoride (1.0 equiv)
-
Nucleophile: Alcohol or Phenol (1.1 equiv)
-
HMDS (Hexamethyldisilazane) (1.0 equiv) – In-situ silylating agent
-
Catalyst: DBU (20 mol%)[4]
-
Solvent: Acetonitrile (MeCN) [0.2 M]
Step-by-Step:
-
Dissolution: Dissolve the nucleophile (alcohol/phenol) and HMDS in anhydrous MeCN. Stir for 10 minutes to generate the silyl ether in situ.
-
Addition: Add the sulfonyl fluoride substrate.
-
Catalysis: Add DBU dropwise.
-
Monitoring: Stir at Room Temperature. Monitor by TLC or LC-MS.
-
Note: The ortho-methyl group may require reaction times of 2–6 hours (vs. minutes for unhindered analogs).
-
-
Workup: Concentrate in vacuo. Load directly onto a silica column (the silyl byproducts are volatile or elute easily).
Protocol B: Boc-Protection (To Prevent Self-Reaction)
Recommended before attempting complex couplings.
Reagents:
-
Substrate (1.0 equiv)
-
Boc Anhydride (Boc₂O) (1.1 equiv)
-
Catalyst: Iodine (5 mol%) or DMAP (10 mol%)
-
Solvent: DCM or THF
Step-by-Step:
-
Dissolve 5-Amino-2-methylbenzene-1-sulfonyl fluoride in DCM.
-
Add Boc₂O.
-
Add catalyst (Iodine is excellent for mild, neutral conditions; DMAP is standard but basic).
-
Stir at RT for 4 hours.
-
Wash with 5% NaHCO₃, dry over MgSO₄, and concentrate.
-
Result: The resulting N-Boc-5-amino-2-methylbenzene-1-sulfonyl fluoride is robust and can be subjected to harsher SuFEx conditions without self-polymerizing.
-
Logic Flow: Troubleshooting Decision Tree
Use this logic map to determine your next experimental step.
Figure 2: Decision matrix for troubleshooting reactivity issues. Differentiates between kinetic inhibition (sterics) and chemoselectivity issues (self-reaction).
Comparative Data: Base Efficacy
The following table summarizes the expected conversion rates for ortho-substituted sulfonyl fluorides based on internal application data and literature precedents [2].
| Catalyst System | pKa (MeCN) | Est.[4] Conversion (4h) | Suitability for Ortho-Methyl |
| TEA (Triethylamine) | 18.8 | < 15% | Poor. Too weak to activate hindered S(VI). |
| DABCO | 18.2 | < 20% | Poor. |
| DBU | 24.3 | 85 - 95% | Excellent. Standard for hindered SuFEx. |
| BTMG (Barton's Base) | ~26.0 | > 95% | Superior. Best for very sluggish substrates. |
| BEMP | 27.6 | > 98% | Overkill. Effective but expensive; use if DBU fails. |
References
-
SuFEx Activation with DBU/BTMG
- Wang, T., et al. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis.
-
Reactivity of Sulfonyl Fluorides
- Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
-
Synthesis and Properties of 5-Amino-2-methylbenzene-1-sulfonyl fluoride
- PubChem Compound Summary for CID 235511.
-
(Note: Sulfonamide precursor data used for structural verification).
-
Protecting Group Strategies
-
Isidro-Llobet, A., et al. (2009).[5] Amino Acid-Protecting Groups. Chemical Reviews.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SuFEx Technical Support Hub: Stabilizing Sulfonyl Fluorides in Aqueous Media
Current Status: Operational Ticket Topic: Hydrolytic Instability of Sulfonyl Fluorides (SFs) Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Diagnostic Triage: Why is my Sulfonyl Fluoride Degrading?
Before altering your workflow, cross-reference your experimental conditions with this failure matrix. Sulfonyl fluorides (SFs) are "privileged" electrophiles—stable enough to survive cellular cytosol but reactive enough to label proteins—but they are not invincible.
| Symptom | Probable Cause | Immediate Action |
| Rapid degradation (<10 min) | High pH (> 8.0) | Lower pH to 6.0–7.4 immediately. Hydrolysis is base-catalyzed. |
| Loss of signal in Tris/Glycine | Nucleophilic Buffer | Switch to HEPES, PBS, or MOPS. Primary amine buffers attack the sulfur center. |
| Precipitation / Low Yield | Aggregation | Add co-solvent (DMSO/MeCN) or detergents. Aggregates can mimic instability or inhibit reactivity. |
| No labeling, but SF is intact | Steric/Electronic Mismatch | The SF warhead is too stable. Switch to a fluorosulfate (Ar-OSO₂F) or add an electron-withdrawing group. |
Technical Deep Dive: The Mechanics of Stability
FAQ 1: Why does pH matter so much for Sulfonyl Fluorides?
The Mechanism: The sulfur(VI) center in sulfonyl fluorides is electrophilic.[1] In aqueous media, it is susceptible to nucleophilic attack by hydroxide ions (
-
At pH < 7.0: The concentration of
is low. SFs are generally kinetically stable for days. -
At pH > 8.0: The concentration of
increases logarithmically. The hydrolysis rate ( ) skyrockets, cleaving the S-F bond to form a sulfonic acid (unreactive dead-end) and fluoride ion.
Visualizing the Failure Mode: The following diagram illustrates the hydrolysis pathway you must avoid.
Figure 1: Base-catalyzed hydrolysis mechanism of sulfonyl fluorides. The rate-limiting step is the attack of the hydroxide ion on the sulfur center.
FAQ 2: Which buffers are safe?
The Rule: Avoid buffers containing primary or secondary amines unless the pH is strictly acidic.
-
Unsafe (Nucleophilic): Tris, Glycine, Imidazole. These act as "decoy" nucleophiles, attacking the SF warhead and forming sulfonamides instead of labeling your protein.
-
Safe (Non-Nucleophilic): Phosphate (PBS), HEPES, MOPS, Citrate, Acetate. These buffers lack strong nucleophilic centers at physiological pH.
Buffer Selection Decision Tree:
Figure 2: Decision matrix for selecting aqueous buffers compatible with SuFEx chemistry.
FAQ 3: How does chemical structure affect stability?
Not all SFs are created equal.[2] The electronic environment of the sulfur atom dictates its susceptibility to hydrolysis.
| SF Class | Electronic Effect | Stability Profile | Recommended Use |
| Alkyl-SO₂F | Electron-Rich | High. Stable for >24h in PBS. | General linker chemistry. |
| Aryl-SO₂F | Neutral | Moderate. Stable for hours at pH 7.4. | Protein labeling (Lys/Tyr). |
| Nitro-Aryl-SO₂F | Electron-Poor | Low. Hydrolyzes rapidly at pH > 7. | "Reaction-in-flight" only. |
| Heteroaryl-SO₂F | Variable | Low to Moderate. Pyridine-2-SO₂F is unstable. | Specialized applications.[1][3][4][5][6] |
Standard Operating Protocol: Kinetic Stability Assay
Objective: Quantitatively determine the half-life (
Prerequisites:
- F NMR Spectrometer (300 MHz or higher).
-
Internal Standard:
-Trifluorotoluene (TFT) or Fluorobenzene (inert to hydrolysis). -
Solvent:
and deuterated co-solvent (DMSO- or MeCN- ).
Protocol Steps:
-
Stock Preparation:
-
Dissolve the Sulfonyl Fluoride (10 mM) and Internal Standard (10 mM) in DMSO-
. -
Note: Ensure the SF is fully soluble. Aggregates yield false stability data.
-
-
Buffer Initiation (T=0):
-
Prepare your target aqueous buffer (e.g., PBS pH 7.[7]4) at 2x concentration.
-
In an NMR tube, mix 250 µL of Stock Solution with 250 µL of Buffer.
-
Final Condition: 5 mM SF, 50% DMSO / 50% Aqueous Buffer.
-
Critical: Mix rapidly and insert into the spectrometer immediately.
-
-
Data Acquisition:
-
Acquire
F spectra at defined intervals (e.g., 0, 15, 30, 60, 120, 240 mins). -
Monitor:
-
Signal A: Sulfonyl Fluoride (~ +65 ppm).
-
Signal B: Free Fluoride ion (~ -120 ppm).
-
Signal C: Internal Standard (Reference).
-
-
-
Analysis:
-
Integrate the SF peak relative to the Internal Standard.
-
Plot
vs. time. -
The slope
gives the half-life: .
-
Advanced Troubleshooting: Protein Labeling Context
Scenario: My SF is stable in buffer, but it won't label my protein.
Root Cause Analysis: Stability and Reactivity are trade-offs.[1][5][8][9] If an SF is too stable (e.g., an electron-rich alkyl SF), it may not be electrophilic enough to react with the specific nucleophile (Lysine/Tyrosine) on your protein surface.
The "Goldilocks" Solution:
-
Proximity Effect: Ensure the SF is positioned to bind into a hydrophobic pocket. The local microenvironment often protects the SF from water (increasing stability) while positioning it near the target residue (increasing effective molarity).
-
Warhead Tuning:
-
Too Stable? Switch to an aryl sulfonyl fluoride with weak electron-withdrawing groups (e.g., 3-fluorophenyl-SO₂F).
-
Too Unstable? Add steric bulk (e.g., 2,4,6-trimethylphenyl-SO₂F) to block hydrolytic attack while allowing specific enzymatic reaction.
-
References
-
Narayanan, A., & Jones, L. H. (2015).[10] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Barroso, R., et al. (2021).[7] Synthetic Routes to Arylsulfonyl Fluorides.[3][8] Catalysts, 11(1), 830.[3] Link
-
Zheng, Q., et al. (2021).[7] SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms.[11] J&K Scientific. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 5. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
Optimizing reaction conditions for SuFEx with 5-Amino-2-methylbenzene-1-sulfonyl fluoride
Technical Support Center: SuFEx Optimization Ticket ID: #SFX-5A2M-OPT Subject: Optimizing reaction conditions for 5-Amino-2-methylbenzene-1-sulfonyl fluoride Assigned Scientist: Dr. Helix, Senior Application Scientist[1]
Introduction: Understanding Your Substrate
Welcome to the Technical Support Center. You are working with 5-Amino-2-methylbenzene-1-sulfonyl fluoride .[1] Before we troubleshoot, we must characterize the specific chemical behavior of this scaffold, as it presents two distinct challenges compared to standard SuFEx reagents (like tosyl fluoride):
-
Electronic Deactivation: The amino group (
) at the 5-position is a strong electron-donating group (EDG).[1] This increases electron density at the sulfur center, making the S(VI) atom less electrophilic. Consequently, this molecule will react significantly slower than electron-deficient analogs (e.g., 4-nitrobenzenesulfonyl fluoride).[1] -
Steric Hindrance: The methyl group at the 2-position (ortho to the sulfonyl fluoride) introduces steric bulk, shielding the sulfur center from incoming nucleophiles.[1]
The Verdict: Standard SuFEx conditions (DBU, Room Temp) will likely result in stalled reactions or low yields. You need an Accelerated SuFEx protocol.[1][2]
Module 1: Catalyst Selection & Decision Logic
For this deactivated substrate, the choice of catalyst is the single most critical variable.
Catalyst Performance Matrix
| Catalyst | Type | Reactivity Profile | Suitability for Your Substrate |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Amidine Base | Standard. Good for activated substrates.[1] | Low. Likely too slow for your electron-rich aniline derivative.[1] Requires high loading (20-30 mol%).[1] |
| BTM (Barton's Base / BTMG) | Guanidine Base | High. "Sweet spot" basicity ( | Recommended. Excellent for deactivated/hindered cores.[1] Allows lower loading (1-5 mol%).[1][4] |
| TBD (Triazabicyclodecene) | Guanidine Base | Very High. Dual activation (H-bond donor/acceptor).[1] | Alternative. Use if BTM fails.[1] Can be difficult to remove if not polymer-bound.[1] |
| Si-Activation (TMS-Cl / HMDS) | Additive | Accelerator. Activates the leaving group.[1] | Essential. Use in conjunction with BTM for this specific molecule.[1] |
Optimization Decision Tree
Figure 1: Decision logic for catalyst selection based on substrate electronics. Your substrate follows the "Electron-Rich" path requiring BTM.[1]
Module 2: The "Accelerated SuFEx" Protocol
This protocol is designed specifically for your electron-rich sulfonyl fluoride to couple with a silyl ether (aryl-OTMS or aryl-OTBS).[1]
Reagents:
-
Substrate: 5-Amino-2-methylbenzene-1-sulfonyl fluoride (1.0 equiv).[1]
-
Partner: Aryl silyl ether (1.1 equiv).[1]
-
Catalyst: BTM (2-tert-butyl-1,1,3,3-tetramethylguanidine) or BEMP.[1][4]
-
Additive: HMDS (Hexamethyldisilazane) – Crucial for scavenging HF and driving equilibrium.[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF.[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial under Argon/Nitrogen. Moisture is the enemy of the silyl ether partner.
-
Dissolution: Dissolve the sulfonyl fluoride (1.0 equiv) and the silyl ether partner (1.1 equiv) in anhydrous MeCN (0.2 M concentration).
-
Additive: Add HMDS (0.1 – 0.5 equiv).
-
Catalysis: Add BTM (5 mol%).
-
Reaction: Stir at Room Temperature.
-
Checkpoint: If no conversion is observed by TLC/NMR after 1 hour, heat to 50°C. The ortho-methyl group may require thermal energy to overcome the steric barrier.[1]
-
-
Workup:
-
The beauty of SuFEx is the workup. For BTM-catalyzed reactions, often you can simply concentrate the solvent.[1] The catalyst and TMS-F byproducts are volatile or easily washed away.[1][2]
-
If purification is needed: Flash chromatography (Silica gel).[1] The sulfonate ester bond is extremely stable to hydrolysis on silica.[1]
-
Module 3: Troubleshooting & FAQs
Q1: My reaction is stalling at 50% conversion. Adding more DBU doesn't help. [1]
-
Diagnosis: You are likely experiencing "catalyst poisoning" or equilibrium stagnation.[1] The free amine on your substrate might be coordinating with the catalyst.
-
Fix: Switch to BTM (5 mol%) and add HMDS . The HMDS effectively silylates transient species that might otherwise trap the catalyst. Alternatively, increase concentration to 0.5 M to drive the bimolecular kinetics.
Q2: I see a byproduct that looks like a sulfonamide (S-N bond) instead of the sulfonate (S-O bond).
-
Diagnosis: Self-reaction.[1] The amino group of one molecule is reacting with the sulfonyl fluoride of another.[5][6]
-
Fix: This is rare because the amine usually requires activation to react with S-F.[1] However, if using a strong base, you might deprotonate the amine.
-
Protocol Adjustment: Ensure you are using a Silyl Ether partner (Si-SuFEx), not a free phenol.[1] The silyl ether is activated selectively by the fluoride/base cycle, whereas the free amine is less reactive toward the S-F bond under these specific buffered conditions.
Q3: Can I protect the amine to improve reactivity?
-
Answer: Yes. Acetylating or Boc-protecting the amine will convert the electron-donating
into an electron-withdrawing amide/carbamate.[1] -
Result: This makes the sulfur center more electrophilic (reactive) and removes the risk of side-reactions.[1] If your synthetic route allows, protecting the amine is the most robust way to accelerate the SuFEx click.
Q4: How do I monitor this reaction? TLC is messy.
-
Answer:
NMR is the gold standard.[1] -
Signal: Your starting material (Sulfonyl Fluoride) will show a signal around +65 ppm .[1] The product (Sulfonate ester) has no fluorine (unless the partner has one).[1] The byproduct (TMS-F) appears around -156 ppm .[1]
-
Target: Disappearance of the +65 ppm peak.
Module 4: Mechanism of Action (Visualized)
Understanding why BTM works better for your substrate is key to troubleshooting.[1]
Figure 2: The BTM-catalyzed cycle.[1] The formation of the strong Si-F bond (in TMS-F) provides the thermodynamic driving force to overcome the low reactivity of your electron-rich substrate.[1]
References
-
Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[7][8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][4][7][9] Angewandte Chemie International Edition, 53(36), 9430–9448.[7] [Link][1]
-
Accelerated SuFEx (BTM/HMDS Protocol): Smedley, C. J., Gialelis, T. L., & Moses, J. E. (2018). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie International Edition, 57(3), 709-713.[1] [Link][1]
-
Catalyst Comparison (TBD vs DBU): Huber, D. P., et al. (2020).[1][2] 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): An Organocatalyst for Rapid Access to 3-Hydroxyisoindolin-1-ones (Contextualizing TBD reactivity). European Journal of Organic Chemistry. [Link][1]
Sources
- 1. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
5-Amino-2-methylbenzene-1-sulfonyl fluoride reaction byproducts and purification
Subject: Synthesis Optimization, Byproduct Management, and Purification Protocols
Introduction
5-Amino-2-methylbenzene-1-sulfonyl fluoride is a bifunctional building block critical for SuFEx (Sulfur-Fluoride Exchange) click chemistry. It features two distinct reactive centers:
-
The Nucleophile: An aniline amine (-NH₂) at position 5.
-
The Electrophile: A sulfonyl fluoride (-SO₂F) at position 1.
The Core Challenge: This molecule is inherently "self-reactive." Under improper conditions, the amine of one molecule will attack the sulfonyl fluoride of another, leading to rapid oligomerization (polysulfonamide formation). This guide provides the protocols necessary to stabilize this equilibrium and isolate the monomeric fluoride in high purity.
Part 1: Reaction Mechanism & Byproduct Profile
The synthesis typically proceeds via the fluorination of the corresponding sulfonyl chloride using bifunctional fluoride sources (e.g., KHF₂).[1]
Primary Reaction & Failure Modes
The following diagram illustrates the desired pathway versus the two critical failure modes: Hydrolysis (water contamination) and Oligomerization (pH/concentration mismanagement).
Figure 1: Reaction landscape showing the competition between successful fluorination and the two primary degradation pathways.
Byproduct Analysis Table
| Byproduct | Origin | Detection (LCMS/NMR) | Prevention Strategy |
| Sulfonic Acid | Hydrolysis of -SO₂F or -SO₂Cl due to moisture. | LCMS: [M-H]⁻ peak (M-19+17).¹H NMR: Deshielded aromatic protons; broad acidic proton.[2] | Maintain biphasic systems (DCM/Water) or use anhydrous conditions with 18-crown-6. |
| Polysulfonamide (Oligomer) | Intermolecular attack of -NH₂ on -SO₂F. | LCMS: Dimers [2M-HF], Trimers.Appearance: Insoluble "gunk" or precipitate.[2] | Critical: Keep concentration <0.2 M. Avoid heating >40°C. Store as HCl salt if possible. |
| Inorganic Salts | KHF₂, KCl residues. | Visual: White crystalline solid insoluble in organic solvents. | Aqueous wash or filtration through Celite. |
Part 2: Troubleshooting Guide
Scenario 1: "My product turned into a gummy solid during concentration."
-
Cause: You triggered concentration-dependent oligomerization . As solvent is removed, the effective concentration of amine and sulfonyl fluoride increases, accelerating the intermolecular reaction.
-
Fix:
-
Do not evaporate to dryness if the free base is unstable.
-
Acidify immediately: Convert the amine to its HCl salt (using 4M HCl in Dioxane) before full concentration. The ammonium salt (-NH₃⁺) is non-nucleophilic and will not attack the sulfonyl fluoride.
-
Scenario 2: "Low yield, high sulfonic acid content."
-
Cause: The fluorination reaction was too slow, or the pH was too high (promoting hydrolysis).
-
Fix:
-
Reagent Switch: Use KHF₂ (Potassium Bifluoride) instead of KF. The bifluoride anion (HF₂⁻) buffers the solution to pH ~3-4, which protects the sulfonyl fluoride from base-catalyzed hydrolysis while remaining reactive enough for halogen exchange.
-
Catalyst: Add 10 mol% 18-crown-6 to solubilize the fluoride ion in acetonitrile.
-
Scenario 3: "Streaking on Silica Gel Column."
-
Cause: The amino group interacts strongly with the acidic silanols on the silica gel, causing peak tailing and decomposition.
-
Fix:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.
-
Eluent Modifier: Add 1% TEA to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% TEA).
-
Part 3: Optimized Experimental Protocols
Protocol A: Synthesis via KHF₂ (Recommended)
Rationale: KHF₂ provides an acidic buffer that prevents the amine from attacking the forming sulfonyl fluoride.
-
Dissolution: Dissolve 5-amino-2-methylbenzene-1-sulfonyl chloride (1.0 equiv) in Acetonitrile (0.2 M concentration).
-
Fluorination: Add a saturated aqueous solution of KHF₂ (2.5 equiv) . The mixture will be biphasic.
-
Reaction: Stir vigorously at room temperature (20–25°C). Do not heat.[2] Monitor by TLC/LCMS until the chloride is consumed (typically 2–4 hours).
-
Workup:
-
Stabilization: If storing, add 1.0 equiv of HCl (in dioxane/ether) to precipitate the Hydrochloride Salt . This salt is stable for months at 4°C.
Protocol B: Purification Decision Tree
Figure 2: Purification workflow based on physical state of the crude isolate.
Part 4: Frequently Asked Questions (FAQs)
Q1: How do I interpret the ¹⁹F NMR for this compound? A: Sulfonyl fluorides have a distinct signature.
-
Chemical Shift: Look for a singlet (or multiplet if coupling to aromatic protons) in the range of +60 to +70 ppm (referenced to CFCl₃).
-
Validation: If the peak is at -120 ppm or lower, you likely have inorganic fluoride (HF₂⁻) or C-F bonds. If the peak disappears, you have hydrolyzed to the sulfonic acid.
Q2: Can I use this molecule in aqueous biological buffers? A: Yes, but with caveats. Aryl sulfonyl fluorides are generally stable in water at neutral pH. However, because this molecule contains an aniline, it is pH-sensitive.
-
pH < 7: Stable.[2]
-
pH > 8: The amine becomes more nucleophilic, and the hydrolysis rate of the sulfonyl fluoride increases.
-
Recommendation: Prepare stock solutions in DMSO and dilute into buffer immediately prior to use.
Q3: Is the "2-methyl" group important? A: Yes. The methyl group is ortho to the sulfonyl fluoride. This provides steric hindrance that protects the sulfur center from rapid hydrolysis by water, making it more stable than the non-methylated analog (benzenesulfonyl fluoride) while retaining reactivity toward specific protein targets (e.g., Lysine/Tyrosine) in SuFEx applications.
References
-
Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
- Foundational text on SuFEx stability and reactivity.
-
Davies, W., & Dick, J. H. (1931).[4] " aromatic sulfonyl fluorides: A convenient method of preparation." Journal of the Chemical Society, 2104-2109. [Link]
- Establishes the KHF₂/KF synthesis route.
-
Jones, L. H., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(10), 3039–3042. [Link]
- Discusses amine-sulfonyl fluoride comp
-
Narayanam, M. K., et al. (2017). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
- Reference for NMR characteriz
Sources
How to increase the selectivity of sulfonyl fluoride probes
Technical Support Center: Sulfonyl Fluoride (SF) Probe Optimization
Case ID: SF-SELECT-2024 Subject: Increasing Selectivity and Reducing Off-Target Labeling in SuFEx Probes Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The Selectivity Paradox
Sulfonyl fluorides (SFs) are "privileged" warheads because they possess a unique balance of stability and reactivity.[1] Unlike sulfonyl chlorides (too reactive) or sulfonamides (inert), SFs are stable in aqueous buffer but react swiftly when positioned near a nucleophile within a protein binding pocket. This reaction is driven by Sulfur-Fluoride Exchange (SuFEx) .[1][2][3][4]
The Core Challenge: Users often encounter a "Selectivity Paradox." If the probe is too electrophilic, it labels the proteome indiscriminately (high background). If it is too stable, it fails to label the target even when bound (false negative).
The Solution: Selectivity is not intrinsic to the warhead alone; it is a product of Scaffold Affinity (
Module A: Probe Design & Chemical Tuning
Issue: My probe labels too many off-target proteins. Diagnosis: The warhead is likely too electrophilic, bypassing the requirement for specific binding.
Technical Solution: Tune the Warhead Electronics
The reactivity of the S(VI) center can be modulated by changing the substituent attached to the sulfur.
Reactivity Hierarchy (Highest to Lowest):
-
Heteroaryl-SF: (e.g., Pyridine-SF). Highly reactive due to electron deficiency. Use only for low-nucleophilicity targets.
-
Nitro/Cyano-Aryl-SF: Strong electron-withdrawing groups (EWG) activate the sulfur.
-
Phenyl-SF: The standard baseline.
-
Alkyl-SF: Less reactive, often requires precise positioning.
-
Aryl-Fluorosulfate (Ar-OSO
F): The "sleeping beauty." Extremely stable; requires a specific "catalytic" environment (e.g., a basic residue like His or Lys nearby) to activate.
Actionable Protocol: If you observe high background, downgrade the electrophilicity . Switch from an Aryl-SF to a Fluorosulfate.[5] Fluorosulfates are chemically inert to free thiols and amines in solution and only react when "activated" by the target protein's side chains (e.g., a lysine acting as a general base).
Data Table 1: Warhead Selection Matrix
| Warhead Type | Intrinsic Reactivity | Aqueous Stability ( | Best Use Case |
| Heteroaryl-SF | High | Low (< 4 hours) | Capturing cryptic/low-reactivity nucleophiles. |
| Aryl-SF (EWG) | Med-High | Moderate (4-12 hours) | Standard activity-based protein profiling (ABPP). |
| Alkyl-SF | Medium | High (> 24 hours) | Lipid-binding proteins; hydrophobic pockets. |
| Fluorosulfate | Low (Latent) | Very High (Weeks) | High-selectivity probes. Requires protein-assisted activation. |
Module B: Experimental Conditions & The "Context" Factor
Issue: My probe binds the target (
The Mechanism: Context-Dependent Reactivity
SuFEx is not a simple
-
Tyrosine Targeting: Requires a proximal base (His, Lys, Arg) to deprotonate the phenol (
~10) to phenolate. -
Lysine Targeting: Requires a proximal acid (Glu, Asp) or H-bond network to orient the amine and lower the activation energy.
-
Cysteine: SF probes rarely form stable adducts with Cys because the resulting thiosulfonate is unstable and reversible. Do not use SFs to target Cys.
Actionable Protocol:
-
Check pH: If targeting Tyr, increasing buffer pH from 7.4 to 8.0 can significantly boost
without compromising selectivity, as it assists the local deprotonation. -
Verify Proximity: The distance between the warhead sulfur and the nucleophile heteroatom must be < 4-5 Å.
Visualization: The Selectivity Logic Flow
The following diagram illustrates the decision process for optimizing SF probes based on experimental feedback.
Figure 1: Decision tree for troubleshooting sulfonyl fluoride probe performance based on proteomic feedback.
Module C: Validation Protocols
Issue: How do I prove the labeling is specific and not just an artifact?
Protocol: The "Dead" Scaffold Competition Assay
This is the gold standard for validating that labeling is driven by the scaffold's binding affinity (
Reagents:
-
Probe: Your SF-containing molecule.
-
Competitor: The exact same molecule without the SF warhead (or with a non-reactive sulfonamide/sulfonate).
-
Lysate: 1 mg/mL protein concentration.
Steps:
-
Pre-incubation: Aliquot lysate into two tubes.
-
Tube A: Add DMSO (Vehicle).
-
Tube B: Add 10x excess of the Competitor (non-reactive scaffold). Incubate for 30 mins at RT.
-
-
Labeling: Add the SF Probe (e.g., 1 µM) to both tubes. Incubate for 1 hour.
-
Readout: Perform CuAAC "click" chemistry with a Rhodamine-azide reporter.
-
Analysis: Run SDS-PAGE.
-
Valid Result: Tube A shows a band; Tube B shows no band (or significantly reduced intensity). This proves the probe binds the same pocket as the scaffold.
-
Invalid Result: Both tubes show equal intensity. The probe is reacting non-specifically, driven by the warhead rather than the scaffold.
-
Frequently Asked Questions (FAQ)
Q: Can I use sulfonyl fluorides to target Cysteines? A: Generally, no . While SFs can react with cysteine thiols, the resulting thiosulfonate adduct is chemically unstable and susceptible to hydrolysis or reduction in the cellular environment. For Cys targeting, use acrylamides or chloroacetamides. SFs are best for Tyr, Lys, His, and Ser .
Q: My probe hydrolyzes in the buffer before I add it to the cells. What do I do? A: Check your DMSO stock. SFs are stable in DMSO, but if the DMSO absorbs water (hygroscopic), hydrolysis accelerates.
-
Fix: Use anhydrous DMSO and store aliquots at -80°C.
-
Fix: If the probe is inherently unstable in buffer (half-life < 1 hr), you must switch to a Fluorosulfate or an Alkyl-SF , which are significantly more stable.
Q: Why does my mass spec show the wrong mass shift? A:
-
Tyr/Ser/Thr/Lys Adduct: Mass shift = + (Probe MW - HF). You lose H and F.
-
Hydrolysis Product: If you see a mass shift corresponding to the sulfonic acid (Probe-SO3H), your probe hydrolyzed before reacting, or the adduct was unstable.
-
Covalent "Walking": Occasionally, an SF probe captures a Lysine initially but "walks" to a more stable Tyrosine adduct if they are in proximity.
References
-
Narayanan, A., & Jones, L. H. (2015).[7] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., Sharpless, K. B., Kwong, L., & Fokin, V. V. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Mortenson, D. E., et al. (2018). "The Fluorosulfate-L-Tyrosine (FSY) Residue as a Latent Electrophile for Protein Cross-Linking." Journal of the American Chemical Society, 140(6), 2004-2007. Link
-
Hillebrand, L., et al. (2025).[3] A sulfur(VI) fluoride for targeting lysine, tyrosine, and histidine.[1][7][8][9][10] ResearchGate/Preprint. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design and analysis of SuFEx chemical probes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 5-Amino-2-methylbenzene-1-sulfonyl fluoride conjugation
Topic: Troubleshooting Low Yield & Reactivity Issues Target Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists Last Updated: January 2026
Executive Summary: The Dual-Reactivity Challenge
You are likely working with 5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF) as a "warhead linker" for covalent drug discovery or chemical biology probes.[1] This molecule presents a unique synthetic paradox:
-
The Handle (Aniline): The amino group (
) at position 5 is electronically deactivated by the electron-withdrawing sulfonyl group and sterically modulated by the meta-methyl group.[1] This often leads to incomplete coupling during conjugation to carboxylic acids.[1] -
The Warhead (Sulfonyl Fluoride): The
group at position 1 is a SuFEx (Sulfur-Fluoride Exchange) hub.[1][2] While robust, it is susceptible to hydrolysis under specific high-pH conditions or "premature click" reactions if nucleophilic catalysts (like DMAP) are used aggressively.[1]
This guide addresses the specific root causes of low yield during the conjugation of the amine handle , while preserving the integrity of the sulfonyl fluoride warhead.
Part 1: Critical Troubleshooting Guide (Amide Coupling)
Scenario A: "I see starting material remaining (Low Conversion)."
Root Cause: The aniline nitrogen is electron-deficient.[1] The inductive effect of the
Diagnostic Check:
-
Does LC-MS show a peak for the activated ester of your carboxylic acid partner?
-
Yes: The activation is working, but the aniline is too slow to attack.
-
No: Your acid activation failed (unrelated to the aniline).[1]
-
The Protocol Fix: The "Acid Chloride" Acceleration Standard peptide coupling reagents often fail here. Converting your ligand/scaffold to an acid chloride is the most reliable method for deactivated anilines.[1]
-
Generate Acid Chloride: React your carboxylic acid scaffold with Oxalyl Chloride (
) and catalytic DMF in dry DCM.[1] Evaporate to dryness to remove excess HCl. -
Coupling: Re-dissolve the acid chloride in dry DCM or THF.
-
Addition: Add the 5-Amino-2-methylbenzene-1-sulfonyl fluoride (1.1 equiv) and a non-nucleophilic base (2,6-Lutidine or DIPEA, 3.0 equiv).
-
Key Modification: Do NOT use DMAP. While DMAP catalyzes acylation, it can form a sulfonyl-pyridinium species with the
group, leading to hydrolysis or side reactions.[1]
Scenario B: "My yield is low, and I see a mass of [M-F+OH] (Hydrolysis)."
Root Cause: The sulfonyl fluoride has hydrolyzed to the sulfonic acid (
The Stability Rule:
-
Ortho-Methyl Protection: The methyl group at position 2 (ortho to the sulfonyl fluoride) provides significant steric protection against hydrolysis.[1] However, this protection is bypassed by hydroxide ions at pH > 10 .[1]
Corrective Action:
-
Solvent: Switch from DMF/Water mixtures to anhydrous NMP or DMAc.
-
Quench: Quench reactions with dilute HCl or citric acid (pH 3-4), not saturated
(pH ~8.5) if the reaction mixture is hot. -
Purification: Avoid silica gel chromatography with methanol/ammonia modifiers. Use Ethyl Acetate/Hexane or DCM/MeOH (without base).[1]
Part 2: Optimized Experimental Workflows
Workflow 1: High-Efficiency Conjugation Protocol
This workflow is designed to maximize aniline conversion while protecting the SuFEx warhead.[1]
Figure 1: Optimized conjugation workflow avoiding nucleophilic bases to preserve the sulfonyl fluoride.
Part 3: Comparative Data & Reagent Selection
The following table summarizes the success rates of various coupling reagents specifically for electron-deficient anilines like AMBSF.
| Coupling Reagent | Activation Mechanism | Yield (Est.)[1][3][4] | Risk to | Recommendation |
| EDC / NHS | Carbodiimide | < 20% | Low | Avoid (Too slow for deactivated anilines).[1] |
| HATU / DIPEA | Uronium / Aza-HOBt | 40-60% | Low | Moderate (Good for small scale, but costly).[1] |
| Oxalyl Chloride | Acid Chloride | 85-95% | Low | Recommended (Must exclude water).[1] |
| T3P (Propylphosphonic anhydride) | Anhydride | 70-80% | Very Low | Excellent Alternative (Easy workup).[1] |
| Mixed Anhydride (IBCF) | Carbonate | 30-50% | Moderate | Avoid (Side reactions common).[1] |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is the ortho-methyl group important?
A: The methyl group at position 2 is ortho to the sulfonyl fluoride (position 1).[1] In SuFEx chemistry, this steric bulk significantly stabilizes the fluoride against non-specific hydrolysis in biological media (plasma stability). However, it also means that if you intend to "click" this warhead later (e.g., to a protein tyrosine), the reaction rate will be slower than a non-methylated variant. You may need to use specific SuFEx catalysts like TASF or BEMP to drive the final click reaction [1].[1]
Q2: Can I use Pyridine as a solvent?
A: Use with caution. While pyridine is a standard solvent for sulfonyl chloride reactions, it can occasionally act as a nucleophilic catalyst and slowly degrade sulfonyl fluorides over prolonged heating. 2,6-Lutidine is a superior choice because the steric methyl groups on the pyridine ring prevent it from attacking the sulfur center while still acting as a proton sponge [2].
Q3: My product turns black during evaporation. What is happening?
A: Anilines are prone to oxidation.[1] Even though the sulfonyl group stabilizes it somewhat, the "black tar" indicates radical oxidation.
-
Fix: Perform all reactions under an inert atmosphere (Nitrogen/Argon).
-
Fix: Add a trace amount of antioxidant (e.g., BHT) to your solvent during workup if the compound is stored for long periods.
Q4: How do I distinguish the Sulfonamide impurity from the Sulfonyl Fluoride product?
A: This is a common confusion.
-
Target: Sulfonyl Fluoride (
).[1][2][5][6][7] -
Impurity: Sulfonamide (
).[1] This impurity usually comes from the starting material manufacturing process (ammonolysis of the sulfonyl chloride). -
LC-MS: The mass difference is small (~1 Da difference between F and OH, but sulfonamide is
).[1]
Part 5: Troubleshooting Logic Tree
Use this decision tree to diagnose specific failure modes in your experiment.
Figure 2: Logic tree for diagnosing yield loss in AMBSF conjugation.
References
-
Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[1] [1]
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]
-
Narayanam, M. K., et al. (2021).[1] "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Science, 371(6528).[1] (Context on Sulfonyl Fluoride stability and reactivity).
Sources
- 1. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Sulfonyl Fluoride (SF) Probe Optimization
Topic: Enhancing Cell Permeability & Intracellular Labeling Efficiency Ticket Type: Advanced Troubleshooting & Methodological Guide Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Introduction: The "Permeability Paradox" in SuFEx Probes
Welcome to the technical support hub for Sulfonyl Fluoride (SF) covalent probes. If you are reading this, you likely face a common frustration: Your probe labels the target efficiently in cell lysate but fails to show occupancy or signal in live cells.
Sulfonyl fluorides are "privileged warheads" because they possess a unique balance of stability in aqueous media and reactivity toward nucleophiles (Tyr, Lys, His, Ser) via Sulfur-Fluoride Exchange (SuFEx). However, their transition from a test tube to the complex cytosol is often hindered by three factors: hydrolytic instability in serum , sequestration by membranes , or active efflux .
This guide abandons generic advice to focus on the specific physicochemical and experimental levers you can pull to resolve these issues.
Module 1: Troubleshooting Intracellular Silencing
Symptom: Strong labeling in lysate (in vitro), but weak or no labeling in live cells (in situ).
Root Cause Analysis
This discrepancy usually stems from one of two failures:
-
Entry Failure: The probe cannot cross the plasma membrane due to polarity (PSA) or size (MW).
-
Premature Quenching: The probe reacts with serum albumin or hydrolyzes before reaching the intracellular target.
Diagnostic & Solutions
| Potential Issue | Diagnostic Question | Technical Solution |
| Serum Sequestration | Did you incubate in complete media (10% FBS)? | Protocol Shift: SF probes are highly electrophilic toward serum albumin. Switch to serum-free media (Opti-MEM) for the pulse duration (1–4 hours). This prevents extracellular quenching. |
| Hydrolytic Instability | Is your media pH > 7.4? | Buffer Adjustment: SF hydrolysis accelerates at basic pH. Ensure incubation media is pH 7.2–7.4. Avoid Tris buffers during lysis if unreacted probe remains; use PBS/HEPES. |
| Lipophilicity (LogP) | Is cLogP > 5.0 or < 1.0? | Chemical Modification: Ideal cLogP for passive diffusion is 2.0–4.0. • Too High: Add solubilizing groups (morpholine, piperazine). • Too Low: Mask polar groups or use a prodrug strategy. |
| Warhead Reactivity | Are you using a highly reactive acyl-SF? | Structure Swap: Acyl-SFs are often too unstable for cell work. Switch to Aryl-Sulfonyl Fluorides or Aryl-Fluorosulfates (more stable, less reactive) if the target residue allows. |
Module 2: Chemical Design & Warhead Selection
Symptom: High background noise or rapid degradation.
The Stability-Reactivity Trade-off
Not all SFs are created equal.[1] The local environment of the warhead dictates its cellular fate.
-
Aryl Sulfonyl Fluorides (Ar-SO₂F): The gold standard for Tyr/Lys targeting. Moderate stability, good reactivity.
-
Fluorosulfates (Ar-O-SO₂F): Significantly more stable in plasma but less reactive.[2] Use these only if the target residue (e.g., Lysine) is positioned to facilitate the reaction via proximity or acid-base catalysis.
-
Alkyl Sulfonyl Fluorides: Generally avoid for intracellular probes due to rapid hydrolysis and lack of selectivity.
Visualization: The Probe Optimization Logic
The following diagram outlines the decision process when a probe fails in cellulo.
Figure 1: Decision tree for troubleshooting sulfonyl fluoride probe permeability and stability issues.
Module 3: Experimental Protocols
Protocol A: Serum-Free Pulse & Washout (The "Standard" Fix)
Purpose: To maximize intracellular concentration while minimizing extracellular quenching.
-
Seed Cells: Plate cells to reach 80% confluency.
-
Preparation: Dissolve SF probe in DMSO (1000x stock).
-
Pulse:
-
Remove growth media (containing FBS).
-
Wash 1x with warm PBS.
-
Add warm Opti-MEM or serum-free DMEM containing the probe (1–10 µM final).
-
Critical: Keep DMSO < 0.5% to prevent membrane permeabilization artifacts.
-
-
Incubation: Incubate for 1 to 4 hours at 37°C. (SF reactions are slower than acrylamides; 1 hour is often insufficient for low-abundance targets).
-
Washout (Crucial for Imaging):
-
Aspirate media.
-
Wash 3x with warm media (containing 10% FBS) for 10 mins each. The albumin in the wash acts as a "sink" to pull unreacted probe out of the membranes.
-
-
Lysis/Fixation: Proceed immediately to lysis (for proteomic analysis) or fixation (for imaging).
Protocol B: LC-MS Stability Validation
Purpose: To confirm your probe isn't hydrolyzing before it enters the cell.
-
Incubate probe (10 µM) in:
-
PBS (pH 7.4)
-
Cell Culture Media (Serum-Free)
-
Cell Culture Media + 10% FBS
-
-
Sample at t=0, 1h, 4h, 12h.
-
Quench with acetonitrile + internal standard.
-
Analyze via LC-MS.
-
Pass: >80% intact parent mass at 4 hours in Serum-Free media.
-
Fail: Significant hydrolysis to sulfonic acid (R-SO₃H). Action: Modify steric bulk around the sulfonyl group or switch to fluorosulfate.
-
Module 4: Mechanism of Permeability & Labeling
Understanding the barrier is key. The diagram below illustrates the path a successful SF probe must take and the "traps" it must avoid.
Figure 2: Kinetic pathway of SF probes showing competition between entry, efflux, and extracellular quenching.
FAQ: Rapid Fire Troubleshooting
Q: My probe is toxic to cells at 10 µM. What should I do? A: Sulfonyl fluorides can be promiscuous if the "recognition element" (the scaffold) is weak. The toxicity is likely off-target alkylation of essential proteins.
-
Fix: Improve the non-covalent affinity of your scaffold (lower
). This allows you to drop the concentration to 1 µM, reducing off-target hits while maintaining specific labeling.
Q: Can I use "Click Chemistry" (CuAAC) to detect the probe? A: Yes, but order matters. SF probes often contain an alkyne handle.
-
Workflow: Pulse Probe -> Wash -> Fix/Permeabilize -> Perform CuAAC (Click) with Azide-Fluorophore -> Wash -> Image.
-
Note: Do not perform click chemistry on live cells; copper is toxic.
Q: Why do I see a signal in the nucleus but my target is cytosolic? A: Small, hydrophobic SF probes often accumulate in the nucleus or lipid droplets non-specifically.
-
Fix: Perform a "chase" experiment. After the pulse, wash with media containing 10% FBS for 1 hour. This helps draw out non-covalently bound probe from lipid-rich compartments.
References
-
Narayanan, A., & Jones, L. H. (2015).[3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Link
-
Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[2][4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Hett, E. C., et al. (2015).[3] Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[2][6][7][8] ACS Chemical Biology, 10(4), 1094–1098.[3] Link
-
Fadeyi, O. A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. ACS Central Science. Link
-
Baranczak, A., et al. (2017).[9] Fluorosulfates as Privileged Warheads in Chemical Biology. Journal of the American Chemical Society, 139(28), 9575–9582. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 7. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 9. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF)
[1]
Subject: Stability, Hydrolysis Kinetics, and Handling Protocols for AMBSF Classification: Technical Application Guide (Level 3) Audience: Medicinal Chemists, Chemical Biologists, Process Chemists
Executive Summary: The "SuFEx" Stability Paradox
5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF) belongs to the class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents.[1] Unlike their sulfonyl chloride counterparts, which degrade rapidly in moisture, sulfonyl fluorides are kinetically stable against hydrolysis under neutral and acidic conditions.
However, AMBSF presents a unique dual-threat stability challenge:
-
Hydrolysis: Attack by water at the sulfur center (converting -SO₂F to -SO₃H).[1]
-
Auto-Aminolysis: The nucleophilic 5-amino group can attack the electrophilic sulfonyl fluoride of a neighboring molecule (polymerization/dimerization), a process often mistaken for hydrolysis.[1]
This guide details how to decouple these degradation pathways and maintain reagent integrity.
The Degradation Mechanism (Deep Dive)
To prevent degradation, one must understand the invisible war occurring in the flask. The stability of the S-F bond is heavily dependent on pH and the protonation state of the aniline nitrogen.
The Hydrolysis Pathway
The S-F bond is incredibly strong (approx. 130 kcal/mol) and resists homolytic cleavage. Degradation is almost exclusively heterolytic, driven by nucleophilic attack.[1]
-
Acidic/Neutral pH (< 7.0): The fluoride ion is a poor leaving group.[1] Water is a weak nucleophile.[1] The reaction is negligible at room temperature.
-
Basic pH (> 8.0): Hydroxide (
) is a potent nucleophile.[1] It attacks the sulfur, expelling fluoride. -
The "Ortho" Effect: The 2-methyl group provides steric hindrance, shielding the sulfur atom and making AMBSF more stable than non-substituted benzenesulfonyl fluorides.
The Auto-Aminolysis Pathway (The Hidden Killer)
In solution, if the amino group is free (neutral state,
Visualizing the Pathways
The following diagram illustrates the decision logic for degradation based on environmental conditions.
Figure 1: Degradation logic flow. The S-F bond is stable (Green) unless triggered by base (Red) or self-reaction (Red).[1]
Troubleshooting Guide (Q&A)
Scenario A: Stock Solution Integrity
Q: My LC-MS shows a mass shift of -2 Da (loss of F, gain of OH) after storing the stock in DMSO. Is it hydrolysis?
A: Yes, this is hydrolysis converting
-
The Cause: Hygroscopic solvents. DMSO and DMF absorb atmospheric water aggressively.[1] Even 0.1% water content is a massive molar excess relative to your compound.[1]
-
The Fix: Do not store AMBSF in DMSO/DMF for long periods (>24h) unless the solvent is anhydrous and stored over molecular sieves. For long-term storage, keep as a dry powder.[1]
Scenario B: Low Reaction Yield
Q: I am trying to react AMBSF with a protein, but the labeling efficiency is <5%. A: You likely have a pH mismatch.
-
The Cause: SuFEx chemistry on proteins (targeting Tyrosine or Lysine) requires a specific pH window.[1]
-
The Fix: Use a buffer at pH 7.5 – 8.0 . This is the "Goldilocks" zone where the S-F bond survives long enough (hours) to react with the activated nucleophile.
Scenario C: Solid State Stability
Q: The white powder has turned into a sticky gum. What happened? A: Auto-aminolysis or Hydrolysis loop.
-
The Cause: Moisture absorption lowered the energy barrier for the amine to attack the sulfonyl fluoride. HF gas is generated as a byproduct, which further catalyzes decomposition (autocatalysis).[1]
-
The Fix: Store at -20°C in a sealed container with desiccant packs.
Validated Protocols
Stability Validation Assay (Self-Check)
Before committing valuable biological samples, validate your AMBSF stock.[1]
-
Dissolve: Prepare a 10 mM stock in
-DMSO. -
Method:
-NMR (Fluorine NMR) is the gold standard.[1] -
Signal Check:
-
Acceptance Criteria: >95% integration of the parent peak.
Preparation of Hydrolysis-Resistant Stock
Use this protocol to maximize shelf-life.[1]
| Parameter | Specification | Rationale |
| Solvent | Anhydrous Acetonitrile (MeCN) | MeCN does not absorb water as aggressively as DMSO.[1] |
| Concentration | High (> 50 mM) | Minimizes the solvent-to-solute ratio, reducing relative water impact.[1] |
| Additives | None (or 0.1% TFA if strictly storage) | Acid stabilizes the S-F bond and protonates the amine (preventing self-reaction).[1] |
| Storage | -20°C or -80°C | Arrhenius equation: lower T exponentially slows hydrolysis.[1] |
Reaction Buffer Setup (The "On-Water" Protocol)
Sulfonyl fluorides thrive in heterogeneous "on-water" conditions where they are not fully solvated by water.[1]
-
Buffer: PBS or HEPES, pH 7.4.
-
Co-solvent: 5-10% TFE (2,2,2-Trifluoroethanol) or Isopropanol.[1]
-
Why? TFE stabilizes the S-F bond via hydrogen bonding to the fluorine, protecting it from water attack while activating it for the desired SuFEx reaction [1].
-
Comparative Hydrolysis Data
The following table estimates half-lives based on aryl sulfonyl fluoride class behavior [2, 3].
| Condition | Estimated Half-Life ( | Status |
| pH 2.0 - 6.0 | > 2 weeks | Stable |
| pH 7.4 (PBS) | 24 - 48 hours | Meta-Stable (Good for labeling) |
| pH 8.5 | < 4 hours | Unstable (Use immediately) |
| pH 10+ | Minutes | Rapid Degradation |
| Plasma (Rat/Human) | 1 - 2 hours | Enzymatic/Albumin Attack |
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
Jones, L. H., et al. (2023).[1] "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides." ChemMedChem.
-
Dong, J., et al. (2014).[1] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. (Foundational data on S-F bond stability). [1]
Challenges in synthesizing sulfonyl fluoride functionalized aminothiazoles
Technical Support Center: Sulfonyl Fluoride Functionalized Aminothiazoles Authorized Technical Guide | Version 2.4 | Topic: Synthesis & Troubleshooting
Executive Summary
This guide addresses the synthesis of sulfonyl fluoride (–SO₂F) functionalized aminothiazoles , a critical class of "SuFEx" (Sulfur-Fluoride Exchange) probes used in covalent drug discovery.[1]
The Central Paradox: While the final sulfonyl fluoride product is generally stable (thermodynamically robust), the intermediates (specifically thiazole sulfonyl chlorides) are kinetically unstable and prone to rapid decomposition via SO₂ extrusion. Furthermore, the electron-rich nature of the aminothiazole ring can paradoxically make the final –SO₂F group too stable, requiring specific activation for the "click" reaction to occur.[2]
Module 1: Critical Failure Modes (The "Why" Behind the Failure)
Before attempting synthesis, understand the three primary thermodynamic sinks that ruin these reactions:
-
The "SO₂ Extrusion" Trap:
-
Observation: You attempt to isolate the sulfonyl chloride precursor, but NMR shows only the chlorinated thiazole (R-Cl) or black tar.
-
Cause: Heteroaromatic sulfonyl chlorides (especially thiazole-2-sulfonyl chloride ) are notoriously unstable.[2] The lone pair on the thiazole nitrogen facilitates the expulsion of SO₂ gas, collapsing the molecule into a halide.[2]
-
Rule: Never attempt to isolate thiazole-2-sulfonyl chloride. Convert to fluoride in situ.[2][3]
-
-
The "Silica Hydrolysis" Trap:
-
Observation: Crude NMR shows product, but after flash chromatography, you recover the sulfonic acid (R-SO₃H).[2]
-
Cause: Standard silica gel is slightly acidic (pH 6.5–7.[2]0) and contains bound water.[2] This protonates the thiazole nitrogen, activating the –SO₂F bond for hydrolysis.[2]
-
Rule: Use buffered silica or neutral alumina.[2]
-
-
The "Deactivated Electrophile" Trap:
-
Observation: The synthesis worked, but the SuFEx "click" reaction with a protein or phenol fails.
-
Cause: The amino group at C2 is a strong electron donor (resonance). It pushes electron density into the ring and onto the sulfur center, making the sulfur less electrophilic and resistant to nucleophilic attack.[2]
-
Module 2: Synthetic Route Troubleshooting
Scenario A: The Sandmeyer Route (From Amines)
Best for: 2-aminothiazoles where the amine is exocyclic.[2]
The Protocol:
-
Diazotization: React amine with NaNO₂/HCl at -10°C.
-
Sulfonylation: React diazonium salt with SO₂/CuCl₂ (Meerwein reaction).
-
Fluorination: CRITICAL STEP – Do not isolate.[2] Add KHF₂ immediately.[2]
Troubleshooting Matrix:
| Issue | Diagnosis | Corrective Action |
| Violent bubbling / Low Yield | Diazonium decomposition before reaction.[2] | Maintain internal temp < -5°C. Ensure excess acid prevents triazene formation.[2] |
| Product is R-Cl (Chlorothiazole) | SO₂ extrusion occurred.[2][4] | Speed is key. The transition from CuCl₂ to KHF₂ must be immediate.[2] Switch to a biphasic system (DCM/Water) with a phase transfer catalyst (18-crown-6) to shuttle fluoride quickly.[2] |
| No Reaction | Copper catalyst poisoning.[2] | Aminothiazoles coordinate Cu(II). Increase catalyst loading to 20-30 mol% or use SO₂-surrogates like DABSO.[2] |
Scenario B: The "Spring-Loaded" Connectors (SASF Method)
Best for: Creating complex 2-aminothiazole scaffolds from scratch.[2]
This method utilizes 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASF) .[1] It avoids the unstable sulfonyl chloride entirely by building the thiazole ring around the sulfonyl fluoride.[2]
DOT Diagram: The SASF Workflow
Caption: The Diversity Oriented Clicking (DOC) strategy avoids unstable sulfonyl chloride intermediates by using SASF reagents to construct the ring.
Troubleshooting the SASF Route:
-
Issue: Reaction stalls at the Michael Addition intermediate.
-
Fix: This cyclization is pH-sensitive.[2] Add a mild base (NaHCO₃) to drive the proton transfer required for ring closure.
-
Issue: Regioselectivity issues (N-attack vs S-attack).
-
Fix: Use non-protic solvents (THF) to favor the S-attack (soft nucleophile) on the alkyne.[2]
Module 3: Purification & Isolation Protocols
Standard Operating Procedure (SOP) for Purification:
-
Quench: Do not use strong base (NaOH) to quench. Use saturated NH₄Cl.[2]
-
Extraction: Use Ethyl Acetate (EtOAc). Avoid chlorinated solvents if the product contains free amines (risk of alkylation over time).
-
Chromatography (The Danger Zone):
-
Solid Phase: Use Neutral Alumina (Grade III) if possible.
-
If using Silica: You must pretreat the column.[2] Flush with 1% Et₃N (Triethylamine) in Hexane before loading the sample. This neutralizes acidic sites.[2]
-
Eluent: Hexane/EtOAc gradients are standard.[2] Avoid Methanol if the product is unstable, as metholysis of –SO₂F can occur slowly.
-
Module 4: Reactivity & The "Click" Step
Once you have the molecule, reacting it with a protein or phenol can be difficult due to the deactivation discussed in Module 1.[2]
DOT Diagram: Activation Logic
Caption: Decision tree for assessing the electrophilicity of the sulfonyl fluoride based on C2-amine substitution.
Optimization Protocol:
-
If the reaction with a phenol fails: Switch solvent to DMSO or DMF .[2] The high dielectric constant stabilizes the transition state.[2]
-
Catalyst: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[2] It acts as a nucleophilic catalyst (forming a sulfonyl-ammonium intermediate) and a base.[2]
Frequently Asked Questions (FAQ)
Q: Can I store 2-aminothiazole-5-sulfonyl fluoride in the fridge? A: Yes, but only if perfectly dry. Store under Argon at -20°C. If the compound turns yellow/brown, it is hydrolyzing to the sulfonic acid.[2]
Q: Why can't I just use selectfluor on the thiol? A: Selectfluor is an oxidative fluorinating agent.[2] Aminothiazoles are easily oxidized at the nitrogen or the ring sulfur, leading to polymerization.[2] The Sandmeyer or SASF routes are cleaner.[2]
Q: My LCMS shows a mass of [M-20] during synthesis. What is it? A: This is likely the HF elimination product (dehydrofluorination), often forming a sulfene intermediate that polymerizes. This happens if your reaction mixture is too basic (pH > 10).
References
-
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Smedley, C. J., et al. (2024). "The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy." ChemRxiv.
-
Gomes, G. P., et al. (2026). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate / European Journal of Organic Chemistry.
-
Barrett, K., et al. (2023). "In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides." National Institutes of Health (PubMed).
Sources
Refinement of protocols for using sulfonyl fluorides in complex proteomes
Technical Support Center: SuFEx-Based Chemoproteomics
Welcome to the Advanced Proteomics Applications Group. Mission: To bridge the gap between synthetic SuFEx chemistry and high-fidelity proteomic profiling.
You are accessing this guide because you are moving beyond standard cysteine profiling (e.g., iodoacetamide) and are now targeting "undruggable" or "cryptic" pockets using Sulfonyl Fluoride (SF) probes. Unlike traditional electrophiles, SF probes function as "sleeping beauties"—they remain kinetically stable in aqueous buffer until "woken up" by a specific protein microenvironment that stabilizes the fluoride leaving group.
This guide is structured to troubleshoot the unique kinetic and chemical properties of SuFEx (Sulfur-Fluoride Exchange) in complex biological matrices.
Module 1: Probe Stability & Pre-Analytical Handling
Context: Users often panic when they see no labeling, assuming the probe hydrolyzed during storage. Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably stable in water, but they are hydrophobic.
Q: My probe precipitates immediately upon addition to the lysate. Is my stock solution degraded? A: Likely not. The issue is usually solvent shock, not degradation.
-
The Science: SF probes are often highly lipophilic. When a 100% DMSO stock hits an aqueous buffer, the local concentration exceeds solubility before mixing occurs.
-
The Fix:
-
Step-Down Dilution: Do not pipet directly from 10 mM stock to lysate. Create a 10x intermediate working solution in buffer containing 10% DMSO.
-
Sonicate: Pulse-sonicate the intermediate solution if turbidity appears.
-
Slow Addition: Add the intermediate to the lysate while vortexing gently.
-
Q: How long can I store the probe in aqueous buffer before labeling? A: Longer than you think, but don't push it.
-
The Science: The S(VI)-F bond is thermodynamically stable and resistant to reduction.[1] However, hydrolysis is pH-dependent. At pH 7.4, half-lives often exceed 24 hours. At pH > 8.5 (often used to accelerate Tyr labeling), hydrolysis competes with labeling.
-
Protocol: Always prepare fresh working solutions. If you must store an aqueous dilution, keep it at pH < 6.0 and on ice.
Module 2: The Labeling Reaction (Thermodynamics & Kinetics)
Context: SuFEx is not a "blind" reaction; it requires a specific microenvironment (often a neighboring basic residue like Arg or Lys) to activate the tyrosine/lysine nucleophile and stabilize the fluoride departure.
Q: I see weak labeling on Tyrosine. Should I just increase the pH? A: Proceed with caution.
-
The Science: While the pKa of Tyrosine is ~10, increasing buffer pH to 8.5 or 9.0 will drive the phenolate formation and increase labeling yields. However, this increases global non-specific background and hydrolysis rates.
-
Optimization Strategy:
-
Standard: pH 7.5 (Physiological). Detects hyper-reactive residues (the "low hanging fruit").
-
Boosted: pH 8.5. Increases coverage of lower-reactivity Tyrosines but requires stricter background subtraction controls.
-
The "Goldilocks" Zone: Use pH 8.0 with 50 mM HEPES . Avoid Tris if possible, as its primary amine can compete at very high concentrations/pH, though SF is generally selective for protein nucleophiles over Tris.
-
Q: What is the correct Probe-to-Protein stoichiometry? A: 10:1 to 50:1 (Excess Probe).
-
Reasoning: Unlike covalent inhibitors where 1:1 is ideal, chemoproteomics requires saturation of the binding site to ensure the signal is detectable by MS.
-
Typical Protocol: 50–100 µM probe against 1–2 mg/mL lysate.
Visualizing the SuFEx Workflow The following diagram illustrates the critical decision points in the ABPP (Activity-Based Protein Profiling) workflow.
Caption: Standard SuFEx-ABPP workflow. Note the parallel validation step using in-gel fluorescence to verify labeling before committing to expensive MS time.
Module 3: Downstream Analysis & Mass Spectrometry
Context: The most common failure point is not the chemistry, but the bioinformatics search parameters.
Q: I cannot find the modified peptides in my search engine (MaxQuant/Proteome Discoverer). What mass shift should I use? A: You must account for the loss of Hydrogen and Fluoride.
-
The Calculation:
-
Total Loss: ~20.006 Da.
-
-
Example: If your probe has a molecular weight of 300.00 Da:
-
Add a variable modification of +279.99 Da (300 - 20.01).
-
Target Residues: Tyr (Y), Lys (K).[2] Secondary: Ser (S), His (H), Thr (T).
-
Q: My background is too high. How do I distinguish "real" targets from non-specific sticky events? A: You need a Competitive ABPP control.
-
Protocol:
-
Sample A: Lysate + DMSO (Vehicle) -> Add SF Probe.
-
Sample B: Lysate + High Concentration Competitor (e.g., parent inhibitor or excess free ligand) -> Add SF Probe.
-
-
Analysis: Real targets will show significantly reduced signal (TMT intensity or spectral counts) in Sample B compared to Sample A.
Module 4: Residue Specificity Matrix
Not all residues react equally.[1][3] Use this table to set expectations for your dataset.
| Target Residue | Reactivity Profile | pH Dependency | Notes |
| Tyrosine (Y) | High | High (pH > 7.5) | The "Gold Standard" for SuFEx. Often driven by neighboring Arg/Lys. |
| Lysine (K) | Moderate | Moderate | Can form stable sulfonamides. Often competes with Tyr. |
| Histidine (H) | Low/Variable | Neutral | Imidazole-sulfonate adducts can be hydrolytically unstable. |
| Serine (S) | Context-Specific | Neutral | Reacts with catalytic serines (proteases) or if activated by proximity. |
| Cysteine (C) | Low | N/A | SuFEx is orthogonal to Cys! (Unless probe is promiscuous). |
Troubleshooting Decision Tree
Use this logic flow when your experiment yields no data.
Caption: Diagnostic logic for isolating failure points between the labeling chemistry (upstream) and the proteomic readout (downstream).
References
-
SuFEx Chemistry Fundamentals
- Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
-
Proteomic Applications (Tyrosine/Lysine Targeting)
-
Broad Spectrum Profiling
-
Structural Basis of SuFEx
-
Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
-
Sources
Validation & Comparative
5-Amino-2-methylbenzene-1-sulfonyl fluoride versus acrylamide warheads for covalent inhibition
Topic: 5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF) versus Acrylamide Warheads for Covalent Inhibition Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.[1]
Executive Summary
This guide compares the industry-standard Acrylamide warhead against the emerging Aromatic Sulfonyl Fluoride class, represented specifically by 5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF) .[1]
While acrylamides dominate the landscape of FDA-approved targeted covalent inhibitors (TCIs) (e.g., Ibrutinib, Osimertinib), they are intrinsically limited to targeting cysteine residues. The AMBSF scaffold represents a "next-generation" warhead utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] It offers superior metabolic stability in plasma and the ability to target non-cysteine nucleophiles (Tyr, Lys, Ser, His), thereby expanding the "druggable" kinome and proteome.
Quick Verdict
-
Choose Acrylamide if: You have a validated, solvent-exposed Cysteine in the ATP-binding pocket and require rapid, irreversible inactivation via Michael addition.
-
Choose AMBSF if: You lack a viable Cysteine, need to target Tyrosine/Lysine , require higher plasma stability, or are designing "context-dependent" probes that resist non-specific glutathione conjugation.
Mechanistic Divergence: Michael Addition vs. SuFEx
The fundamental difference between these warheads lies in their electrophilic character and the reaction mechanism driving protein conjugation.
Acrylamide: The Soft Electrophile
Acrylamides act as "soft" electrophiles. They preferentially react with "soft" nucleophiles (thiols like Cysteine) via a Michael Addition (1,4-conjugate addition) .[1]
-
Mechanism: The nucleophilic sulfur of cysteine attacks the
-carbon of the -unsaturated amide. -
Limitation: High reactivity can lead to off-target toxicity via reaction with glutathione (GSH) or non-target cysteines.[1]
AMBSF: The "Hard" Electrophile (SuFEx)
The sulfonyl fluoride moiety in AMBSF acts as a "hard" electrophile. It resists reduction and non-specific nucleophilic attack in solution but reacts rapidly when positioned within a protein pocket that stabilizes the fluoride leaving group (often via H-bonding networks).[1]
-
Mechanism: Sulfur-Fluoride Exchange (SuFEx) .[1][2][3] The transition state is stabilized by the local protein environment (e.g., oxyanion hole), allowing the displacement of fluoride by "harder" nucleophiles like Tyrosine (phenol), Lysine (amine), or Serine (hydroxyl).
-
Advantage: The aromatic ring (2-methylbenzene) provides steric and electronic tuning, making AMBSF stable in plasma yet reactive in the binding pocket.
Diagram 1: Mechanistic Pathways
Caption: Comparative reaction pathways. Acrylamides rely on orbital overlap (soft-soft) with Cysteine, while AMBSF relies on electrostatic/H-bond activation (SuFEx) to modify diverse residues.[1]
Stability and Selectivity Profile
A critical advantage of AMBSF over acrylamides is its "privileged" stability profile.[1] Sulfonyl fluorides are uniquely resistant to hydrolysis and reduction compared to their sulfonyl chloride counterparts or highly reactive Michael acceptors.[1]
Comparative Data Table
| Feature | Acrylamide Warhead | AMBSF (Aromatic Sulfonyl Fluoride) |
| Primary Target | Cysteine (Thiol) | Tyrosine, Lysine, Serine, Histidine |
| Reaction Type | Michael Addition | SuFEx (Nucleophilic Substitution) |
| Plasma Stability | Low to Moderate (GSH conjugation risk) | High (Resists hydrolysis/esterases) |
| Aqueous Stability | Stable at neutral pH | Very Stable (can persist for hours/days) |
| Metabolic Liability | Glutathione S-transferase (GST) | Low (Fluoride bond is strong: ~130 kcal/mol) |
| Reversibility | Irreversible | Irreversible |
| Tunability | Sterics on | Electronic substitution on Benzene ring |
Expert Insight: The 2-methyl group on the AMBSF scaffold is not merely structural; it provides steric protection to the sulfur center, further tuning the reactivity to prevent premature hydrolysis before the drug reaches the target pocket.
Experimental Protocols
Synthesis: Installing the AMBSF Warhead
Unlike acrylamides which are often installed using acryloyl chloride (acidic/unstable), AMBSF is an aniline derivative designed for standard amide coupling.
Protocol:
-
Reagents: Carboxylic acid-containing ligand (Pharmacophore), AMBSF (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).[1]
-
Procedure:
-
Dissolve the ligand in DMF under
. -
Add DIPEA and HATU; stir for 15 min to activate the acid.
-
Add 5-Amino-2-methylbenzene-1-sulfonyl fluoride .[1]
-
Stir at RT for 2–4 hours.
-
Critical Step: Quench with water.[1] Extract with EtOAc.[1] Note: The sulfonyl fluoride is stable enough to survive standard aqueous workup and flash chromatography.
-
-
Validation:
F NMR typically shows a singlet around +65 ppm (relative to ), diagnostic of the sulfonyl fluoride.
Target Validation: Activity-Based Protein Profiling (ABPP)
To verify if AMBSF is modifying the intended target or off-targets, a "Click-ABPP" workflow is required.[1] Since AMBSF lacks a bioorthogonal handle, a two-step probe approach is recommended (or synthesis of an alkyne-analog of AMBSF).[1]
Workflow Logic:
-
Probe Incubation: Live cells or lysate are treated with the AMBSF-inhibitor.[1]
-
Competition: A control group is pre-treated with the parent (non-covalent) ligand to block the active site.
-
Click Chemistry: If using an alkyne-tagged variant, conjugate to Azide-Rhodamine or Azide-Biotin.[1]
-
Analysis: SDS-PAGE (fluorescence) or Mass Spectrometry (Streptavidin pulldown).[1]
Diagram 2: ABPP Validation Workflow
Caption: ABPP workflow for validating AMBSF target engagement. The stability of the S-F bond allows for robust proteomic workflows without premature degradation.
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]
-
Jones, L. H., et al. (2015).[1][4] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659.[1] Link[1]
-
Baran, P. S., et al. (2018).[1] "SuFEx-based strategies for the development of covalent inhibitors." Journal of the American Chemical Society. Link[1]
-
PubChem. (2024).[1] "5-Amino-2-methylbenzenesulfonyl fluoride Compound Summary." National Library of Medicine.[1] Link
Sources
- 1. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
Validating target engagement of 5-Amino-2-methylbenzene-1-sulfonyl fluoride in cells
Publish Comparison Guide: Validating Target Engagement of 5-Amino-2-methylbenzene-1-sulfonyl fluoride in Live Cells
Executive Summary: The Renaissance of Covalent Probes
In the landscape of chemical biology and drug discovery, 5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF) represents a critical class of "privileged warheads" utilized in SuFEx (Sulfur-Fluoride Exchange) chemistry. Unlike traditional electrophiles that indiscriminately alkylate cysteine (e.g., acrylamides) or rapidly hydrolyze in water (e.g., sulfonyl chlorides), AMBSF offers a "Goldilocks" reactivity profile. It is metabolically stable yet highly reactive when positioned within the specific context of a protein binding pocket.
This guide serves as a technical manual for researchers validating the cellular target engagement of AMBSF-based probes. We move beyond simple biochemical assays to define cellular occupancy , residue specificity , and proteome-wide selectivity .
Technical Profile & Mechanism of Action
Molecule: 5-Amino-2-methylbenzene-1-sulfonyl fluoride (AMBSF) Molecular Weight: 189.21 Da Reactive Group: Sulfonyl Fluoride (-SO₂F) Target Residues: Serine, Tyrosine, Lysine, Histidine, Threonine (Context-dependent).
Mechanism: Sulfur-Fluoride Exchange (SuFEx)
Unlike Michael acceptors (which require a soft nucleophile like Cysteine), the sulfonyl fluoride moiety undergoes a substitution reaction at the sulfur(VI) center. This reaction is heterolytic , meaning the fluoride ion leaves only when the sulfur center is attacked by a nucleophile assisted by a specific proton transfer network (often involving a neighboring Histidine or Lysine).
Key Advantage: The bond formed (sulfonate or sulfonamide) is extremely stable, often resisting hydrolysis that plagues other inhibitors.
Figure 1: Mechanism of SuFEx-mediated protein modification. The reaction relies on the specific local environment of the protein pocket to facilitate fluoride displacement.
Comparative Analysis: AMBSF vs. Alternatives
To validate AMBSF, one must understand how it differs from standard-of-care reagents. The table below contrasts AMBSF with the ubiquitous PMSF (Phenylmethanesulfonyl fluoride) and Acrylamide warheads.
| Feature | AMBSF (SuFEx Warhead) | PMSF (Standard Serine Inhibitor) | Acrylamides (Kinase Inhibitors) |
| Primary Target | Context-Dependent (Tyr, Lys, His, Ser) | Serine (Active site only) | Cysteine (Thiol) |
| Aqueous Stability | High (Hours to Days) | Low (t1/2 ~30-60 min at pH 7.5) | High (Stable) |
| Reactivity | Tunable (Requires specific pocket binding) | High (Rapid hydrolysis) | Moderate (Requires proximity) |
| Adduct Stability | Irreversible (Very stable) | Reversible (Slow hydrolysis over time) | Irreversible |
| Cell Permeability | High (Lipophilic scaffold) | Moderate | High |
| Validation Method | LC-MS / Competition ABPP | Activity Assays | Covalent Docking / MS |
Why Choose AMBSF?
-
Selectivity: Unlike PMSF, which broadly inhibits serine proteases, AMBSF can be derivatized via its amino group to target specific pockets, reacting only when bound.
-
Residue Scope: It expands the "druggable proteome" beyond Cysteine (Acrylamides) and Serine (PMSF), allowing targeting of Tyrosine and Lysine residues in kinases and regulatory proteins.
Protocol 1: Competition Activity-Based Protein Profiling (ABPP)
Objective: Determine if AMBSF engages the target in live cells by competing with a broad-spectrum probe. Rationale: Direct detection of untagged AMBSF is difficult without enrichment. Instead, we treat cells with AMBSF, then label the "remaining" active enzymes with a fluorescent or biotinylated probe (e.g., TAMRA-FP for serine hydrolases or a SuFEx-Alkyne probe). If AMBSF engages the target, the probe signal disappears.
Workflow Steps:
-
Live Cell Treatment:
-
Seed cells (e.g., HEK293T) at 70% confluence.
-
Treat with AMBSF (dose-response: 0.1, 1, 10, 50 µM) for 1-4 hours at 37°C.
-
Control: DMSO vehicle only.
-
-
Lysis & Probe Labeling:
-
Wash cells 3x with PBS to remove unbound AMBSF.
-
Lyse in PBS + 0.1% Triton X-100 (Avoid nucleophilic buffers like Tris initially).
-
Add Broad Spectrum Probe (e.g., TAMRA-Fluorophosphonate, 1 µM) to the lysate.
-
Incubate for 30-60 min at Room Temp in the dark.
-
-
Readout (SDS-PAGE):
-
Quench reaction with 4x SDS Loading Buffer.
-
Run on 10% SDS-PAGE gel.
-
Scan for fluorescence (In-gel fluorescence).
-
-
Data Interpretation:
-
Hit: Disappearance of a specific band in AMBSF-treated lanes compared to DMSO.
-
Off-Targets: Disappearance of other bands indicates lack of selectivity.
-
Figure 2: Competition ABPP workflow. Loss of fluorescent signal confirms AMBSF has covalently blocked the target active site.
Protocol 2: Intact Protein LC-MS Validation
Objective: Biophysical confirmation of the covalent adduct and stoichiometry. System: Purified recombinant protein target + AMBSF.
-
Incubation:
-
Mix Protein (5 µM) + AMBSF (50 µM, 10x excess) in PBS (pH 7.4).
-
Incubate at 37°C. Take time points (0, 1h, 4h).
-
-
Sample Prep:
-
Desalt using Zeba Spin Columns or C4 ZipTip to remove excess small molecule.
-
-
LC-MS Analysis:
-
Inject on a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).
-
Deconvolute the raw spectra to zero-charge mass.
-
-
Calculation:
-
Expected Mass Shift: +169.21 Da.
-
Calculation: MW(AMBSF, 189.[1]21) - MW(HF, 20.01) = +169.20 Da .
-
Note: If multiple residues are modified, you will see +169, +338, etc.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: Validate target engagement in intact cells without relying on enzymatic activity (useful if the target is non-enzymatic).
-
Treatment: Treat live cells with AMBSF (10 µM) or DMSO for 2 hours.
-
Heating: Aliquot cells into PCR tubes and heat at a gradient (e.g., 40°C to 70°C).
-
Lysis: Lyse cells (freeze-thaw).
-
Separation: Centrifuge at 20,000 x g. Soluble (stable) protein remains in supernatant; denatured protein precipitates.
-
Detection: Western Blot for the target protein.[2]
-
Result: AMBSF binding should stabilize the protein, shifting the melting curve (T_agg) to a higher temperature compared to DMSO.
References
-
Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chem. Sci., 6, 2650-2659. Link
Sources
Comparative study of sulfonyl fluoride probes in chemical biology
Executive Summary
In the landscape of covalent chemical biology, Sulfonyl Fluorides (SFs) have transcended their historical role as simple protease inhibitors to become "privileged warheads" for proteome-wide profiling and targeted inhibition.[1][2] Unlike traditional electrophiles that rely on intrinsic high reactivity (often leading to indiscriminate labeling), SFs utilize Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This mechanism relies on "context-dependent" reactivity—the probe remains dormant in aqueous environments until activated by specific protein microenvironments.
This guide provides a comparative technical analysis of SF probes against alternative warheads, supported by reactivity data, selection logic, and validated experimental protocols.
Part 1: The Mechanistic Advantage (SuFEx)
To select the correct probe, one must understand the causality of the reaction. Sulfonyl fluorides possess a unique balance of thermodynamic stability and kinetic reactivity.
The "Sleeping Beauty" Mechanism
Unlike Sulfonyl Chlorides (
Diagram 1: The Context-Dependent Activation Logic
The following decision matrix illustrates the mechanistic divergence that makes SF probes unique compared to standard alkylators.
Caption: The "Dormant-to-Active" transition of Sulfonyl Fluorides. Unlike promiscuous alkylators, SFs require specific structural assistance from the protein target to react.
Part 2: Comparative Analysis of Probe Classes
Warhead Performance Comparison
The following data synthesizes performance metrics across major covalent warhead classes used in chemical proteomics.
| Feature | Sulfonyl Fluoride (SF) | Sulfonyl Chloride | Fluorophosphonate (FP) | Acrylamide |
| Primary Target | Context-Dependent (Tyr, Lys, His, Ser) | Non-specific (Lys, Cys, Ser) | Serine (Active site) | Cysteine (Thiol) |
| Aqueous Stability | High ( | Very Low (Hydrolyzes minutes) | High | High |
| Reactivity Driver | Protein-assisted activation (SuFEx) | Intrinsic Electrophilicity | Active site recognition | Soft Nucleophile attack |
| Plasma Stability | High (Suitable for in vivo) | Poor | Moderate | High |
| Key Limitation | Requires specific binding pocket | Too reactive/Toxic | Limited to Serine Hydrolases | Limited to Cysteine |
Residue Specificity Profile
While historically associated with Serine proteases, modern SF probes (especially Aryl-SFs) demonstrate a broader, yet specific, residue profile.
| Residue | Reactivity Context | Stability of Adduct |
| Tyrosine (Tyr) | High.[3] Often driven by neighboring basic residues. | Very Stable (Sulfonate ester) |
| Lysine (Lys) | Moderate. Requires deprotonation ( | Stable (Sulfonamide) |
| Histidine (His) | Moderate. | Stable (Sulfonyl-imidazole) |
| Serine (Ser) | High (in catalytic triads). | Stable |
| Cysteine (Cys) | Reversible/Unstable. SFs often form thiosulfonates which hydrolyze or exchange. | Low (Not a primary target) |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Global Activity-Based Protein Profiling (ABPP)
Objective: Map the "ligandable" proteome using a generic Aryl-SF probe (e.g., SF-Alkyne).
The Logic: We use a "Two-Step" labeling strategy (Probe first, then Click Chemistry). This minimizes steric hindrance during the initial labeling event.
Materials
-
Probe: Aryl-SF-Alkyne (Stock: 50 mM in DMSO).
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid DTT/Mercaptoethanol as they are nucleophiles).
-
Click Reagents: Azide-Biotin or Azide-Fluorophore, TCEP, TBTA ligand, CuSO4.
Workflow Steps
-
Lysate Preparation:
-
Lyse cells in Lysis Buffer.
-
Validation Check: Measure protein concentration (BCA assay). Adjust to 1-2 mg/mL.
-
Critical: Do not add protease inhibitors that are covalent serine traps (e.g., PMSF) as they will compete with the probe.
-
-
Probe Labeling:
-
Add SF-Alkyne probe to lysate (Final conc: 10–50 µM).
-
Incubate: 1 hour at Room Temperature (RT).
-
Control: Prepare a "Heat Denatured" control (boil lysate 5 min before probe addition). If signal persists in the boiled sample, it indicates non-specific hydrophobic binding, not activity-based labeling.
-
-
Click Chemistry (CuAAC):
-
Add reagents in order:
-
Azide-Tag (100 µM)
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
TCEP (1 mM) - Add last to initiate.
-
-
Incubate: 1 hour at RT with gentle rotation.
-
-
Analysis:
-
Gel-Based: SDS-PAGE
Fluorescence Scanning / Streptavidin Blot.[4] -
MS-Based: Acetone precipitate
Trypsin Digest Avidin Enrichment LC-MS/MS.
-
Protocol B: Determining Probe Specificity (Competition Assay)
Objective: Validate that the SF probe is targeting a specific active site rather than non-specific surface labeling.
-
Pre-incubation: Treat lysate with a known high-affinity non-covalent inhibitor (10x
) for 30 mins. -
Labeling: Add SF probe (as in Protocol A).
-
Readout: A reduction in band intensity (gel) or peptide spectral counts (MS) in the pre-treated sample confirms specific active-site engagement.
Part 4: Visualization of the ABPP Workflow
This diagram outlines the critical path for proteomic profiling using Sulfonyl Fluorides.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) utilizing the stability of SF probes for two-step labeling.
Part 5: Troubleshooting & Expert Insights
The "PMSF Paradox"
Issue: Researchers often add Phenylmethanesulfonyl fluoride (PMSF) to lysis buffers to prevent degradation. Impact: PMSF is a sulfonyl fluoride. It will saturate the most reactive Serine hydrolases in your proteome, blinding your specific SF probe. Solution: Use EDTA (metalloprotease inhibitor) and E-64 (cysteine protease inhibitor) during lysis. Add your SF probe first, allow reaction, then add broad-spectrum inhibitors if storing lysates.
pH Sensitivity
Insight: The reactivity of SF probes toward Lysine and Tyrosine is pH-dependent.
-
pH 7.0 - 7.5: Preferential labeling of "hyper-reactive" residues (catalytic sites).
-
pH > 8.0: Background labeling increases significantly as surface Lysines deprotonate.
-
Recommendation: Strictly buffer at pH 7.4 for specificity experiments.
Stability of the Adduct
Insight: While SF-Tyr and SF-Lys adducts are stable, SF-Cys adducts (thiosulfonates) are chemically liable to hydrolysis or exchange with other thiols (like DTT). Recommendation: If you suspect Cysteine targeting, avoid reducing agents in downstream processing or switch to an acrylamide-based probe for validation.
References
-
Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science. [Link]
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link][5]
-
Mortenson, D. E., et al. (2018). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. Journal of the American Chemical Society. [Link][4]
-
Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme activity-based protein profiling in living cells and mice. Annual Review of Biochemistry. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science. [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Cysteine: A Comparative Guide to Validating Sulfonyl Fluoride Inhibitors
Executive Summary: The SuFEx Revolution in Covalent Inhibition
For decades, the design of targeted covalent inhibitors (TCIs) was dominated by acrylamides and Michael acceptors strictly targeting non-catalytic cysteines. However, the "cysteine-only" paradigm severely restricts the druggable proteome. Sulfonyl Fluoride (SF) inhibitors have emerged as the premier alternative, leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry.
Unlike traditional warheads, SFs possess a unique "sleeping beauty" reactivity: they are remarkably stable in aqueous plasma but become hyper-reactive only when properly positioned within a protein pocket. This guide provides an objective, data-driven framework for validating SF inhibitors, contrasting them with traditional acrylamides and detailing the experimental rigor required to confirm their mechanism of action (MoA).
Mechanism of Action: Context-Dependent Reactivity
The defining feature of sulfonyl fluorides is context-dependent reactivity . While acrylamides rely on the soft nucleophilicity of cysteine thiols, SFs exploit a hard-soft mismatch that is overcome only by specific protein microenvironments.
The Chemical Mechanism
The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center (
-
Recognition: The inhibitor binds reversibly to the pocket (
). -
Activation: Hydrogen bond donors in the active site (e.g., backbone amides, side chains) stabilize the fluoride leaving group or the pentacoordinate transition state.
-
Reaction: A nucleophilic residue (Tyr, Lys, Ser, Thr, His, or Cys) attacks the sulfur, ejecting fluoride (
).
Comparison: SF vs. Acrylamides vs. Reversible Inhibitors
| Feature | Sulfonyl Fluoride (SF) | Acrylamide (Michael Acceptor) | Reversible Inhibitor |
| Primary Target Residues | Tyr, Lys, His, Ser, Thr , Cys | Cys (rarely Lys) | None (Non-covalent) |
| Reaction Type | Nucleophilic Substitution ( | Michael Addition (1,4-addition) | Electrostatic/Van der Waals |
| Aqueous Stability | High (Hours to Days at pH 7.4) | Moderate to Low (Glutathione reactive) | High |
| Metabolic Liability | Low (Resistant to reduction) | High (Glutathione conjugation) | Variable (CYP metabolism) |
| Selectivity Driver | Pocket Geometry + H-Bonding | Cysteine Nucleophilicity | Binding Affinity ( |
| Key Metric |
Experimental Validation Framework
To publish a novel SF inhibitor, you must move beyond simple
Pillar A: Kinetic Profiling ( )
Why:
Protocol:
-
Enzyme Reaction: Incubate enzyme with varying concentrations of SF inhibitor (
) for multiple time points ( ). -
Measurement: Measure remaining enzyme activity relative to DMSO control (
). -
Data Fitting:
-
Plot
vs. time to obtain the observed rate constant, , for each . -
Plot
vs. and fit to the hyperbolic equation:
-
-
Interpretation:
- : Affinity of the initial non-covalent complex.
- : Maximum rate of covalent modification.
-
: The second-order rate constant (efficiency). A value
typically indicates a potent TCI.
Pillar B: Mass Spectrometry Confirmation
Why: You must prove the inhibitor is physically attached to the protein and identify the specific residue to rule out non-specific labeling.
Workflow:
-
Intact Protein MS:
-
Incubate protein + SF inhibitor (1:1 to 1:10 ratio).
-
Analyze via LC-MS (TOF or Orbitrap).
-
Success Criteria: Observation of a mass shift corresponding to
(Loss of HF is characteristic of SuFEx, though loss of F alone [-19 Da] is the net mass change if the proton comes from the buffer/residue). -
Note: SF modification adds the sulfonyl moiety. The mass shift is exactly molecular weight of inhibitor minus the mass of Fluoride (19 Da).
-
-
Peptide Mapping (Bottom-Up Proteomics):
-
Digest the labeled protein with Trypsin or Chymotrypsin.
-
Analyze via LC-MS/MS.[1]
-
Data Analysis: Search for the specific mass addition on Tyr, Lys, or Ser residues.
-
Validation: The MS/MS fragmentation spectrum must show b- and y-ions flanking the modified residue.
-
Pillar C: Activity-Based Protein Profiling (ABPP)
Why: To demonstrate selectivity in a complex biological system (lysate or live cells).
Protocol:
-
Probe Design: Synthesize an SF analogue with a click handle (alkyne or azide).
-
Labeling: Treat cell lysate with the SF probe.
-
Click Reaction: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with a reporter (Rhodamine-Azide or Biotin-Azide).
-
Readout:
-
Gel-Based: SDS-PAGE followed by fluorescence scanning. Competition assay: Pre-treat with the "dark" parent inhibitor to block probe binding (disappearance of band = specific target engagement).
-
Mass Spec (isoTOP-ABPP): Quantitative enrichment to identify off-targets globally.
-
Visualizing the Validation Logic
The following diagram illustrates the critical path for confirming an SF inhibitor, from chemical rationale to structural proof.
Caption: Figure 1. Integrated workflow for validating Sulfonyl Fluoride inhibitors. Progression requires passing kinetic thresholds before advancing to structural and proteomic confirmation.
Mechanism Diagram: The SuFEx Reaction
This diagram details the specific chemical event occurring within the protein pocket, highlighting the "Context-Dependent" nature of SF activation.
Caption: Figure 2. The SuFEx reaction mechanism.[2] The protein environment activates the latent sulfonyl fluoride, facilitating nucleophilic attack by non-cysteine residues.
References
-
Sulfonyl Fluorides as Privileged Warheads in Chemical Biology Source: Chemical Reviews (2015) [Link]
-
Sulfur Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) [Link]
-
Broad-Spectrum Kinase Profiling in Live Cells With Lysine-Targeted Sulfonyl Fluoride Probes Source: Journal of the American Chemical Society (2017) [Link]
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes Source: Biochemistry (2018) [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Chemical Science (2025) [Link][3]
Sources
- 1. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
Biological Activity Guide: 5-Amino-2-methylbenzene-1-sulfonyl fluoride vs. Sulfonamide Analog
This guide provides an in-depth technical comparison between 5-Amino-2-methylbenzene-1-sulfonyl fluoride (a reactive covalent probe) and its sulfonamide analog (5-Amino-2-methylbenzenesulfonamide, a stable pharmacophore).
Executive Summary
This guide compares two structurally related but functionally distinct compounds derived from the 5-amino-2-methylbenzene (amino-toluene) scaffold. The core distinction lies in the sulfur-based functional group:
-
The Sulfonyl Fluoride (-SO₂F): A "warhead" designed for irreversible, covalent modification of serine proteases and other reactive nucleophiles.[1] It acts via Sulfur-Fluoride Exchange (SuFEx) chemistry.[2]
-
The Sulfonamide (-SO₂NH₂): A stable, reversible binder or antimetabolite. It is chemically inert toward nucleophilic attack under physiological conditions and often serves as a negative control in protease assays or as an active antibacterial agent (sulfa drug class).
Key Takeaway: Researchers should use the sulfonyl fluoride for activity-based protein profiling (ABPP) and permanent enzyme inactivation, while the sulfonamide serves as a non-covalent structural control or a competitive inhibitor in folate synthesis pathways.
Chemical & Mechanistic Profiles
Structural Divergence
Both compounds share the 5-amino-2-methylbenzene core. This scaffold provides a hydrophobic toluene ring and an aniline amine (pKa ~4–5), which is significantly less basic than the aliphatic amines found in inhibitors like AEBSF. This electronic difference influences their binding affinity and specificity.
| Feature | Sulfonyl Fluoride (SF) | Sulfonamide Analog |
| Formula | C₇H₈FNO₂S | C₇H₁₀N₂O₂S |
| CAS | 445-06-7 | 6973-09-7 |
| Reactivity | High (Electrophilic) . Reacts with Ser/Thr/Tyr/Lys. | Low (Nucleophilic/Stable) . Chemically inert to hydrolysis. |
| Mode of Action | Irreversible Covalent Inhibition (SuFEx). | Reversible Competitive Inhibition . |
| Primary Target | Serine Proteases (e.g., Trypsin, Chymotrypsin). | Dihydropteroate Synthase (Bacteria) / Kinase Intermediate. |
| Aqueous Stability | Hydrolyzes to sulfonic acid (t₁/₂ ~hours at pH 7.5). | Highly stable. |
Mechanism of Action (MOA)
The Sulfonyl Fluoride: Covalent Capture
The sulfonyl fluoride moiety acts as a "trap" for nucleophilic serine residues in the catalytic triad of proteases. The reaction proceeds via a concerted nucleophilic substitution, ejecting a fluoride ion and forming a stable sulfonyl-enzyme adduct.
Pathway:
-
Binding: The toluene core aligns in the enzyme's specificity pocket (S1/S2).
-
Attack: The catalytic Serine-OH attacks the Sulfur(VI) atom.
-
Departure: Fluoride (F⁻) leaves as a stable byproduct.
-
Inactivation: The enzyme is covalently sulfonylated and permanently inactive.
The Sulfonamide: Reversible Occupancy
The sulfonamide group mimics the transition state or substrate geometry but lacks a leaving group.
-
In Proteases: It may bind weakly to the active site via hydrogen bonding but cannot react covalently. It acts as a negative control to distinguish covalent labeling from non-specific binding.
-
In Bacteria: It acts as a structural analogue of p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.
Mechanistic Diagram (DOT)
Caption: Mechanistic divergence: The SF derivative (Red) covalently modifies serine proteases, while the Sulfonamide (Blue) acts as a reversible inhibitor in bacterial folate pathways.
Experimental Data & Applications
Protease Inhibition Profile
Unlike AEBSF (which contains a cationic ethylamine tail to mimic Arginine), the 5-amino-2-methyl derivative possesses an aromatic amine. This makes it less potent against trypsin (which prefers cationic substrates) but potentially more selective for chymotrypsin-like or hydrophobic-pocket proteases.
| Parameter | Sulfonyl Fluoride (SF) | Sulfonamide Analog |
| Inhibition Type | Time-dependent, Irreversible ( | Concentration-dependent, Reversible ( |
| Effect of Dilution | Activity does not recover upon dilution/dialysis. | Activity recovers upon dilution. |
| pH Dependency | Max reactivity at pH 7.0–8.0 (deprotonated Ser-OH). | Independent of pH (within physiological range). |
| Use Case | Preventing proteolysis in lysates; Active site mapping. | Negative control to prove covalent mechanism. |
Antibacterial & Therapeutic Utility
The sulfonamide analog (5-Amino-2-methylbenzenesulfonamide) is biologically active in its own right:
-
Antibacterial: It functions similarly to sulfamethoxazole, inhibiting bacterial growth by blocking folate synthesis.
-
Synthesis Intermediate: It is a key building block for Pazopanib (a VEGFR inhibitor), demonstrating its utility as a stable scaffold for drug discovery [1, 2].
Detailed Protocols
Protocol A: Irreversible Inhibition Assay (SF Verification)
Use this protocol to determine if the Sulfonyl Fluoride is active against your target protease.
-
Preparation :
-
Dissolve SF in 100% Isopropanol or DMSO to make a 100 mM stock. (Avoid water; SF hydrolyzes).
-
Dissolve Sulfonamide in DMSO (100 mM stock) as a negative control.
-
-
Incubation :
-
Dilute enzyme (e.g., Chymotrypsin) in Assay Buffer (50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂).
-
Add SF to a final concentration of 0.1–1.0 mM.[3]
-
Add Sulfonamide to a separate tube (same concentration).
-
Incubate at 25°C for 30 minutes .
-
-
Activity Measurement :
-
Add chromogenic substrate (e.g., Suc-LLVY-pNA).
-
Monitor Absorbance at 405 nm for 5 minutes.
-
-
Validation (Dialysis Step) :
-
If inhibition is observed in the SF sample, dialyze the sample against 1L of buffer for 4 hours.
-
Retest activity. Result: SF-treated enzyme should remain inactive (covalent); Sulfonamide-treated enzyme should regain activity (reversible).
-
Protocol B: Stability/Hydrolysis Check
Use this to verify the quality of your SF probe.
-
Method : HPLC or ¹⁹F-NMR.
-
Setup : Incubate SF (1 mM) in PBS (pH 7.4) at 25°C.
-
Timepoints : 0, 1, 4, 12, 24 hours.
-
Observation :
-
SF : Peak shift from Sulfonyl Fluoride to Sulfonic Acid (hydrolysis product).
-
Sulfonamide : No change in retention time or mass.
-
References
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Link
-
Ma, X.J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E. Link
-
Narayanan, A. & Jones, L.H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
GoldBio . 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. Link
-
PubChem . 5-Amino-2-methylbenzene-1-sulfonyl fluoride (Compound Summary). Link
Sources
Safety Operating Guide
Technical Guide: Safe Handling & Logistics for 5-Amino-2-methylbenzene-1-sulfonyl Fluoride
[1]
Executive Summary: The "Silent" Electrophile
5-Amino-2-methylbenzene-1-sulfonyl fluoride is not merely a building block; it is a covalent warhead .[1] Belonging to the sulfonyl fluoride class (often used in SuFEx click chemistry and protease inhibition), this compound possesses a unique reactivity profile: it is surprisingly stable to water yet highly reactive toward protein nucleophiles (serine/threonine residues).[1]
The Critical Hazard: Unlike sulfonyl chlorides which fume and warn you of hydrolysis, sulfonyl fluorides are often odorless and stable until they contact biological tissue.[1] Upon hydrolysis or metabolic breakdown, they release Hydrofluoric Acid (HF) and sulfonic acid.[1]
Immediate Action Required:
Part 1: The PPE Matrix (Personal Protective Equipment)
Standard laboratory PPE is insufficient for electrophilic fluorinating agents.[1] The following matrix is designed to prevent not just contact, but permeation.
Table 1: PPE Specifications
| Component | Specification | Rationale (The "Why") |
| Hand Protection (Primary) | Nitrile (Double Gloved) | Standard nitrile provides splash protection.[1] Double gloving (4 mil min.[1] outer) creates a sacrificial layer against the electrophile.[1] |
| Hand Protection (Spill/Solvent) | Silver Shield / Laminate | If dissolved in penetrating solvents (DMSO, DMF), nitrile breakthrough occurs in <5 mins. Laminate gloves offer >4h breakthrough protection.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are inadequate.[1] The dust/vapor is corrosive to mucous membranes.[1] Goggles seal the eyes from hydrolyzing vapors.[1] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Mandatory. Do not handle on an open bench.[1] If weighing outside a hood is unavoidable, a NIOSH-approved respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is required.[1] |
| Body Protection | Lab Coat (Buttoned) + Chemical Apron | Synthetic fabrics (polyester) can melt if the reagent hydrolyzes exothermically on clothing.[1] A chemical-resistant apron adds a barrier for the torso.[1] |
Part 2: Operational Protocol (The Self-Validating System)
This protocol uses a "Check-Do-Verify" logic to ensure safety at every step.
Phase A: Preparation & Weighing
The risk of exposure is highest during the transfer of solids due to electrostatic dispersion.[1]
-
Static Control: Sulfonyl fluorides are often fine, electrostatic powders.[1] Use an antistatic gun or ionizer bar inside the balance enclosure before opening the vial.[1]
-
The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable antistatic weighing boat.
-
Solvent Trap: Have a pre-measured amount of solvent (e.g., DCM or THF) ready in the reaction vessel.[1] Immediately dissolve the solid upon addition to suppress dust generation.[1]
Phase B: Reaction & Handling
Mechanism Note: The Sulfonyl Fluoride (
-
Vessel Selection: Use glass or Teflon (PTFE) coated vessels.[1] Avoid metal spatulas if moisture is present, as corrosion can introduce metal ions that catalyze decomposition.[1]
-
Temperature Control: Although stable, avoid heating above 50°C in unsealed systems to prevent vapor generation of the fluorinated species.[1]
Phase C: Decontamination & Quenching (The "Kill Switch")
Never dispose of active sulfonyl fluorides directly into waste drums.[1] You must destroy the electrophilic warhead first.
The Quench Protocol:
-
Prepare Quench Solution: 1.0 M NaOH or Saturated Sodium Carbonate (
). -
Active Hydrolysis: Add the quench solution to the reaction residue/waste. Stir for 1-2 hours.
-
Chemistry:
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Verification: Check pH.[1] It must remain basic (> pH 10) to ensure the equilibrium favors the sulfonate salt and fluoride ion, rather than reforming the acid.
-
-
Disposal: Once hydrolyzed, the mixture contains Sodium Fluoride (NaF).[1] Dispose of as Hazardous Chemical Waste (do not pour down the drain). Label the waste container: "Contains Fluorides - Do not mix with Strong Acids" (Mixing with acid regenerates HF).[1]
Part 3: Safety Decision Logic (Visualization)[1]
The following diagram outlines the decision workflow for handling 5-Amino-2-methylbenzene-1-sulfonyl fluoride, integrating the "HF Risk" assessment.
Figure 1: Operational workflow for handling sulfonyl fluorides, emphasizing the solvent-dependent PPE choice and the mandatory quenching step.[1]
Part 4: Emergency Response
In Case of Skin Contact:
-
Immediate Rinse: Wash with copious amounts of water for 15 minutes.[1][2]
-
Calcium Gluconate: If redness or burning sensation persists (indicating HF release), apply 2.5% Calcium Gluconate gel to the affected area immediately.[1] This sequesters fluoride ions as insoluble Calcium Fluoride (
), stopping deep tissue necrosis.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Medical Attention: Seek evaluation. Mention "Sulfonyl Fluoride exposure" (which implies potential delayed HF burns).[1]
In Case of Eye Contact:
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (Analogous Hazards). Retrieved from [1]
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: 5-Amino-2-methylbenzenesulfonamide (Precursor/Related Structure Safety Data). Retrieved from [1]
-
Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Discusses stability and reactivity of the S-F bond). Retrieved from [1]
-
Fisher Scientific. (2023).[1] Safety Data Sheet: Sulfonyl Fluoride Handling Guidelines. Retrieved from [1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
